molecular formula C8H19BO2 B1336039 Octylboronic acid CAS No. 28741-08-4

Octylboronic acid

Cat. No.: B1336039
CAS No.: 28741-08-4
M. Wt: 158.05 g/mol
InChI Key: GKFRVXOKPXCXAK-UHFFFAOYSA-N
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Description

Octylboronic acid is a useful research compound. Its molecular formula is C8H19BO2 and its molecular weight is 158.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

octylboronic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H19BO2/c1-2-3-4-5-6-7-8-9(10)11/h10-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFRVXOKPXCXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409368
Record name Octylboronic acid
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Molecular Weight

158.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28741-08-4
Record name B-Octylboronic acid
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Record name Octylboronic acid
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Record name n-Octylboronic Acid
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Foundational & Exploratory

What are the chemical properties of octylboronic acid?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Octylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₈H₁₉BO₂, is an alkylboronic acid that serves as a versatile synthetic intermediate in organic chemistry.[1] Structurally, it features an eight-carbon alkyl chain attached to a boronic acid moiety [-B(OH)₂]. Like other boronic acids, its chemistry is characterized by the Lewis acidic nature of the boron atom, enabling a range of important chemical transformations. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This property makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides a detailed overview of its chemical properties, reactivity, and associated experimental methodologies.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for its use in chemical synthesis, dictating reaction conditions, solvent choice, and purification methods.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 28741-08-4[1][2]
Molecular Formula C₈H₁₉BO₂[1][2][3]
Molecular Weight 158.05 g/mol [1][2][3]
Monoisotopic Mass 158.1478100 Da[1][4]
Appearance White to almost white powder or crystal[2]
Melting Point 78-81 °C[2]
Boiling Point (Predicted) 262.6 ± 23.0 °C[2]
Density (Predicted) 0.890 ± 0.06 g/cm³[2]
pKa (Predicted) 10.39 ± 0.43[2]
Water Solubility Insoluble[2]
SMILES CCCCCCCCB(O)O[1][3]
InChIKey GKFRVXOKPXCXAK-UHFFFAOYSA-N[1][2]

Acidity and Lewis Acid Behavior

Boronic acids are weak Lewis acids.[5][6] The boron atom in its sp² hybridized state has a vacant p-orbital, making it electron-deficient.[6][7] In aqueous media, it exists in equilibrium with its anionic sp³ hybridized tetrahedral boronate form, which is generated by the addition of a hydroxide (B78521) ion.[5][6] The pKa of a typical boronic acid is around 9.[5] For this compound, the predicted pKa is approximately 10.39.[2]

A key feature of boronic acids is their ability to form reversible covalent complexes with molecules containing vicinal diols, such as sugars and polyols.[5][8] This interaction involves the formation of a five- or six-membered cyclic boronate ester, a reaction that is highly dependent on pH.[6] The formation of these complexes can significantly lower the apparent pKa of the boronic acid.[8][9] This property is widely exploited in the development of sensors for saccharides and in drug delivery systems.[5][10]

Lewis_Acid_Equilibrium cluster_equilibrium Lewis Acid Equilibrium in Aqueous Solution cluster_diol_reaction Reversible Complexation with a 1,2-Diol OctylB(OH)2 Octyl-B(OH)₂ (Trigonal Planar, sp²) OH- + OH⁻ OctylB(OH)2->OH- OctylB(OH)3- Octyl-B(OH)₃⁻ (Tetrahedral, sp³) OH-->OctylB(OH)3- H2O - H₂O Start Octyl-B(OH)₂ Diol + R-CH(OH)-CH(OH)-R' Start->Diol Ester Cyclic Boronate Ester Diol->Ester Water - 2H₂O Ester->Water Suzuki_Catalytic_Cycle pd0 Pd⁰L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pdi_complex R¹-PdII(X)L₂ (Palladium Complex) oxidative_add->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdii_r_complex R¹-PdII(R²)L₂ transmetalation->pdii_r_complex reductive_elim Reductive Elimination pdii_r_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elim->product r1x R¹-X (Aryl/Vinyl Halide) r1x->oxidative_add boronic_acid Octyl-B(OH)₂ + Base boronic_acid->transmetalation Experimental_Workflow start Start add_reagents 1. Combine Aryl Halide, This compound & Base in Reaction Flask start->add_reagents inert_atm 2. Establish Inert Atmosphere (N₂/Ar) add_reagents->inert_atm add_solvent 3. Add Degassed Solvent & Catalyst inert_atm->add_solvent reaction 4. Heat to Reflux (Monitor Progress by TLC/GC) add_solvent->reaction workup 5. Cool & Perform Aqueous Workup (Extraction & Washing) reaction->workup purify 6. Dry, Concentrate & Purify Product (Chromatography/Recrystallization) workup->purify end End (Pure Product) purify->end

References

Synthesis and Characterization of n-Octylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of n-octylboronic acid, a valuable intermediate in organic synthesis and a building block in the development of novel therapeutic agents. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, a property leveraged in drug delivery, sensing, and catalysis.

Physicochemical Properties

n-Octylboronic acid is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₈H₁₉BO₂
Molecular Weight 158.05 g/mol
Melting Point 78-85 °C
Appearance White to almost white powder or crystals
Solubility Insoluble in water; soluble in many organic solvents.
Sensitivity Air sensitive; may form cyclic anhydrides (boroxines) upon standing

Synthesis of n-Octylboronic Acid

Two common and effective methods for the synthesis of n-octylboronic acid are the Grignard reaction with a trialkyl borate (B1201080) and the hydroboration of 1-octene (B94956).

Synthesis via Grignard Reaction

This classic method involves the formation of an organomagnesium halide (Grignard reagent) from 1-bromooctane (B94149), which then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate. Subsequent acidic hydrolysis yields the desired n-octylboronic acid.

Materials:

  • 1-bromooctane

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Triisopropyl borate or trimethyl borate

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

    • Gently heat the flask to sublime the iodine, which activates the magnesium surface.

    • Allow the flask to cool to room temperature under a stream of nitrogen.

    • Add anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve 1-bromooctane (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel.

    • Add a small portion of the 1-bromooctane solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.

    • Add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Trialkyl Borate:

    • In a separate flame-dried flask under nitrogen, dissolve triisopropyl borate (1.2 equivalents) in anhydrous ether/THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cold borate solution via a cannula, keeping the temperature below -65 °C.

    • Once the addition is complete, stir the resulting white slurry at -78 °C for an additional 2 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to warm to room temperature.

    • Slowly quench the reaction by adding 1 M hydrochloric acid, with vigorous stirring, until the aqueous layer is acidic.[1]

    • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude n-octylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., hot water or an organic solvent mixture).[2][3]

Diagram of Grignard Synthesis Workflow

G1 A 1. Grignard Reagent Formation (1-bromooctane + Mg in Ether/THF) B 2. Reaction with Borate Ester (Grignard + Triisopropyl Borate at -78°C) A->B C 3. Acidic Work-up (Hydrolysis with 1M HCl) B->C D 4. Extraction & Drying (Ether extraction, wash, dry) C->D E 5. Purification (Recrystallization) D->E F n-Octylboronic Acid E->F

Caption: Workflow for the synthesis of n-octylboronic acid via the Grignard reaction.

Synthesis via Hydroboration of 1-Octene

Hydroboration involves the addition of a borane (B79455) reagent across the double bond of 1-octene. This anti-Markovnikov addition places the boron atom at the terminal, less-substituted carbon. Subsequent hydrolysis of the resulting trioctylborane intermediate yields n-octylboronic acid.

Materials:

  • 1-octene

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Hydroboration:

    • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Add 1-octene (3.0 equivalents) to the flask and dissolve in anhydrous THF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the borane-THF solution (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours to ensure the formation of trioctylborane.[4]

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add water to hydrolyze the trioctylborane and quench any excess borane.

    • Add diethyl ether to dilute the mixture and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization.

Diagram of Hydroboration Synthesis Workflow

G2 A 1. Hydroboration (1-octene + BH3-THF in THF at 0°C) B 2. Formation of Trioctylborane (Stir at room temperature) A->B C 3. Hydrolysis (Quench with water) B->C D 4. Extraction & Drying (Ether extraction, wash, dry) C->D E 5. Purification (Recrystallization) D->E F n-Octylboronic Acid E->F

Caption: Workflow for the synthesis of n-octylboronic acid via hydroboration.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized n-octylboronic acid. The following techniques are standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of n-octylboronic acid. It's important to note that boronic acids can form cyclic trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra. Using a deuterated alcohol solvent like methanol-d₄ can help break up these oligomers.[5]

Table 2: Predicted NMR Data for n-Octylboronic Acid

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~0.88t-CH₃
~1.2-1.4m-(CH₂)₅-
~0.7-0.9tB-CH₂-
Variable, broadsB(OH )₂
¹³C ~14.1-C H₃
~22.7, 31.9-CH₂- (C7, C6)
~29.3, 29.5, 24.5-CH₂- (C5, C4, C3)
~25.0-CH₂- (C2)
~20-30 (often not observed)B-C H₂-
¹¹B +28 to +34broad sR-B (OH)₂ (trigonal)

Note: Predicted shifts are based on typical values for alkyl chains and alkylboronic acids. The C-B carbon signal is often broadened and may be difficult to observe.[6][7][8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3200–3600O-H stretch (H-bonded)Strong, Broad
2850–2960C-H stretch (alkyl)Strong
1310–1380B-O stretchStrong
1450–1470C-H bend (alkyl)Medium
650-700B-O-H out-of-plane bendMedium, Broad

Source: Characteristic IR absorption frequencies for boronic acids.[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of n-octylboronic acid and can provide information about its structure through fragmentation patterns.

Table 4: Mass Spectrometry Data

ParameterExpected Value
Molecular Ion [M]⁺ m/z 158.15
[M+H]⁺ m/z 159.16
Key Fragmentation Loss of H₂O, loss of alkyl fragments (CₙH₂ₙ₊₁)

Note: Fragmentation of the alkyl chain will typically show a series of peaks separated by 14 amu (-CH₂-).[13][14]

Diagram of Characterization Workflow

G3 A Synthesized n-Octylboronic Acid (Crude Product) B Purification (Recrystallization) A->B C Structural Confirmation B->C D NMR Spectroscopy (¹H, ¹³C, ¹¹B) C->D E FT-IR Spectroscopy C->E F Mass Spectrometry C->F G Purity & Identity Confirmed D->G E->G F->G

Caption: General workflow for the purification and characterization of n-octylboronic acid.

Safety and Handling

n-Octylboronic acid is an irritant to the skin, eyes, and respiratory system. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As it is air-sensitive, it is best stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation and anhydride (B1165640) formation.

References

An In-depth Technical Guide to Octylboronic Acid: Molecular Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octylboronic acid, a member of the alkylboronic acid family, is a versatile chemical compound with significant potential in various scientific and biomedical fields. Its unique ability to form reversible covalent bonds with diols makes it a valuable tool in the design of sensors, drug delivery systems, and enzyme inhibitors. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. Furthermore, it details a representative experimental protocol for its synthesis and discusses its potential applications in drug development, including its interaction with key signaling pathways, exemplified by the effects of related boronic acids on cellular processes.

Molecular Structure and Chemical Formula

This compound is an organoboron compound characterized by an eight-carbon alkyl chain attached to a boronic acid functional group (-B(OH)₂).

The chemical formula for this compound is C₈H₁₉BO₂ .[1][2] Its structure is defined by a central boron atom bonded to the octyl group and two hydroxyl groups. The IUPAC name for this compound is this compound.[2]

Key identifiers and representations include:

  • CAS Number: 28741-08-4[1][2]

  • SMILES: CCCCCCCCB(O)O[1][2]

  • InChI: InChI=1S/C8H19BO2/c1-2-3-4-5-6-7-8-9(10)11/h10-11H,2-8H2,1H3[2]

Below is a diagram illustrating the molecular structure of this compound.

Molecular structure of this compound.

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 158.05 g/mol [1]
Topological Polar Surface Area (TPSA) 40.46 Ų[1]
LogP (octanol-water partition coefficient) 1.8197[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 7[1]
Purity ≥97% (typical commercial)[1]
Storage Temperature -20°C[1]

Synthesis of this compound: An Experimental Protocol

The synthesis of alkylboronic acids can be achieved through several methods, with the reaction of a Grignard reagent with a trialkyl borate (B1201080) being a common and effective approach. Below is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for similar compounds.

Materials:

  • 1-Bromooctane (B94149)

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Trimethyl borate or triisopropyl borate

  • Anhydrous pentane (B18724) or hexane

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. The system should be under an inert atmosphere (nitrogen or argon).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small portion of a solution of 1-bromooctane in anhydrous diethyl ether or THF to the flask.

    • Initiate the reaction by gentle warming. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the octylmagnesium bromide Grignard reagent.

  • Reaction with Trialkyl Borate:

    • Cool the Grignard reagent solution to a low temperature (typically -78 °C using a dry ice/acetone bath).

    • In a separate flask, prepare a solution of trimethyl borate or triisopropyl borate in anhydrous diethyl ether or THF.

    • Add the borate solution dropwise to the cold, stirred Grignard reagent solution. It is crucial to maintain the low temperature to prevent over-addition of the Grignard reagent to the borate ester.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly add a cold aqueous solution of hydrochloric acid to hydrolyze the borate ester and dissolve any remaining magnesium salts.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic extracts and wash them with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent (e.g., ether or ethyl acetate) and a non-polar solvent (e.g., pentane or hexane), or by column chromatography on silica (B1680970) gel.

The following diagram illustrates the general workflow for the synthesis of this compound via the Grignard reaction.

Synthesis_Workflow start 1-Bromooctane + Mg grignard Formation of Octylmagnesium Bromide (Grignard Reagent) start->grignard reaction Reaction at -78°C grignard->reaction borate Trialkyl Borate borate->reaction hydrolysis Acidic Hydrolysis reaction->hydrolysis workup Extraction & Washing hydrolysis->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

General workflow for the synthesis of this compound.

Applications in Drug Development and Interaction with Signaling Pathways

Boronic acids are of significant interest in drug development due to their ability to act as enzyme inhibitors and their use in targeted drug delivery systems. The boron atom in the boronic acid moiety can form a stable, reversible covalent bond with the hydroxyl group of serine residues often found in the active sites of proteases.

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the effects of other boronic acids, such as phenylboronic acid, on cellular signaling can provide valuable insights. For instance, phenylboronic acid has been shown to inhibit the migration of cancer cells by affecting the Rho family of GTP-binding proteins and their downstream targets.

The Rho GTPase signaling pathway is a critical regulator of the actin cytoskeleton, cell polarity, and cell migration. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by a boronic acid compound.

Rho_GTPase_Signaling stimuli Extracellular Stimuli rho_gdp Rho-GDP (Inactive) stimuli->rho_gdp GEFs rho_gtp Rho-GTP (Active) rho_gdp->rho_gtp GTP rho_gtp->rho_gdp GAPs rock ROCK rho_gtp->rock limk LIMK rock->limk cofilin Cofilin-P (Inactive) limk->cofilin actin Actin Stress Fiber Formation & Contraction cofilin->actin inhibition of depolymerization boronic_acid Boronic Acid (e.g., Phenylboronic Acid) boronic_acid->rho_gtp Inhibition

Simplified Rho GTPase signaling pathway and potential inhibition by a boronic acid.

This inhibition of key signaling molecules involved in cell migration highlights the therapeutic potential of boronic acid derivatives in cancer and other diseases characterized by aberrant cell motility. The lipophilic octyl chain of this compound may influence its membrane permeability and interaction with hydrophobic binding pockets of target proteins, potentially leading to different biological activities compared to its aryl counterparts.

Conclusion

This compound is a valuable chemical entity with well-defined structural and physicochemical properties. Its synthesis is achievable through established organometallic routes, and its potential applications in drug discovery are promising, particularly in the development of enzyme inhibitors. While further research is needed to elucidate the specific biological targets and signaling pathways modulated by this compound, the broader understanding of boronic acid chemistry provides a strong foundation for future investigations in this area. This guide serves as a foundational resource for researchers and professionals working with or considering the use of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Physical Properties of Octylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of octylboronic acid, focusing on its melting point and solubility. This document collates available data, presents detailed experimental methodologies for the determination of these properties, and includes visualizations of key experimental and synthetic workflows relevant to this compound.

Physical and Chemical Properties

This compound (also known as n-octylboronic acid) is an organoboron compound with the chemical formula C₈H₁₉BO₂. It is primarily utilized as an intermediate in organic chemical synthesis.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Melting Point 78 - 85 °C[1][2][3]
Molecular Weight 158.05 g/mol [1][3][4]
Appearance White to off-white powder or crystals[3]
Water Solubility Insoluble[1][2][3]
Sensitivity Air sensitive[1][2][3]

Table 2: Qualitative Solubility Profile of Analogous Boronic Acids

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, the solubility of other boronic acids can provide insight into its expected behavior. Generally, boronic acids exhibit solubility in various organic solvents, which is crucial for their application in synthesis.[5] For example, phenylboronic acid shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6] Butylboronic acid is soluble in polar solvents like water and methanol.[5]

Solvent TypeExpected Solubility of this compound (Inferred)Rationale
Polar Protic (e.g., Methanol, Ethanol)Likely solubleThe boronic acid functional group can engage in hydrogen bonding.
Polar Aprotic (e.g., Acetone, THF, Chloroform)Likely solubleBased on the behavior of analogous boronic acids.[6]
Non-Polar (e.g., Toluene, Hexane)Likely sparingly soluble to insolubleThe long alkyl chain provides non-polar character, but the polar boronic acid head may limit solubility.

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are presented below.

2.1 Melting Point Determination

A standard method for determining the melting point of a crystalline solid like this compound is using a capillary melting point apparatus.

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • This compound sample, finely powdered

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the this compound is placed in a mortar and finely ground with a pestle to ensure uniform packing.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end. This process is repeated until a column of 2-3 mm of packed solid is obtained.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Approximate Melting Point Determination: A rapid heating rate (10-20 °C/min) is used to get a preliminary, approximate melting point range.

  • Accurate Melting Point Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A new sample is then heated at a much slower rate (1-2 °C/min) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[7]

2.2 Solubility Determination (Dynamic Method)

The dynamic, or synthetic, method is a reliable technique for determining the solubility of a compound in a specific solvent as a function of temperature.

Objective: To construct a solubility curve for this compound in a given organic solvent.

Apparatus and Materials:

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic circulating bath

  • Calibrated digital thermometer

  • Luminance probe or laser and photodetector for turbidity measurement

  • Analytical balance

  • This compound

  • Selected organic solvents

Procedure:

  • Sample Preparation: A precise amount of this compound and the chosen solvent are weighed directly into the jacketed glass vessel to create a mixture of known composition.

  • Equilibration and Heating: The vessel is placed in the thermostat bath, and stirring is initiated. The temperature is slowly and linearly increased at a constant rate (e.g., 0.1–0.5 °C/min).

  • Turbidity Monitoring: The turbidity of the mixture is continuously monitored. As the temperature increases, the solid dissolves, and the turbidity decreases.

  • Dissolution Temperature Measurement: The temperature at which the last solid particles disappear and the solution becomes clear is recorded. This is the equilibrium solubility temperature for that specific composition.

  • Data Compilation: The experiment is repeated with different compositions of solute and solvent to generate a series of data points (solubility vs. temperature), which are then plotted to create a solubility curve.[1][2]

Visualizations

3.1 Experimental and Synthetic Workflows

The following diagrams illustrate key experimental and synthetic procedures relevant to this compound.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement grind Grind Sample pack Pack Capillary Tube grind->pack 2-3 mm of solid place Place in Apparatus pack->place heat_fast Rapid Heating place->heat_fast Approximate MP heat_slow Slow Heating (1-2 °C/min) heat_fast->heat_slow Cool & Repeat record Record Melting Range heat_slow->record Observe Transition

Caption: Workflow for Melting Point Determination.

SolubilityDetermination cluster_setup Setup cluster_analysis Analysis weigh Weigh Solute & Solvent mix Combine in Vessel weigh->mix heat Heat & Stir Slowly mix->heat monitor Monitor Turbidity heat->monitor record Record Dissolution Temp. monitor->record Solution Clears plot Plot Solubility Curve record->plot Repeat for multiple compositions

Caption: Dynamic Method for Solubility Determination.

3.2 Application in Synthesis: Suzuki-Miyaura Coupling

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.

SuzukiMiyauraCoupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide R1-X aryl_halide->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation base Base base->transmetalation octylboronic_acid Octyl-B(OH)2 boronate [Octyl-B(OH)3]- octylboronic_acid->boronate + Base boronate->transmetalation pd2_intermediate R1-Pd(II)L2-Octyl transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-Octyl reductive_elimination->product

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

References

Octylboronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

CAS Number: 28741-08-4 IUPAC Name: Octylboronic acid

Abstract

This compound, a member of the versatile boronic acid family, is a chemical compound with significant potential across various scientific disciplines. Its unique chemical properties, stemming from the electron-deficient boron atom, make it a valuable tool in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Furthermore, its ability to reversibly bind with diols has positioned it as a candidate for applications in chemical sensing and drug delivery. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its biological activities. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the potential of this multifaceted molecule.

Chemical and Physical Properties

This compound is an organic compound characterized by an eight-carbon alkyl chain attached to a boronic acid functional group (-B(OH)₂). This structure imparts both hydrophobic (the octyl chain) and hydrophilic (the boronic acid group) characteristics to the molecule.

PropertyValueReference
CAS Number 28741-08-4[1]
IUPAC Name This compound
Molecular Formula C₈H₁₉BO₂[1]
Molecular Weight 158.05 g/mol [1]
Appearance White to off-white powder or crystals
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water.
Storage Store in a cool, dry place away from moisture and oxidizing agents.[1]

Synthesis and Characterization

A common method for the synthesis of alkylboronic acids like this compound is through the hydroboration of the corresponding alkene followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • A dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 1-octene (e.g., 10 mmol) under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous diethyl ether is added to dissolve the 1-octene.

  • The flask is cooled in an ice bath.

  • A solution of borane-tetrahydrofuran complex (e.g., 1.1 equivalents) is added dropwise to the stirred solution of 1-octene over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is then cooled again in an ice bath, and a 3 M aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide.

  • The mixture is stirred at room temperature for 1 hour.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Characterization: The synthesized this compound can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the B-O and O-H bonds.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., a mixture of toluene (B28343) and water)

  • Schlenk flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 1.0 mmol), this compound (e.g., 1.2 mmol), and the base (e.g., 2.0 mmol).

  • Add the palladium catalyst (e.g., 0.02-0.05 mmol).

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring for a specified time (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the coupled product.[4][5]

Logical Workflow for Suzuki Coupling:

Suzuki_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reactants: - Aryl Halide - this compound - Base Setup->Reagents Catalyst Add Palladium Catalyst Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat to Reflux Solvent->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Workup Reaction Workup: - Quench - Extract Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A logical workflow for performing a Suzuki-Miyaura coupling reaction.

Biological Applications

Boronic acids, including this compound, have garnered significant interest in the field of drug development and chemical biology due to their unique interactions with biological molecules.

Enzyme Inhibition

The boronic acid moiety can act as a transition state analog inhibitor for certain serine proteases. The boron atom can form a reversible covalent bond with the hydroxyl group of the active site serine residue, leading to enzyme inhibition. While specific data for this compound is limited, the general principle suggests its potential as an enzyme inhibitor.

Experimental Protocol: Enzyme Inhibition Assay A general protocol to assess the inhibitory effect of this compound on a target enzyme would involve:

  • Preparation of Reagents: Prepare buffer solutions, the target enzyme solution, a substrate solution that produces a measurable signal (e.g., colorimetric or fluorescent), and a solution of this compound at various concentrations.

  • Assay Procedure:

    • In a microplate, add the enzyme solution to wells containing different concentrations of this compound (and a control with no inhibitor).

    • Incubate the enzyme and inhibitor for a specific period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction rate by measuring the change in signal over time using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.[6]

Michaelis-Menten Kinetics Visualization:

Michaelis_Menten cluster_0 Michaelis-Menten Kinetics Reaction Velocity (V) Reaction Velocity (V) [Substrate] (S) [Substrate] (S) Vmax Vmax Vmax/2 Vmax/2 Km Km 0,0.5 0,0.5 1,0.5 1,0.5 0,0.5->1,0.5

Caption: A representative Michaelis-Menten plot illustrating enzyme kinetics.

Cytotoxicity

The cytotoxic effects of boronic acid derivatives against various cancer cell lines have been reported. While specific data for this compound is not extensively available, general cytotoxicity assays can be employed to evaluate its potential.[7][8]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.[9][10]

Cell LineIC₅₀ (µM)Exposure Time (h)Reference
HL-60 (Leukemia) 500 (for Boric Acid)Not Specified[7][8]
HeLa (Cervical Cancer) 8 (for a specific extract)48[9]
MCF-7 (Breast Cancer) 8 (for a specific extract)48[9]
Note: The IC₅₀ values presented are for related boron compounds or extracts and are for illustrative purposes. Specific testing of this compound is required.
Signaling Pathway Interactions

Some boronic acid derivatives have been shown to interfere with cellular signaling pathways, such as the Rho GTPase pathway, which is involved in cell migration and proliferation.[11][12][13] The lipophilic octyl chain of this compound may facilitate its interaction with cellular membranes and membrane-associated proteins involved in signaling cascades.

Rho GTPase Signaling Pathway:

Rho_GTPase_Pathway cluster_0 Upstream Signals cluster_1 Downstream Effectors cluster_2 Cellular Responses Growth Factors Growth Factors RhoGEFs RhoGEFs Growth Factors->RhoGEFs Cytokines Cytokines Cytokines->RhoGEFs GPCRs GPCRs GPCRs->RhoGEFs RhoGTPases Rho GTPases (Rho, Rac, Cdc42) RhoGEFs->RhoGTPases Activate (GDP -> GTP) ROCK ROCK RhoGTPases->ROCK PAK PAK RhoGTPases->PAK WASp WASp RhoGTPases->WASp RhoGDIs RhoGDIs RhoGDIs->RhoGTPases Sequester RhoGAPs RhoGAPs RhoGAPs->RhoGTPases Inactivate (GTP -> GDP) Actin Cytoskeleton\nReorganization Actin Cytoskeleton Reorganization ROCK->Actin Cytoskeleton\nReorganization Cell Migration Cell Migration PAK->Cell Migration Cell Proliferation Cell Proliferation WASp->Cell Proliferation

Caption: Simplified diagram of the Rho GTPase signaling pathway.

Glucose Sensing

The ability of boronic acids to form reversible covalent bonds with the diol groups of saccharides has led to their investigation as glucose sensors.[14][15][16][17] The binding of glucose to a boronic acid-appended fluorophore can induce a change in its fluorescence properties, allowing for quantitative glucose detection. The development of this compound-based sensors could be explored for applications in continuous glucose monitoring.

Glucose Binding Workflow:

Glucose_Sensing This compound This compound Complex Octylboronate-Glucose Complex This compound->Complex Glucose Glucose Glucose->Complex Signal Change in Fluorescence Complex->Signal Induces

Caption: Workflow illustrating the principle of glucose sensing by this compound.

Conclusion

This compound is a versatile chemical entity with established utility in organic synthesis and promising potential in various biological applications. Its role as a key building block in Suzuki-Miyaura coupling is well-recognized. Further research into its specific interactions with enzymes, its effects on cellular signaling pathways, and its potential as a component in sensing technologies is warranted. This guide provides a foundational understanding and practical protocols to facilitate further exploration and application of this compound in research and development.

References

The Versatility of Alkylboronic Acids in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkylboronic acids and their derivatives have emerged as indispensable reagents in the synthetic organic chemist's toolbox. Their stability, low toxicity, and diverse reactivity have propelled them to the forefront of carbon-carbon and carbon-heteroatom bond formation. This technical guide provides an in-depth review of the core applications of alkylboronic acids in three key transformations: the Suzuki-Miyaura coupling, the Petasis borono-Mannich reaction, and the Chan-Lam coupling. This paper will present quantitative data, detailed experimental protocols, and mechanistic visualizations to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. While traditionally used for C(sp²)-C(sp²) couplings, its application with alkylboronic acids has become a vital strategy for introducing alkyl moieties onto aromatic and vinylic scaffolds, a common motif in pharmaceutical compounds.[1]

Quantitative Data for Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of representative yields for the coupling of n-alkylboronic acids with various aryl halides.

Alkylboronic AcidAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
n-Butylboronic acidBromobenzenePd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene (B28343)/H₂O10095[2]
n-Butylboronic acid4-ChlorotoluenePd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄Dioxane/H₂O10085[1]
n-Butylboronic acid4-Chloroanisole (B146269)Pd-MOF-808 (cat.)-K₂CO₃Dioxane10047[3]
n-Butylboronic acid2-BromoanilinePd(OAc)₂ (5)Buchwald Ligand (10)K₂CO₃/Cs₂CO₃Toluene80High[4]
n-Butylboronic acid3-BromopyridinePd(OAc)₂ (5)Buchwald Ligand (10)K₂CO₃/Cs₂CO₃Toluene80High[4]
Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves a sequence of oxidative addition, transmetalation, and reductive elimination steps.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Alkyl_Aryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Alkyl_Aryl R²-B(OH)₂ Base Transmetalation->PdII_Alkyl_Aryl PdII_Alkyl_Aryl->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² RedElim->Product ArylHalide R¹-X BoronicAcid R²-B(OH)₂ Base Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Coupling of n-Butylboronic Acid with 4-Chloroanisole: [2][3]

  • Materials: n-Butylboronic acid, 4-chloroanisole, palladium(II) acetate (B1210297) (Pd(OAc)₂), SPhos, potassium phosphate (B84403) (K₃PO₄), toluene, and water.

  • Procedure:

    • To a flame-dried Schlenk tube, add 4-chloroanisole (1.0 eq.), n-butylboronic acid (1.5 eq.), potassium phosphate (2.0 eq.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

    • Evacuate and backfill the Schlenk tube with argon three times.

    • Add degassed toluene and degassed water in a 10:1 ratio.

    • Stir the reaction mixture at 100 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Petasis Borono-Mannich (PBM) Reaction: A Multicomponent Approach to Amines

The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to synthesize substituted amines.[5] The use of alkylboronic acids in this transformation provides a direct route to a wide variety of alkyl-substituted amines, which are valuable scaffolds in medicinal chemistry.[6]

Quantitative Data for the Petasis Reaction

The yield and stereoselectivity of the Petasis reaction can be influenced by the choice of reactants, solvent, and catalyst. Below is a summary of representative yields for the three-component coupling.

Alkylboronic AcidAmineAldehydeCatalystSolventTemp (°C)Yield (%)Reference
n-Butylboronic acidMorpholine3-PhenylpropanalNoneHFIPRT85[6]
Cyclopentylboronic acidAnilinep-Anisaldehyde[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆DMF/MeCNRTHigh[7]
Phenylboronic acid2a3aNoneHFIPRT87[8]
VariousVariousFormaldehydeNoneToluene60up to 89[9]
Vinylboronic acidsMorpholineSalicylaldehydeThiourea-BINOLMTBE092[9]
Proposed Mechanism of the Petasis Reaction

The mechanism of the Petasis reaction is thought to proceed through the formation of an iminium ion, which then reacts with a boronate complex.

Petasis_Mechanism cluster_reactants Reactants Amine R¹R²NH Iminium [R¹R²N=CHR³]⁺ Amine->Iminium + R³CHO - H₂O Aldehyde R³CHO BoronicAcid R⁴B(OH)₂ Boronate [R⁴B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ AteComplex Ate Complex Iminium->AteComplex Boronate->AteComplex Product R¹R²N-CHR³R⁴ AteComplex->Product Alkyl Transfer

Proposed mechanism of the Petasis borono-Mannich reaction.
Detailed Experimental Protocol: Petasis Reaction

Three-Component Coupling of n-Propylboronic Acid, Piperidine (B6355638), and Glyoxylic Acid: [10]

  • Materials: n-Propylboronic acid, piperidine, glyoxylic acid monohydrate, and dichloromethane (B109758).

  • Procedure:

    • In a round-bottom flask, dissolve glyoxylic acid monohydrate (1.0 eq.) and piperidine (1.0 eq.) in dichloromethane.

    • Stir the mixture at room temperature for 30 minutes.

    • Add n-propylboronic acid (1.2 eq.) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting α-amino acid derivative by recrystallization or column chromatography.

Chan-Lam Coupling: Forming Carbon-Heteroatom Bonds

The Chan-Lam coupling reaction provides a powerful and versatile method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds.[11] This copper-catalyzed reaction utilizes boronic acids as the aryl or alkyl source and can be performed under mild, often aerobic, conditions.[12]

Quantitative Data for the Chan-Lam Coupling

The Chan-Lam coupling is effective for a wide range of amines and alcohols with various alkylboronic acids. Below are some representative yields.

Alkylboronic AcidAmine/AlcoholCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Ethylboronic acid4-MethoxyanilineCu(OAc)₂ (10)Pyridine (B92270)CH₂Cl₂RT88[13]
Phenylboronic acidAnilineElectrochemical-MeCNRTGood[14]
Benzylic boronic estersAnilinesCu(OAc)₂ (200)Cs₂CO₃MeOH/Pyridine25-50up to 95[15]
Aryl boronic acid2-NitroimidazoleCu(OTf)₂ (8)K₂CO₃MethanolRTGood[16]
Phenylboronic acidN-methyl benzyl (B1604629) amine[Cu(DMAP)₄I]I (1)-MethanolRTHigh[17]
Catalytic Cycle of the Chan-Lam Coupling

The Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle, although the exact mechanism is still a subject of research. A commonly proposed pathway is illustrated below.

Chan_Lam_Cycle CuII Cu(II)L₂ Transmetalation Transmetalation CuII_Aryl R-Cu(II)L₂ CuII->CuII_Aryl R-B(OH)₂ Transmetalation->CuII_Aryl Coordination Coordination CuIII_Complex [R-Cu(III)L₂(NuH)]⁺ CuII_Aryl->CuIII_Complex Nu-H Coordination->CuIII_Complex RedElim Reductive Elimination CuI Cu(I)L CuIII_Complex->CuI CuIII_Complex->CuI R-Nu Product R-Nu RedElim->Product CuI->CuII [O] Oxidation Oxidation Oxidation->CuII BoronicAcid R-B(OH)₂ Nucleophile Nu-H Oxidant [O]

Proposed catalytic cycle for the Chan-Lam coupling reaction.
Detailed Experimental Protocol: Chan-Lam Coupling

N-Alkylation of 4-Methoxyaniline with Ethylboronic Acid: [18][19]

  • Materials: Ethylboronic acid, 4-methoxyaniline, copper(II) acetate (Cu(OAc)₂), pyridine, 4Å molecular sieves, and dichloromethane (DCM)/methanol (MeOH).

  • Procedure:

    • To a stirred solution of the boronic ester (1.0 equiv) in a 1:1 mixture of DCM/MeOH, add activated 4Å molecular sieves.

    • Add Cu(OAc)₂ (1.0 equiv) and pyridine (2.0 equiv) to the mixture at room temperature.

    • Stir the resulting mixture for 8 hours.

    • Filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography to afford the coupled product.

Conclusion

Alkylboronic acids are remarkably versatile reagents that have significantly impacted the field of organic synthesis. The Suzuki-Miyaura, Petasis, and Chan-Lam reactions represent just a fraction of their utility, but they highlight their importance in constructing key structural motifs found in a vast array of biologically active molecules and functional materials. The mild reaction conditions, functional group tolerance, and commercial availability of many alkylboronic acids make them highly attractive for applications in both academic research and industrial drug development. Future advancements in this field are expected to further expand the scope and utility of these valuable synthetic building blocks.

References

The Genesis of a Synthetic Powerhouse: A Technical History of Organoboron Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

From an obscure 19th-century curiosity to a cornerstone of modern synthetic chemistry, the journey of organoboron compounds is a testament to scientific inquiry and serendipity. This in-depth guide explores the pivotal discoveries that shaped this field, providing a technical overview of the foundational experiments and the brilliant minds behind them. Organoboron chemistry has become an indispensable tool in pharmaceuticals, materials science, and beyond, with applications ranging from the synthesis of complex natural products to the development of targeted cancer therapies.[1]

The Dawn of Organoboron Chemistry: Edward Frankland's Pioneering Synthesis

The story of organoboron compounds begins in the mid-19th century with the pioneering work of English chemist Edward Frankland. While investigating organometallic compounds, Frankland turned his attention to boron, a metalloid in the same group as aluminum. In 1860, he achieved the first synthesis of an organoboron compound, triethylborane (B153662) (B(C₂H₅)₃), which he termed "boric ethide".[1][2] This discovery, published in detail in the Philosophical Transactions of the Royal Society in 1862, laid the groundwork for the entire field.[3]

Experimental Protocol: Synthesis of Triethylborane

Frankland's synthesis involved the reaction of diethylzinc (B1219324) with triethyl borate (B1201080).[2] While the original 1862 paper provides a descriptive account, a generalized modern procedure reflecting the core principles of his work is as follows:

Reaction: 3 Zn(C₂H₅)₂ + 2 B(OC₂H₅)₃ → 2 B(C₂H₅)₃ + 3 Zn(OC₂H₅)₂

Procedure:

  • Anhydrous triethyl borate is placed in a flask under an inert atmosphere (e.g., carbon dioxide, as used in the 19th century, or more modernly, nitrogen or argon).

  • Diethylzinc is slowly added to the triethyl borate. The reaction is exothermic and proceeds readily.

  • After the addition is complete, the reaction mixture is heated to distill the triethylborane from the non-volatile zinc ethoxide.

  • The distilled triethylborane is collected under an inert atmosphere. Due to its pyrophoric nature, it ignites spontaneously in air, a property Frankland noted.

Historical Context: Frankland's work was part of a broader exploration of "organo-metallic bodies" and the concept of valence, which he was instrumental in developing.[4] His synthesis of triethylborane was a significant step in demonstrating that elements other than carbon could form stable bonds with organic radicals.

Quantitative Data: Properties of Triethylborane

While Frankland's original paper does not provide a quantitative yield, the physical properties of triethylborane have been well-characterized since.

PropertyValue
Boiling Point 95 °C
Melting Point -93 °C
Density 0.677 g/cm³
Autoignition Temperature -20 °C

Data sourced from modern chemical literature.[3][5][6][7][8]

The Enigmatic Boranes: Alfred Stock's Vacuum Line Chemistry

For several decades after Frankland's discovery, progress in organoboron chemistry was slow. The next major leap forward came in the early 20th century with the work of German chemist Alfred Stock. Between 1912 and 1936, Stock undertook a systematic investigation of the binary compounds of boron and hydrogen, which he named "boranes".[1][9] These compounds were notoriously difficult to handle due to their extreme reactivity and flammability in air.[10][11]

Experimental Protocol: The Stock Vacuum Line

To overcome the challenges of working with boranes, Stock developed the "Stock vacuum line," a specialized glass apparatus that allowed for the manipulation of volatile and air-sensitive compounds in a high-vacuum environment.[1][12] This invention was crucial for the isolation and characterization of the boranes.

Apparatus and General Procedure:

  • Vacuum Manifold: The core of the apparatus is a glass manifold connected to a high-vacuum pump (often a mercury diffusion pump in Stock's time).

  • Reaction Vessels and Traps: Various glass vessels for carrying out reactions and a series of U-shaped traps cooled with liquid air or other cryogens are connected to the manifold.

  • Greaseless Stopcocks: To avoid contamination from stopcock grease, which reacts with boranes, Stock employed mercury-sealed valves.

  • Synthesis: The initial synthesis of boranes involved the reaction of magnesium boride (Mg₃B₂) with an acid, such as hydrochloric acid. The resulting mixture of gaseous boranes was then passed through the vacuum line.

  • Purification: By carefully controlling the temperature of the cold traps, Stock could fractionally condense the different boranes based on their boiling points, allowing for their separation and purification.

Logical Workflow for Borane (B79455) Separation:

Borane_Separation Start Mixture of Gaseous Boranes Trap1 Trap 1 (-80 °C) Start->Trap1 Higher Boranes Condense Trap2 Trap 2 (-120 °C) Trap1->Trap2 Lower Boranes Pass Trap3 Trap 3 (Liquid Nitrogen) Trap2->Trap3 Diborane Passes End Purified Boranes Trap3->End Diborane Condenses

Caption: Simplified workflow for the fractional condensation of boranes in a Stock vacuum line.

A Nobel Prize-Winning Transformation: Herbert C. Brown and Hydroboration

The utility of organoboranes in organic synthesis remained largely untapped until the groundbreaking work of Herbert C. Brown at Purdue University. In 1956, Brown and his student, B. C. Subba Rao, discovered the hydroboration reaction, a remarkably facile addition of a boron-hydrogen bond across a carbon-carbon double bond.[13] This discovery, which earned Brown a share of the 1979 Nobel Prize in Chemistry, transformed organoboron compounds into indispensable synthetic intermediates.[10][13]

Experimental Protocol: Hydroboration-Oxidation of 1-Hexene (B165129)

The initial discovery of hydroboration was followed by the development of the hydroboration-oxidation sequence, which converts alkenes to alcohols. The following is a representative protocol for the hydroboration-oxidation of 1-hexene, a reaction extensively studied by Brown's group.

Reaction:

  • Hydroboration: 3 CH₃(CH₂)₃CH=CH₂ + BH₃·THF → (CH₃(CH₂)₅)₃B

  • Oxidation: (CH₃(CH₂)₅)₃B + 3 H₂O₂ + 3 NaOH → 3 CH₃(CH₂)₅OH + Na₃BO₃ + 3 H₂O

Procedure:

  • Hydroboration: A solution of 1-hexene in anhydrous tetrahydrofuran (B95107) (THF) is placed in a flask under a nitrogen atmosphere. A solution of borane-THF complex (BH₃·THF) is added dropwise at room temperature. The reaction is typically rapid and complete within a short period.

  • Oxidation: To the resulting trihexylborane (B75710) solution, an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide, while maintaining the temperature below 50 °C with cooling.

  • Workup: After the oxidation is complete, the layers are separated. The aqueous layer is extracted with ether, and the combined organic layers are washed, dried, and concentrated to yield 1-hexanol.

Signaling Pathway of Hydroboration-Oxidation:

Hydroboration_Oxidation cluster_hydroboration Hydroboration cluster_oxidation Oxidation Alkene Alkene Trialkylborane Trialkylborane Alkene->Trialkylborane Borane BH3-THF Borane->Trialkylborane Alcohol Alcohol Trialkylborane->Alcohol H2O2 H2O2, NaOH H2O2->Alcohol

Caption: The two-stage process of hydroboration-oxidation.

Quantitative Data: Regioselectivity of Hydroboration

A key feature of the hydroboration reaction is its anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon of the double bond. This leads to the formation of the anti-Markovnikov alcohol upon oxidation. The regioselectivity can be enhanced by using sterically hindered borane reagents.

AlkeneBorane Reagent% Boron at C-1% Boron at C-2
1-Hexene Diborane (B₂H₆)946
1-Hexene 9-BBN99.90.1
Styrene Diborane (B₂H₆)8020

Data adapted from studies on hydroboration regioselectivity.[5]

The Nobel-Winning Connection: Akira Suzuki and Palladium-Catalyzed Cross-Coupling

The synthetic power of organoboron compounds was further unleashed in 1979 when Akira Suzuki and his colleagues at Hokkaido University reported a palladium-catalyzed cross-coupling reaction between organoboranes and organic halides.[7][9][14][15][16] This reaction, now known as the Suzuki-Miyaura coupling, provides a powerful and versatile method for the formation of carbon-carbon bonds. For this groundbreaking work, Suzuki shared the 2010 Nobel Prize in Chemistry.[7]

Experimental Protocol: Synthesis of (1Z,3E)-1-Phenyl-1,3-octadiene

One of the early examples of the Suzuki coupling involved the synthesis of conjugated dienes. The following protocol is based on the procedure for the synthesis of (1Z,3E)-1-phenyl-1,3-octadiene.[17]

Reaction:

(E)-1-Hexenyl-1,3,2-benzodioxaborole + (Z)-β-bromostyrene --(Pd(PPh₃)₂Cl₂, NaOEt)--> (1Z,3E)-1-Phenyl-1,3-octadiene

Procedure:

  • A flask is charged with (E)-1-hexenyl-1,3,2-benzodioxaborole, benzene (B151609) as the solvent, (Z)-β-bromostyrene, a 2M solution of sodium ethoxide in ethanol, and a catalytic amount of dichlorobis(triphenylphosphine)palladium(II) under a nitrogen atmosphere.

  • The reaction mixture is heated to reflux for 3 hours.

  • After cooling, the mixture is diluted with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by distillation under reduced pressure to yield the (1Z,3E)-1-phenyl-1,3-octadiene.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Suzuki_Coupling cluster_reactants Reactants Pd0 Pd(0)L2 PdII_A R-Pd(II)-X (cis) Pd0->PdII_A PdII_B R-Pd(II)-X (trans) PdII_A->PdII_B Isomerization PdII_C R-Pd(II)-R' PdII_B->PdII_C Transmetalation Product R-R' (Coupled Product) PdII_C->Product Reductive Elimination RX R-X (Organic Halide) RX->PdII_A Oxidative Addition R_B R'B(OR)2 (Organoborane) R_B->PdII_C Base Base Base->PdII_C Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Representative Yields of Early Suzuki Couplings

The initial 1979 publication by Suzuki and Miyaura demonstrated the effectiveness of their new cross-coupling methodology with a variety of substrates.

AlkenylboraneVinyl HalideProductYield (%)
(E)-1-Hexenylborane derivative(Z)-β-Bromostyrene(1Z,3E)-1-Phenyl-1,3-octadiene82
(E)-1-Hexenylborane derivative(E)-1-Bromo-1-hexene(E,E)-5,7-Dodecadiene87

Data from Organic Syntheses, Vol. 63, p.130 (1985) and original 1979 communication.[14][17]

Conclusion: An Ever-Expanding Frontier

The discovery and development of organoboron compounds represent a rich history of chemical innovation. From Frankland's initial synthesis to Stock's meticulous characterization of the boranes, Brown's transformative hydroboration, and Suzuki's elegant cross-coupling, each milestone has built upon the last, expanding the synthetic chemist's toolkit in profound ways. The principles and protocols established by these pioneers continue to be refined and applied in countless areas of chemical research and development, particularly in the pharmaceutical industry where the construction of complex molecular architectures is paramount. The legacy of these discoveries is a vibrant and ever-expanding field of chemistry that continues to enable the synthesis of novel molecules with the potential to address some of society's most pressing challenges.

References

An In-depth Technical Guide to the Spectroscopic Data of Octylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for octylboronic acid. It is intended for researchers, scientists, and professionals in drug development who utilize boronic acids in their work. This document details predicted and representative spectroscopic data, outlines experimental protocols for data acquisition, and includes visualizations to clarify analytical workflows.

Spectroscopic Data of this compound

The following sections present the spectroscopic data for this compound. It is important to note that experimentally obtained spectra for this specific compound are not widely available in the public domain. Therefore, the NMR data is predicted based on established principles of spectroscopy, and the IR and MS data are representative of the compound's constituent functional groups.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra for boronic acids can be challenging due to the propensity of these molecules to form cyclic anhydride (B1165640) trimers, known as boroxines, through dehydration. This equilibrium between the monomeric acid and the trimeric boroxine (B1236090) can lead to broadened signals. To obtain a clean spectrum of the monomer, it is often advisable to use a solvent such as methanol-d4, which can break up the boroxine structure.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 4.5br s2HB(OH )₂
~1.40m2H-CH₂-CH₂-B(OH)₂
~1.28m10H-(CH₂)₅-CH₃
~0.88t3H-CH₃
~0.75t2H-CH₂ -B(OH)₂

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~31.9-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-B(OH)₂
~31.5-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-B(OH)₂
~29.2-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-B(OH)₂
~29.1-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-B(OH)₂
~24.5-CH₂-CH₂ -B(OH)₂
~22.6-CH₂ -CH₃
~14.1-CH₃
Not observedC -B(OH)₂

Note: The carbon atom directly attached to the boron (C-B) is often not observed or appears as a very broad, low-intensity signal in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.

1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups.

Representative FT-IR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~3600 - 3200Strong, BroadO-H stretch (from B(OH)₂)
~2955, ~2920, ~2850StrongC-H stretch (asymmetric and symmetric from alkyl chain)
~1465MediumC-H bend (scissoring)
~1375MediumC-H bend (methyl rock)
~1350StrongB-O stretch
~720WeakC-H rock (long chain)

1.3. Mass Spectrometry (MS)

The mass spectrometric analysis of boronic acids can be complex due to in-source reactions, particularly dehydration to form the boroxine. Electrospray ionization (ESI) is a suitable soft ionization technique.

Representative Mass Spectrometry Data (ESI-MS)

m/zIonNotes
159.15[M+H]⁺Molecular ion (positive ion mode)
157.14[M-H]⁻Molecular ion (negative ion mode)
141.14[M+H-H₂O]⁺Loss of one water molecule
123.13[M+H-2H₂O]⁺Loss of two water molecules

Note: The molecular weight of this compound (C₈H₁₉BO₂) is approximately 158.05 g/mol . The observed m/z values will depend on the ionization mode and may include adducts with solvents or salts.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

2.1. NMR Spectroscopy Protocol

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄). To minimize boroxine formation, Methanol-d₄ is recommended.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • ¹H NMR Data Acquisition:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Data Acquisition:

    • Spectrometer: A 100 MHz (or higher) NMR spectrometer.

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

2.2. ATR-IR Spectroscopy Protocol

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Resolution: 4 cm⁻¹.

2.3. Mass Spectrometry Protocol (ESI-MS)

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent. To aid ionization, a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) can be added.

  • Data Acquisition:

    • Mass Spectrometer: An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

    • Ionization Mode: Positive or negative ion mode.

    • Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 100-150 °C.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample for IR/MS Sample->Solid_Sample NMR_Acq NMR Data Acquisition (¹H and ¹³C) Dissolution->NMR_Acq IR_Acq IR Data Acquisition (ATR-FTIR) Solid_Sample->IR_Acq MS_Acq MS Data Acquisition (ESI-MS) Solid_Sample->MS_Acq NMR_Proc NMR Spectrum Processing (Peak Picking, Integration) NMR_Acq->NMR_Proc IR_Proc IR Spectrum Analysis (Peak Assignment) IR_Acq->IR_Proc MS_Proc Mass Spectrum Analysis (m/z Identification) MS_Acq->MS_Proc Structure_Elucidation Structural Elucidation and Characterization NMR_Proc->Structure_Elucidation IR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation

Spectroscopic Analysis Workflow for this compound.

An In-depth Technical Guide to Octylboronic Acid: Commercial Availability, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of octylboronic acid, a versatile reagent in organic synthesis and sensor technology. This document details its commercial availability, key chemical and physical properties, and established applications. Crucially, it offers detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions and in the construction of fluorescent carbohydrate sensors. Safety and handling guidelines are also provided to ensure its proper use in a laboratory setting.

Commercial Availability and Suppliers

This compound (CAS No. 28741-08-4) is readily available from a variety of chemical suppliers. Purity levels are typically high, often exceeding 97%. When sourcing this reagent, researchers should consider factors such as purity, available quantities, and the supplier's ability to provide comprehensive documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a summary of prominent commercial suppliers of this compound:

SupplierPurityAvailable QuantitiesAdditional Notes
Sigma-Aldrich ≥97%1 g, 5 g, 10 gProvides detailed safety information and technical documents.
Ivy Fine Chemicals Not specified10 g, 25 g, BulkOffers bulk and commercial quantities.
CP Lab Safety (TCI) Not specified5 gIntended for professional manufacturing and research laboratories.
Fisher Scientific 97%1 g, 5 g, 25 gProduct originally from the Alfa Aesar portfolio.
ChemScene ≥97%Varies (e.g., 100mg)Provides computational chemistry data and safety information.[1]
BLD Pharm Not specifiedVariesOffers access to NMR, HPLC, and other analytical data.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development.

Table of Physicochemical Properties:

PropertyValueReference
CAS Number 28741-08-4
Molecular Formula C₈H₁₉BO₂[1][2]
Molecular Weight 158.05 g/mol [1][2]
Appearance White to off-white solid/powder
Purity ≥97% (typical)[1]
Melting Point 78-81 °C
Boiling Point 262.6 ± 23.0 °C (Predicted)
Solubility Insoluble in water. Soluble in many organic solvents such as chloroform, acetone, and ethers.[3]
Storage Temperature Freezer (-20°C)[1]

Spectroscopic Data:

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds. For boronic acids, it's important to note that they can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can lead to complex or broadened spectra.[4] Running spectra in solvents like methanol-d4 (B120146) can help break up these oligomers.[4] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

    ¹H NMR (Typical Shifts) ¹³C NMR (Typical Shifts)
    Protons on the octyl chain will appear in the aliphatic region (approx. 0.8-1.5 ppm). The protons on the carbon adjacent to the boron atom will be shifted further downfield. The B(OH)₂ protons are often broad and may exchange with solvent.Carbons of the octyl chain will appear in the aliphatic region. The carbon atom directly bonded to the boron will have a characteristic chemical shift. The ipso-carbon bound to boron can sometimes be difficult to detect.[5]
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in a molecule.[6] Key characteristic peaks for this compound include:

    Wavenumber (cm⁻¹)Assignment
    ~3200-3600O-H stretching (broad, from B(OH)₂ and any absorbed water)
    ~2850-2960C-H stretching of the octyl group
    ~1350-1400B-O stretching
    ~1020-1100B-C stretching
  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For boronic acids, analysis can be complex due to the potential for dehydration to form boroxines or the formation of adducts with solvents or the matrix.[7][8][9] Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can be employed, sometimes with derivatization to improve analysis.[9][10]

Key Applications and Experimental Protocols

This compound is a valuable tool in several areas of chemical synthesis and analysis. Its primary applications lie in Suzuki-Miyaura cross-coupling reactions and as a recognition element in sensors for diol-containing molecules like carbohydrates.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[11][12][13][14][15] This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[16]

Logical Workflow for a Typical Suzuki-Miyaura Coupling Reaction:

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene (B47551) or iodobenzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Base (e.g., anhydrous potassium carbonate or cesium carbonate)

  • Solvent system (e.g., a mixture of toluene (B28343) and water, or dioxane and water)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and heat source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., toluene:water 4:1). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst (0.02-0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Carbohydrate Sensing

Boronic acids are known to reversibly bind with 1,2- and 1,3-diols, which are common structural motifs in carbohydrates.[17][18][19] This interaction can be exploited to develop sensors for the detection of sugars.[19][20][21][22] Fluorescent sensors are a common modality, where the binding of a carbohydrate to a boronic acid-appended fluorophore results in a change in fluorescence intensity.[21][22]

Mechanism of a Boronic Acid-Based Fluorescent Sensor:

Caption: General mechanism of a boronic acid-based fluorescent sensor.

Detailed Experimental Protocol for a Fluorescent Carbohydrate Sensor:

This protocol outlines the general steps for synthesizing a simple fluorescent sensor and using it for carbohydrate detection. This is an illustrative example, and the choice of fluorophore and specific reaction conditions will need to be optimized.[23]

Part A: Synthesis of a Fluorescent Boronic Acid Sensor (Illustrative Example)

This example describes the coupling of a fluorophore containing an amine group with a boronic acid containing a carboxylic acid group via amide bond formation.

Materials:

  • An amine-containing fluorophore (e.g., aminopyrene)

  • A carboxy-functionalized boronic acid (e.g., 4-carboxyphenylboronic acid)

  • Coupling agents (e.g., EDC/NHS or HATU)

  • Organic solvent (e.g., DMF or DMSO)

  • Base (e.g., DIPEA)

Procedure:

  • Activation of Carboxylic Acid: Dissolve the carboxy-functionalized boronic acid (1.0 eq) and the coupling agents (e.g., HATU, 1.1 eq) in an anhydrous organic solvent. Add the base (e.g., DIPEA, 2.0 eq) and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling Reaction: Add the amine-containing fluorophore (1.0 eq) to the reaction mixture. Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Purify the crude product by column chromatography or preparative HPLC to obtain the fluorescent boronic acid sensor.

Part B: Fluorescent Sensing of Carbohydrates

Materials:

  • Stock solution of the synthesized fluorescent boronic acid sensor in a suitable solvent (e.g., DMSO or methanol).

  • Aqueous buffer solution (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).

  • Stock solutions of various carbohydrates (e.g., glucose, fructose, mannose) in the buffer.

  • Fluorometer.

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the fluorescent sensor at a fixed concentration (e.g., 10 µM) in the aqueous buffer. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the binding.

  • Titration with Carbohydrates: To a series of cuvettes or wells in a microplate, add the sensor solution. Then, add increasing concentrations of the carbohydrate stock solutions. Include a control with only the sensor solution in the buffer.

  • Measurement: After a short incubation period to allow for binding equilibrium to be reached, measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the carbohydrate concentration. The data can be fitted to a binding isotherm to determine the binding affinity (e.g., the dissociation constant, Kd).

Safety and Handling

This compound requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[24][25]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[24][25]

  • Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[24][25]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[24][25] this compound is known to cause skin and eye irritation.[2][25]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][24][25] It is often recommended to store it in a freezer.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[24][25]

Applications in Drug Development

Boronic acids have gained significant traction in medicinal chemistry and drug development.[26][27][28][29] The incorporation of a boronic acid moiety can enhance the biological activity and pharmacokinetic properties of a drug candidate.[27][28][29] For instance, the boronic acid group can act as a bioisostere for a carboxylic acid, potentially leading to improved enzyme inhibition.[26] The drug Bortezomib, a proteasome inhibitor used in cancer therapy, is a prominent example of a successful boronic acid-containing drug.[28] Alkylboronic acids like this compound can be used as building blocks in the synthesis of complex molecules with potential therapeutic applications.[16][30] Their ability to participate in robust C-C bond-forming reactions makes them valuable intermediates in the synthesis of novel drug candidates.

Conclusion

This compound is a commercially accessible and highly useful reagent for researchers in organic chemistry and drug development. Its utility in Suzuki-Miyaura cross-coupling reactions and as a recognition element in carbohydrate sensors highlights its versatility. By following the detailed protocols and safety guidelines provided in this technical guide, researchers can effectively and safely utilize this compound to advance their scientific endeavors. The continued exploration of the applications of boronic acids promises to yield further innovations in synthesis, sensing, and medicine.

References

An In-depth Technical Guide to the Safety and Handling of Octylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Octylboronic acid is a white solid organic compound.[2] It is insoluble in water and is known to be air-sensitive.[3] Proper storage in a tightly sealed container, in a cool, dry, and well-ventilated area is essential.[1] Some sources recommend refrigeration and storage under an inert gas like nitrogen.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₉BO₂[5][6]
Molecular Weight 158.05 g/mol [5][6]
Appearance White Solid[2]
Melting Point 78 - 81 °C (172.4 - 177.8 °F)[2]
Solubility in Water Insoluble[3][7]
Flash Point No information available[1][2]
Autoignition Temperature No data available[2]
Decomposition Temperature No data available[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryGHS CodeDescription
Skin Corrosion/Irritation2H315Causes skin irritation
Serious Eye Damage/Eye Irritation2H319Causes serious eye irritation
Specific target organ toxicity — single exposure3H335May cause respiratory irritation

Source:[1][2][5]

The corresponding hazard pictograms, signal word, and precautionary statements are summarized below.

Table 3: GHS Label Elements

Pictogram
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements Prevention: P261, P264, P271, P280Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364Storage: P403+P233, P405Disposal: P501

Source:[2][5]

Experimental Protocols for Safe Handling and Use

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections detail the necessary precautions and procedures.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the planned experiment should be conducted to determine the appropriate level of PPE. The following are minimum requirements for handling this compound:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required in situations with a higher risk of splashing.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Ensure gloves are suitable for the task by checking for chemical compatibility and breakthrough time.[2]

  • Respiratory Protection: Use only in a well-ventilated area.[1] If dust is generated or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] A particulate filter conforming to EN 143 is recommended.[1]

PPE_Workflow start Handling this compound eye_protection Eye Protection: Chemical Safety Goggles (EN166) start->eye_protection Mandatory skin_protection Skin Protection: Chemical Resistant Gloves Protective Clothing start->skin_protection Mandatory respiratory_protection Respiratory Protection: Work in Ventilated Area Use Respirator (EN149) if dust is present start->respiratory_protection Conditional end Safe Handling Achieved eye_protection->end skin_protection->end respiratory_protection->end

Caption: Personal Protective Equipment (PPE) for handling this compound.

Handling and Storage
  • Handling: Wash hands and any exposed skin thoroughly after handling.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Do not get in eyes, on skin, or on clothing.[1] Avoid ingestion and inhalation.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store locked up.[1] As the compound is air-sensitive, storage under an inert atmosphere (e.g., nitrogen) is recommended.[3]

Stability and Reactivity
  • Stability: Stable under normal conditions.[1]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[4]

  • Hazardous Decomposition Products: None known under normal use.[1] Hazardous polymerization does not occur.[1]

Emergency Procedures

First-Aid Measures

In the event of exposure to this compound, immediate action is crucial. The following first-aid measures should be taken:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[1] If not breathing, give artificial respiration.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[1] Get medical attention if symptoms occur.[1]

First_Aid_Workflow cluster_routes Routes of Exposure exposure Exposure to this compound eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion rinse_eyes Rinse with water for 15+ mins Remove contact lenses Seek medical attention if irritation persists eye_contact->rinse_eyes wash_skin Wash with soap and water for 15+ mins Remove contaminated clothing Seek medical attention if irritation occurs skin_contact->wash_skin fresh_air Move to fresh air Keep at rest Call POISON CENTER or doctor if unwell inhalation->fresh_air rinse_mouth Rinse mouth with water Drink plenty of water Seek medical attention if symptoms occur ingestion->rinse_mouth

Caption: First-aid procedures for exposure to this compound.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. Water spray, carbon dioxide (CO2), dry chemical, or chemical foam are generally suitable.

  • Specific Hazards: Keep product and empty container away from heat and sources of ignition.[1]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1]

Accidental Release Measures

In the case of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Personal Precautions: Ensure adequate ventilation.[2] Use personal protective equipment as required.[2] Avoid dust formation.[2]

  • Environmental Precautions: Should not be released into the environment.[2] Prevent product from entering drains.[2]

  • Methods for Containment and Cleanup: For a solid spill, sweep up and shovel into a suitable container for disposal.[1][2] Avoid dispersing dust.[2] Keep in suitable, closed containers for disposal.[1]

Spill_Cleanup_Workflow spill This compound Spill ensure_safety Ensure Adequate Ventilation Wear appropriate PPE spill->ensure_safety contain_spill Prevent entry into drains Avoid dust formation ensure_safety->contain_spill cleanup Sweep or shovel solid material Place in a suitable, closed container contain_spill->cleanup disposal Dispose of as hazardous waste Follow local regulations cleanup->disposal decontaminate Clean spill area Restock spill kit disposal->decontaminate

Caption: Workflow for the cleanup of an this compound spill.

Toxicological Information

As previously stated, the toxicological properties of this compound have not been fully investigated.[1] There is no available data on acute toxicity (LD50/LC50), carcinogenicity, mutagenic effects, or reproductive effects.[1][2]

Table 4: Summary of Toxicological Data

Toxicological EndpointData
Acute Toxicity (Oral, Dermal, Inhalation) No information available
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity Not listed by IARC, NTP, ACGIH, OSHA
Reproductive Toxicity No information available
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Source:[1][2]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] It is imperative to consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Dispose of contents and container to an approved waste disposal plant.[1][2] Do not empty into drains.[1]

Conclusion

This compound is a valuable reagent in research and development. However, the lack of comprehensive toxicological data necessitates a high degree of caution. By adhering to the handling, storage, and emergency procedures outlined in this guide, and by utilizing appropriate personal protective equipment, researchers can minimize the risks associated with its use. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Air and Moisture Stability of Octylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylboronic acid, a member of the alkylboronic acid family, is a versatile reagent in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, and holds potential in various applications within drug development and materials science. However, the efficacy and reliability of boronic acids are intrinsically linked to their stability, particularly their susceptibility to degradation upon exposure to air and moisture. This technical guide provides a comprehensive overview of the stability of this compound, focusing on its degradation pathways, handling and storage recommendations, and analytical methodologies for stability assessment. While specific quantitative stability data for this compound is limited in publicly available literature, this guide consolidates general knowledge of boronic acid stability and provides protocols for its evaluation.

Core Concepts of Boronic Acid Instability

The stability of this compound is primarily dictated by the reactivity of its carbon-boron bond and the boron center itself. Two principal degradation pathways are of concern:

  • Oxidative Deboronation: The boron atom in boronic acids is susceptible to oxidation, particularly in the presence of atmospheric oxygen and other oxidizing agents. This process leads to the cleavage of the C-B bond and the formation of the corresponding alcohol (octanol) and boric acid. The oxidation rate can be influenced by factors such as pH and the presence of catalysts. Studies on phenylboronic acid have shown that oxidation by reactive oxygen species can be significant at physiological pH.[1]

  • Protodeboronation: This degradation pathway involves the cleavage of the carbon-boron bond by a proton source, typically water, and results in the formation of the corresponding alkane (octane). This process can be catalyzed by both acids and bases. While generally slower than oxidation for many boronic acids, it can be a significant degradation route under certain storage and reaction conditions.

Quantitative Stability Data

Table 1: Comparative Oxidative Stability of Phenylboronic Acid

CompoundSecond-Order Rate Constant (k₂) with H₂O₂ (M⁻¹·s⁻¹)Conditions
Phenylboronic Acid49 ± 4pH-dependent

This data is provided for comparative purposes to illustrate the oxidative lability of a common boronic acid. The rate for this compound may differ.[1]

Handling and Storage Recommendations

To mitigate degradation and ensure the integrity of this compound, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] Some suppliers recommend storage at -20°C.

  • Handling: Handle in a well-ventilated area, avoiding the generation of dust.[2] Use personal protective equipment, including gloves and safety glasses. Avoid contact with skin, eyes, and clothing.

  • Inert Atmosphere: For reactions requiring high purity and yield, it is advisable to handle the compound under an inert atmosphere to minimize exposure to air and moisture.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols that can be adapted to quantitatively assess the air and moisture stability of this compound.

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To quantify the degradation of this compound and the formation of its primary degradation products (e.g., octanol) over time under specific environmental conditions.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or a Refractive Index (RI) detector.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile).

    • Divide the stock solution into several vials.

    • Expose the vials to controlled conditions of humidity and air (e.g., desiccator with a saturated salt solution for humidity control, open to air or under an inert atmosphere).

    • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from a vial.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) is commonly used for separating boronic acids and their degradation products.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength or RI detector.

  • Data Analysis:

    • Monitor the peak area of the this compound peak and any new peaks corresponding to degradation products.

    • Calculate the percentage of remaining this compound at each time point relative to the initial time point.

Protocol 2: ¹H NMR Spectroscopy for Degradation Monitoring

Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in solution.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz).

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN) in an NMR tube.

  • Initial Spectrum:

    • Acquire an initial ¹H NMR spectrum to identify the characteristic signals of this compound.

  • Stress Conditions:

    • To assess moisture stability, a known amount of D₂O can be added to the NMR tube.

    • To assess air stability, the sample can be left open to the air for defined periods.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis:

    • Monitor the decrease in the integration of the characteristic proton signals of this compound and the appearance of new signals corresponding to degradation products (e.g., octane (B31449) or octanol).

Visualizations

Degradation Pathways of this compound

Figure 1. Primary Degradation Pathways of this compound OctylBA This compound (C8H17B(OH)2) Octane Octane (C8H18) OctylBA->Octane Protodeboronation (Moisture) Octanol Octanol (C8H17OH) OctylBA->Octanol Oxidation (Air/Oxygen) BoricAcid Boric Acid (B(OH)3)

Caption: Primary Degradation Pathways of this compound

Experimental Workflow for HPLC Stability Study

Figure 2. Workflow for HPLC-Based Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution of This compound in Aprotic Solvent B Aliquot into Vials A->B C Expose to Controlled Air and Humidity Conditions B->C D Withdraw Aliquots at Predetermined Time Intervals C->D E Inject into HPLC System D->E F Monitor Peak Areas of Analyte and Degradants E->F G Calculate Percentage Degradation Over Time F->G H Determine Degradation Rate G->H

Caption: Workflow for HPLC-Based Stability Assessment

Conclusion

The stability of this compound is a critical consideration for its successful application in research and development. While specific quantitative stability data remains to be extensively published, an understanding of the primary degradation pathways—oxidation and protodeboronation—allows for the implementation of appropriate handling and storage protocols to minimize degradation. The analytical methods outlined in this guide provide a framework for researchers to conduct their own stability assessments, ensuring the quality and reliability of this compound in their experimental work. Further studies are warranted to establish a detailed quantitative stability profile of this compound under various environmental conditions.

References

A Technical Guide to the Mechanism of Action of Boronic Acids as Lewis Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids [RB(OH)₂] are a versatile class of organoboron compounds whose utility in chemistry, biology, and medicine is fundamentally rooted in the Lewis acidic nature of their boron center. The boron atom, characterized by an sp² hybridization and a vacant p-orbital, acts as an electrophile, readily accepting electron pairs from Lewis bases. This guide provides an in-depth technical exploration of this core mechanism. It details the fundamental interactions with key Lewis bases such as hydroxide (B78521) and diols, presents quantitative data on binding affinities and acidity, and outlines detailed experimental protocols for their characterization. Furthermore, it illustrates how this Lewis acidity is harnessed in catalysis, the design of therapeutic enzyme inhibitors, and molecular sensing, providing a comprehensive resource for professionals in the field.

The Core Mechanism: Lewis Acidity of the Boron Center

The defining characteristic of a boronic acid is its electron-deficient boron atom. In its neutral state, the boron is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[1] This empty orbital makes the boron atom a potent electrophile, or Lewis acid, capable of accepting a lone pair of electrons from a nucleophile (a Lewis base).[1][2]

This electron-accepting ability drives the reversible formation of a tetrahedral, sp³-hybridized boronate species.[1][3] This structural and electronic transition from a neutral, trigonal planar acid to an anionic, tetrahedral complex is the cornerstone of boronic acid chemistry and function.

Caption: Fundamental equilibrium of a boronic acid with a Lewis base.

Interaction with Biologically Relevant Lewis Bases

Interaction with Hydroxide and pKa

In aqueous media, the most prevalent Lewis base is the hydroxide ion (OH⁻). The reaction of a boronic acid with hydroxide forms the tetrahedral boronate anion, [RB(OH)₃]⁻.[1] The equilibrium of this reaction is a direct measure of the compound's Lewis acidity and is quantified by its acidity constant (pKa).[1] A lower pKa value indicates a stronger Lewis acid, as it signifies a greater propensity to accept a hydroxide ion at a lower pH.[1] Most simple boronic acids have a pKa of around 9, but this can be tuned by introducing electron-withdrawing or -donating substituents on the R group.[3][4]

Interaction with Diols

A hallmark of boronic acid chemistry is the ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides, glycoproteins, and catechols.[4][5] This interaction proceeds via a two-step mechanism, forming a five- or six-membered cyclic boronate ester.[6] This reaction is highly pH-dependent, with the optimal pH for binding often being close to the pKa of the boronic acid.[7] The stability of the resulting cyclic ester is influenced by factors such as the pKa of the diol, steric hindrance, and the dihedral angle between the hydroxyl groups.[8]

Diol_Binding_Mechanism BA Trigonal Boronic Acid R-B(OH)₂ Intermediate Tetrahedral Intermediate BA->Intermediate + Diol Diol Diol HO-CR₂-CR₂-OH Intermediate->BA - Diol Ester Cyclic Boronate Ester Intermediate->Ester - H₂O Ester->Intermediate + H₂O H2O_out 2 H₂O Ester->H2O_out H2O_in 2 H₂O H2O_in->Ester

Caption: Reversible covalent binding of a boronic acid with a diol.

Quantitative Analysis of Boronic Acid Interactions

The efficacy of a boronic acid in any application depends on its Lewis acidity (pKa) and its binding affinity for target molecules (Keq). These parameters are highly sensitive to the electronic properties of the aryl or alkyl substituent (R-group) and the structure of the binding partner.

Table 1: Acidity Constants (pKa) of Representative Boronic Acids

Boronic Acid R-Group pKa Reference(s)
Phenylboronic Acid C₆H₅- 8.8 [4] (general value ~9)
4-Methoxyphenylboronic Acid CH₃O-C₆H₄- 9.1 [9]
4-Nitrophenylboronic Acid O₂N-C₆H₄- 7.1 [9]

| Methylboronic Acid | CH₃- | 10.4 |[1] |

Note: pKa values are dependent on experimental conditions such as temperature and ionic strength.

Table 2: Binding/Association Constants (Keq or Kₐ) with Saccharides

Boronic Acid Derivative Saccharide Binding Constant (M⁻¹) Conditions Reference(s)
Sensor 1 D-Glucose 3980 water/methanol, pH 7.8 [10]
Sensor 1 D-Fructose 316 water/methanol, pH 7.8 [10]
Sensor 16 D-Glucose 1378 Not specified [11]

| Sensor 16 | D-Fructose | 353 | Not specified |[11] |

Applications of the Lewis Acid Mechanism

Boronic Acid Catalysis (BAC)

The ability of boronic acids to act as recyclable Lewis acid catalysts is a growing area of interest.[12] They can activate hydroxyl and carboxyl groups toward nucleophilic attack, facilitating reactions under mild conditions.[13] A prominent example is the direct dehydrative condensation of carboxylic acids and amines to form amides. The boronic acid activates the carboxylic acid by forming an acyloxyboronate intermediate, making the carbonyl carbon more electrophilic.[14]

Amidation_Cycle cluster_cycle Catalytic Cycle Catalyst Boronic Acid R-B(OH)₂ A Acyloxyboronate Intermediate Catalyst->A + R'COOH - H₂O CarboxylicAcid R'COOH Amine R''NH₂ B Tetrahedral Adduct Product Amide R'CONHR'' Water H₂O A->B + R''NH₂ B->Catalyst - Amide - H₂O B->Product B->Water

Caption: Simplified catalytic cycle for boronic acid-catalyzed amidation.

Biological Inhibition: Serine and Threonine Proteases

The Lewis acidity of the boron atom is a critical feature in the design of reversible covalent enzyme inhibitors.[1] Boronic acids are potent inhibitors of serine and threonine proteases, where they act as transition-state analogs.[15][16] In the enzyme's active site, the nucleophilic hydroxyl group of the catalytic serine or threonine attacks the electron-deficient boron atom.[1][17] This forms a stable, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.[1] This mechanism is the basis for the proteasome inhibitor drug Bortezomib (Velcade®), which targets a key threonine protease complex.[4][17]

Protease_Inhibition cluster_Enzyme Enzyme Active Site Serine Serine Residue Ser-OH Adduct Tetrahedral Adduct Ser-O-B⁻(OH)₂-R Histidine Histidine Residue His Inhibitor Boronic Acid Inhibitor R-B(OH)₂ Inhibitor->Adduct Nucleophilic attack by Ser-OH Adduct->Inhibitor Reversible

Caption: Mechanism of serine protease inhibition by a boronic acid.

Molecular Sensing

The reversible and specific interaction with diols allows boronic acids to be incorporated into fluorescent sensors for saccharide detection.[5][11] The general principle involves linking a boronic acid recognition unit to a fluorophore. The binding of a diol (like glucose) to the boron center alters the electronic properties of the boronic acid moiety. This change modulates the photophysical properties of the attached fluorophore through mechanisms like photoinduced electron transfer (PET), resulting in a change in fluorescence intensity or wavelength that can be correlated to the analyte concentration.[18][19]

Key Experimental Protocols

Protocol: Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for arylboronic acids where the electronic transition from the sp² to the sp³ state of boron alters the UV-Vis absorbance spectrum of the aromatic system.

  • Principle: The absorbance of a boronic acid solution is measured across a wide pH range. The pKa is the pH at the inflection point of the sigmoidal curve generated by plotting absorbance at a specific wavelength versus pH.[1]

  • Methodology:

    • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the arylboronic acid in a co-solvent like DMSO or methanol.

    • Buffers: Prepare a series of buffers (e.g., phosphate, borate) with constant ionic strength (e.g., 0.1 M) covering a pH range from ~2 units below to ~2 units above the expected pKa.

    • Sample Preparation: In a 96-well UV-transparent plate, add the boronic acid stock solution to each buffer to a final concentration (e.g., 50-100 µM). Include buffer blanks.

    • Measurement: Measure the full absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.

    • Data Analysis: a. Identify the wavelength (λ_max) with the largest absorbance difference between the acidic and basic forms. b. Plot absorbance at λ_max versus pH. c. Fit the data to a sigmoidal dose-response equation. The pKa is the pH value at the curve's midpoint.[1]

Protocol: Determination of Diol Binding Constants by Competitive Fluorescence Assay

This indirect method is used for non-fluorescent boronic acids or when the diol binding itself does not cause a significant spectral change. It relies on the displacement of a fluorescent reporter dye, such as Alizarin Red S (ARS), from the boronic acid.[8]

  • Principle: ARS is a catechol that binds to boronic acids, causing an increase in its fluorescence.[8] A competing diol (the analyte) will displace ARS, leading to a decrease in fluorescence. The degree of this decrease is used to calculate the binding constant for the analyte diol.

  • Methodology:

    • Determine K_ARS: First, determine the binding constant of the boronic acid with ARS by titrating a solution of ARS with the boronic acid and measuring the fluorescence increase.

    • Competitive Assay: a. Prepare a solution containing a fixed concentration of the boronic acid and ARS, optimized to give a strong fluorescence signal (e.g., ~80% complex formation). b. Prepare stock solutions of the analyte diol (e.g., glucose, fructose). c. Titrate the boronic acid-ARS complex solution with increasing concentrations of the analyte diol. d. Measure the fluorescence intensity after each addition, allowing the system to reach equilibrium.

    • Data Analysis: Plot the decrease in fluorescence against the concentration of the analyte diol. Fit the data to a competitive binding isotherm to calculate the equilibrium association constant (Keq) for the boronic acid-analyte diol interaction.[8]

Fluorescence_Assay_Workflow Start Start Step1 Prepare Boronic Acid (BA) and Alizarin Red S (ARS) solutions Start->Step1 Step2 Titrate ARS with BA Step1->Step2 Step3 Measure Fluorescence Increase Step2->Step3 Step4 Calculate K_ARS (BA-ARS binding) Step3->Step4 Step5 Prepare BA-ARS complex (fixed concentrations) Step4->Step5 Step6 Titrate BA-ARS complex with Analyte Diol Step5->Step6 Step7 Measure Fluorescence Decrease Step6->Step7 Step8 Calculate K_analyte (BA-Diol binding) Step7->Step8 End Binding Constant Determined Step8->End

Caption: Experimental workflow for a competitive fluorescence binding assay.

Conclusion

The Lewis acidity of the boron atom is the unifying principle that governs the diverse applications of boronic acids. The reversible transition between a trigonal planar sp² state and a tetrahedral sp³ state upon interaction with Lewis bases is a simple yet powerful mechanism. This property allows for the rational design of catalysts that operate under mild conditions, highly specific enzyme inhibitors that serve as therapeutics, and sensitive molecular probes for diagnostics. A thorough understanding of this core mechanism, supported by robust quantitative characterization, is essential for researchers and drug development professionals seeking to innovate and expand the utility of this remarkable class of compounds.

References

A Deep Dive into the Divergent Worlds of Alkyl- and Arylboronic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – Boronic acids, a class of organoboron compounds, have become indispensable tools in modern organic synthesis, catalysis, and medicinal chemistry. Their utility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures. However, the subtle yet significant differences between the two major subclasses, alkyl- and arylboronic acids, govern their reactivity, stability, and ultimate application. This in-depth technical guide provides a comprehensive analysis of these key differences for researchers, scientists, and drug development professionals.

Structural and Electronic Divergence: The Foundation of Differing Reactivity

The fundamental distinction between alkyl- and arylboronic acids lies in the hybridization of the carbon atom attached to the boron center. In alkylboronic acids, the boron is bonded to an sp³-hybridized carbon, while in arylboronic acids, it is attached to an sp²-hybridized carbon of an aromatic ring. This seemingly minor difference has profound implications for the electronic properties and three-dimensional structure of the molecule.

The sp²-hybridized carbon in arylboronic acids is more electronegative than the sp³-hybridized carbon in their alkyl counterparts. This results in a more electron-deficient boron atom in arylboronic acids, influencing their Lewis acidity and reactivity. Furthermore, the planar nature of the aryl ring allows for potential π-conjugation with the vacant p-orbital of the boron atom, a phenomenon absent in alkylboronic acids.

Figure 1: Structural Comparison

These structural and electronic differences are quantitatively reflected in their bond lengths, bond angles, and acidity, as summarized in the following tables.

Table 1: Comparison of Physicochemical Properties
PropertyAlkylboronic AcidsArylboronic AcidsKey Differences & Implications
pKa Generally higher (less acidic), typically in the range of 10-11.[1][2][3]Generally lower (more acidic), typically in the range of 8-10.[4][5][6] Can be significantly lower with electron-withdrawing groups.Arylboronic acids are stronger Lewis acids, which can influence their interaction with bases and catalysts in reactions.
B-C Bond Length (Å) ~1.58 Å (for methylboronic acid).[7]~1.57 Å (for phenylboronic acid).[7]The slightly shorter bond in arylboronic acids reflects the sp² character of the carbon and potential for some double bond character.
B-O Bond Length (Å) ~1.37-1.39 Å (for methylboronic acid).[7][8][9]~1.37-1.39 Å (for phenylboronic acid).[7][8]Minimal difference, but can be influenced by substituents on the aryl ring.
O-B-O Bond Angle (°) ~117-120°.[8][9]~116-120°.[8][10][11]Both are trigonal planar around the boron atom, consistent with sp² hybridization.
Table 2: Representative pKa Values
Boronic AcidStructurepKa
Alkylboronic Acids
Methylboronic AcidCH₃B(OH)₂~10.4
Ethylboronic AcidCH₃CH₂B(OH)₂~10.2[2]
n-Propylboronic AcidCH₃(CH₂)₂B(OH)₂~10.3
n-Butylboronic AcidCH₃(CH₂)₃B(OH)₂~10.4[3]
Arylboronic Acids
Phenylboronic AcidC₆H₅B(OH)₂~8.83[5][6]
4-Methylphenylboronic Acid4-CH₃C₆H₄B(OH)₂~9.0
4-Methoxyphenylboronic Acid4-CH₃OC₆H₄B(OH)₂~9.25[12]
4-Chlorophenylboronic Acid4-ClC₆H₄B(OH)₂~8.3

Reactivity in Suzuki-Miyaura Cross-Coupling: A Tale of Two Partners

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. Both alkyl- and arylboronic acids are competent coupling partners, but their reactivity profiles differ significantly.

Arylboronic acids are generally more reactive and robust in Suzuki-Miyaura couplings. The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is typically faster for arylboronic acids. This is attributed to the greater ease of C-B bond cleavage for the sp²-hybridized carbon.

Alkylboronic acids, on the other hand, present unique challenges. The transmetalation of an sp³-hybridized carbon is slower, often requiring more forcing conditions, specialized ligands, and stronger bases. Furthermore, alkylboronic acids are more susceptible to side reactions such as β-hydride elimination, especially with secondary and tertiary alkyl groups, leading to the formation of alkenes. Protodeboronation, the cleavage of the C-B bond by a proton source, can also be a competing pathway.

Suzuki_Miyaura_Cycle Figure 2: Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X L₂ OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)-R' L₂ Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product RX R-X Rprime_BOH2 R'-B(OH)₂ Base Base

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

Stability and Handling: Practical Considerations for the Bench Chemist

In general, arylboronic acids are more stable and easier to handle than their alkyl counterparts. Many arylboronic acids are crystalline solids that are stable to air and moisture at room temperature. However, they can undergo dehydration to form cyclic trimers known as boroxines, especially upon heating. This is generally not a concern for their use in Suzuki-Miyaura reactions, as the boroxine (B1236090) is in equilibrium with the monomeric boronic acid in the presence of water.

Alkylboronic acids are often less stable and more prone to decomposition. They are more susceptible to oxidation and protodeboronation, particularly in solution. This instability can necessitate the use of their more stable derivatives, such as boronate esters (e.g., pinacol (B44631) esters), for storage and in reactions.

Applications in Drug Discovery and Development: A Clear Divide

The disparate properties of alkyl- and arylboronic acids are reflected in their applications in drug discovery. The vast majority of boronic acid-containing FDA-approved drugs and clinical candidates feature an arylboronic acid moiety. This is largely due to their greater stability and the prevalence of biaryl and heteroaryl-aryl motifs in bioactive molecules. The Suzuki-Miyaura reaction with arylboronic acids is a powerful tool for rapidly generating libraries of such compounds for screening.

While less common, alkylboronic acids are also found in approved drugs. A notable example is Bortezomib (Velcade®), a dipeptidyl boronic acid used in the treatment of multiple myeloma. Another is Vaborbactam, a cyclic boronic acid β-lactamase inhibitor.[10] The synthesis of these drugs highlights the specialized strategies required to incorporate the less stable alkylboronic acid functionality.

Table 3: Boronic Acids in FDA-Approved Drugs
DrugBoronic Acid TypeTherapeutic Area
Bortezomib (Velcade®) Alkylboronic acidOncology (Multiple Myeloma)[10]
Ixazomib (Ninlaro®) Alkylboronic acidOncology (Multiple Myeloma)[10]
Vaborbactam (Vabomere®) Cyclic Alkylboronic acidInfectious Disease (β-lactamase inhibitor)[10]
Crisaborole (Eucrisa®) Arylboronic acid derivative (benzoxaborole)Dermatology (Atopic Dermatitis)
Tavaborole (Kerydin®) Arylboronic acid derivative (benzoxaborole)Infectious Disease (Onychomycosis)

Experimental Protocols: A Practical Guide to Suzuki-Miyaura Coupling

The following protocols illustrate the typical conditions for Suzuki-Miyaura coupling reactions with an aryl- and an alkylboronic acid, highlighting the key differences in reagents and reaction parameters.

Experimental Workflow

Experimental_Workflow Figure 3: General Experimental Workflow for Suzuki-Miyaura Coupling Start Combine Aryl Halide, Boronic Acid, Base, and Catalyst in a Flask AddSolvent Add Degassed Solvent Start->AddSolvent Heat Heat Reaction Mixture (with stirring) AddSolvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heat->Monitor Workup Aqueous Workup (Extraction) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Figure 3: General Experimental Workflow
Protocol 1: Suzuki-Miyaura Coupling of an Arylboronic Acid

Reaction: 4-Bromoanisole with Phenylboronic Acid

Materials:

  • 4-Bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (B28343) (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford 4-methoxybiphenyl.

Protocol 2: Suzuki-Miyaura Coupling of an Alkylboronic Acid

Reaction: 4-Bromoanisole with Methylboronic Acid

Materials:

  • 4-Bromoanisole (1.0 mmol)

  • Methylboronic acid (1.5 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol)

  • Cesium carbonate (Cs₂CO₃, 3.0 mmol)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, methylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water to the tube via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and water (10 mL). Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Carefully concentrate the organic phase under reduced pressure (the product, 4-methylanisole, is volatile) and purify the crude product by flash column chromatography on silica gel to afford 4-methylanisole.

Conclusion

The differences between alkyl- and arylboronic acids are multifaceted, stemming from the fundamental distinction in the hybridization of the carbon atom bonded to boron. These differences manifest in their acidity, bond parameters, reactivity, and stability, which in turn dictate their suitability for various applications. While arylboronic acids are the workhorses of Suzuki-Miyaura cross-coupling for the synthesis of biaryls and related structures, alkylboronic acids, despite their challenges, have carved out a crucial niche, particularly in the synthesis of pharmaceuticals containing sp³-hybridized centers. A thorough understanding of these key differences is paramount for researchers to effectively harness the power of these versatile reagents in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with Octylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide.[1][2] While traditionally employed for the synthesis of biaryls and conjugated systems, its application in forming C(sp²)-C(sp³) bonds through the use of alkylboronic acids has garnered significant interest, particularly in the pharmaceutical industry for the synthesis of drug candidates with greater three-dimensional character.[3] This document provides a detailed protocol for the Suzuki-Miyaura coupling of octylboronic acid with aryl halides, a key transformation for introducing linear alkyl chains into aromatic systems.

Reaction Principle and Key Components

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[4][5] The fundamental steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[1]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step is often facilitated by a base.[1]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[1]

The success of the Suzuki-Miyaura coupling with alkylboronic acids, including this compound, is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Summary of Reaction Components and Conditions

The following tables summarize the key components and conditions typically employed in Suzuki-Miyaura couplings involving alkylboronic acids.

Table 1: Common Palladium Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1 - 5Effective for C(sp²)-C(sp³) couplings.
Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)1 - 5Commonly used palladium source.
Pd(PPh₃)₄PPh₃ (in situ)2 - 10A classic catalyst, though sometimes less effective for challenging couplings.[1]
PEPPSI-iPrNHC Ligand1 - 3N-Heterocyclic carbene (NHC) ligands can offer high stability and reactivity.

Table 2: Bases for Suzuki-Miyaura Coupling

BaseStrengthTypical EquivalentsNotes
K₃PO₄Strong2 - 3A common and effective base for alkylboronic acid couplings.[6]
Cs₂CO₃Strong2 - 3Often used for challenging couplings; can be more effective than other carbonates.[7]
K₂CO₃Moderate2 - 3A widely used and cost-effective base.
NaOHStrong2 - 3Can be effective, but its high reactivity may not be suitable for all substrates.[8]

Table 3: Solvents for Suzuki-Miyaura Coupling

SolventPolarityTypical UseNotes
Toluene (B28343)Non-polarHigh-temperature reactions.Good for solubilizing organic reagents.
DioxanePolar aproticWidely used in Suzuki couplings.Often used with an aqueous base solution.[6]
Tetrahydrofuran (THF)Polar aproticCommon solvent for a range of temperatures.Can be used in biphasic systems.
Dimethylformamide (DMF)Polar aproticGood for dissolving a wide range of substrates.Higher boiling point allows for higher reaction temperatures.

Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below.

G prep Reaction Setup: - Oven-dried flask - Stir bar - Inert atmosphere (N₂ or Ar) reagents Addition of Reagents: - Aryl halide - this compound - Base prep->reagents solvent Addition of Solvent(s) reagents->solvent degas Degassing of the Mixture solvent->degas catalyst Addition of Palladium Catalyst and Ligand degas->catalyst reaction Reaction at Elevated Temperature catalyst->reaction quench Reaction Quenching reaction->quench workup Aqueous Workup and Extraction quench->workup purify Purification: - Column chromatography workup->purify analysis Product Characterization: - NMR, MS purify->analysis

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Reaction conditions may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Oven-dried round-bottom flask or reaction vial with a screw cap

  • Magnetic stir bar

  • Magnetic stir plate with heating

  • Inert gas (nitrogen or argon) supply

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction vial.

  • Solvent Addition: Add toluene (5 mL) and water (0.5 mL) to the reaction vial.

  • Inert Atmosphere: Seal the vial with a screw cap and purge with nitrogen or argon for 10-15 minutes.

  • Reaction: Place the vial on a preheated stir plate at 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Filtration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkyl-aryl product.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling is a fundamental concept for understanding the reaction mechanism.

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L₂ Ar-Pd(II)(OR)L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(OR)L₂ Ligand Exchange (Base) Ar-Pd(II)(R')L₂ Ar-Pd(II)(R')L₂ Ar-Pd(II)(OR)L₂->Ar-Pd(II)(R')L₂ Transmetalation (R'-B(OR)₂) Ar-R' Ar-R' Ar-Pd(II)(R')L₂->Ar-R' Reductive Elimination Ar-R'->Pd(0)L₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

  • Palladium catalysts and phosphine (B1218219) ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Bases such as potassium phosphate can be corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for Octylboronic Acid as a Carbohydrate Sensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylboronic acid is an alkylboronic acid that serves as a versatile molecular recognition element for the detection and quantification of carbohydrates. The underlying principle of its sensing capability lies in the reversible covalent interaction between the boronic acid moiety and the cis-1,2- or 1,3-diol groups present in saccharides. This interaction leads to the formation of a cyclic boronate ester, a process that is typically pH-dependent. The formation of the boronate ester alters the electronic and structural properties of the boronic acid, which can be transduced into a measurable optical or electrochemical signal. These characteristics make this compound and its derivatives valuable tools in various fields, including biomedical research for monitoring glucose levels, in diagnostics for detecting disease-associated glycans, and in drug development for screening carbohydrate-binding molecules.

Principle of Boronic Acid-Based Carbohydrate Sensing

In an aqueous solution, boronic acids exist in an equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. The tetrahedral form is more Lewis acidic and exhibits a higher affinity for diols. The binding of a carbohydrate shifts this equilibrium, resulting in a decrease in the apparent pKa of the boronic acid. This change in the chemical and electronic environment of the boron atom is the foundation for generating a detectable signal.

The interaction can be tailored and amplified through the design of sensor molecules where the this compound is coupled to a signaling unit, such as a fluorophore or an electroactive molecule. The octyl group, being a hydrophobic alkyl chain, can influence the sensor's solubility and interaction with different environments, making it suitable for applications in both aqueous and non-aqueous media, as well as for incorporation into lipophilic membranes or polymeric matrices.

Signaling Pathways

The binding of a carbohydrate to an this compound-based sensor can trigger a signal through several mechanisms, most notably through changes in fluorescence or electrochemical properties.

Fluorescent Sensing Mechanisms

Fluorescent sensors incorporating this compound often rely on photoinduced electron transfer (PET), internal charge transfer (ICT), or Förster resonance energy transfer (FRET).

  • Photoinduced Electron Transfer (PET): In a typical PET sensor, a fluorophore is linked to the this compound, which is itself connected to a tertiary amine. In the absence of a carbohydrate, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the fluorophore. Upon carbohydrate binding, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amine's lone pair. This interaction reduces its quenching effect, resulting in an increase in fluorescence intensity.

PET_Mechanism cluster_0 Photoinduced Electron Transfer (PET) Sensor_NoCarb Sensor (No Carbohydrate) Fluorescence OFF Sensor_Carb Sensor-Carbohydrate Complex Fluorescence ON Sensor_NoCarb->Sensor_Carb Binding Quenched_State Excited State Quenched Sensor_NoCarb->Quenched_State e- transfer (Quenching) Sensor_Carb->Sensor_NoCarb Dissociation Emissive_State Fluorescence Emission Sensor_Carb->Emissive_State No e- transfer Carbohydrate Carbohydrate Carbohydrate->Sensor_Carb

Figure 1: PET Signaling Pathway.
  • Internal Charge Transfer (ICT): In ICT sensors, the boronic acid is part of a conjugated system with an electron-donating and an electron-accepting group. The binding of a carbohydrate alters the electron-withdrawing or -donating properties of the boronic acid moiety, leading to a shift in the emission wavelength.

Electrochemical Sensing Mechanism

In an electrochemical sensor, the this compound derivative is typically immobilized on an electrode surface. The binding of a carbohydrate alters the electrochemical properties at the electrode-solution interface. The formation of the anionic boronate ester can change the local charge distribution, which in turn affects the electron transfer kinetics of a redox probe (e.g., ferricyanide) or the impedance of the electrode.

Electrochemical_Workflow cluster_workflow Electrochemical Detection Workflow A Immobilize Octylboronic Acid on Electrode B Introduce Redox Probe (e.g., Ferricyanide) A->B C Measure Baseline Electrochemical Signal B->C D Introduce Carbohydrate Sample C->D E Carbohydrate Binds to This compound D->E F Change in Local Charge Distribution E->F G Measure Change in Electrochemical Signal F->G H Correlate Signal Change to Carbohydrate Concentration G->H

Figure 2: Electrochemical Workflow.

Data Presentation

The binding affinity of boronic acid-based sensors to different carbohydrates is a critical parameter for their application. The following tables summarize representative binding constant data for various boronic acid derivatives with common monosaccharides. While specific data for this compound is limited in the literature, the presented data for other boronic acids provides a valuable reference for expected trends in binding affinity.

Table 1: Binding Constants (Ka, M-1) of various boronic acids with monosaccharides.

Boronic Acid DerivativeGlucoseFructoseGalactoseMannoseBuffer ConditionsReference
Phenylboronic Acid1104365---[1]
2-Methylphenylboronic acid--80.0-pH 7.4[2]
3-Methoxyphenylboronic acid----pH 7.4[2]
Anthracene diboronic acid3980316158-Water/methanol, pH 7.8[3]
8-Quinolineboronic acid->1000--Aqueous, physiological pH[4]

Table 2: Dissociation Constants (KD, mM) of BMOQBA isomers with glucose and fructose.

SensorGlucoseFructoseBuffer ConditionsReference
o-BMOQBA10 ± 10.8 ± 0.1pH 7.5 Phosphate (B84403) Buffer[5]
m-BMOQBA20 ± 21.5 ± 0.2pH 7.5 Phosphate Buffer[5]
p-BMOQBA30 ± 32.0 ± 0.2pH 7.5 Phosphate Buffer[5]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound as a carbohydrate sensor. Given the limited literature on this compound specifically, these protocols are based on well-established methods for other alkyl- and arylboronic acids and may require optimization.

Protocol 1: Synthesis of a Fluorescent this compound Sensor

This protocol outlines a general method for synthesizing a fluorescent carbohydrate sensor by coupling an amine-containing fluorophore with an this compound derivative.

Materials:

  • This compound

  • Amine-containing fluorophore (e.g., 1-(aminomethyl)pyrene)

  • Coupling agents (e.g., EDC, NHS)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) and N-hydroxysuccinimide (NHS) (1.2 eq).

    • Stir the reaction mixture at room temperature for 4 hours to activate the boronic acid.

  • Coupling Reaction:

    • In a separate flask, dissolve the amine-containing fluorophore (1.0 eq) in anhydrous DMF.

    • Add the solution of the activated this compound dropwise to the fluorophore solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract the product with dichloromethane (B109758) (DCM).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Characterization:

    • Confirm the structure of the synthesized fluorescent sensor using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Binding Affinity using Fluorescence Spectroscopy

This protocol describes the procedure for quantifying the dissociation constant (Kd) of a fluorescent this compound sensor with a carbohydrate.

Materials:

  • Stock solution of the fluorescent this compound sensor (e.g., 1 mM in DMSO or MeOH).

  • Stock solution of the carbohydrate (e.g., 1 M D-glucose in buffer).

  • Phosphate buffer solution (e.g., 100 mM, pH 7.4).

  • 96-well microplate (black, clear bottom).

  • Fluorescence microplate reader.

Procedure:

  • Preparation of Sensor Solution:

    • Prepare a working solution of the fluorescent sensor at a fixed concentration (e.g., 10 µM) in the phosphate buffer. Note: The final concentration of organic solvent should be kept low (e.g., <1%) to minimize its effect on the binding equilibrium.

  • Preparation of Carbohydrate Dilutions:

    • Prepare a series of carbohydrate solutions in the buffer at various concentrations. The concentration range should span from well below to well above the expected Kd.

  • Measurement:

    • To each well of the 96-well plate, add a fixed volume of the sensor solution.

    • Add varying volumes of the carbohydrate solutions to achieve a range of final carbohydrate concentrations. Include a control with buffer only.

    • Mix gently and incubate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 15-30 minutes).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer.

    • Plot the change in fluorescence intensity (ΔF = F - F₀) against the carbohydrate concentration.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) using non-linear regression software to determine the dissociation constant (Kd).

Protocol 3: Fabrication of an this compound-Based Electrochemical Sensor

This protocol describes the modification of a screen-printed carbon electrode (SPCE) with an this compound derivative for the electrochemical detection of carbohydrates.

Materials:

  • Screen-printed carbon electrodes (SPCEs).

  • This compound derivative with a functional group for immobilization (e.g., an amine or carboxyl group).

  • Electrochemical workstation (potentiostat/galvanostat).

  • Solution of a redox probe: 5 mM Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in 0.1 M KCl.

  • Phosphate buffer solution (PBS), pH 7.4.

  • Carbohydrate solutions of varying concentrations in PBS.

  • Reagents for electrode surface modification (e.g., EDC/NHS for carboxylate activation, or diazonium salt chemistry for amine immobilization).

Procedure:

  • Electrode Cleaning and Activation:

    • Clean the SPCEs according to the manufacturer's instructions.

    • Activate the electrode surface to introduce functional groups for immobilization (e.g., by electrochemical oxidation to create carboxyl groups).

  • Immobilization of this compound Derivative:

    • Prepare a solution of the this compound derivative in a suitable solvent.

    • Immobilize the derivative onto the activated electrode surface. For a carboxyl-terminated derivative, this can be achieved via EDC/NHS coupling to surface amine groups. For an amine-terminated derivative, diazonium chemistry can be used to attach it to the carbon surface.

    • Rinse the electrode thoroughly with the buffer to remove any non-covalently bound molecules.

  • Electrochemical Measurement:

    • Place a drop of the redox probe solution onto the modified electrode.

    • Record a cyclic voltammogram (CV) or an electrochemical impedance spectrum (EIS) as a baseline measurement.

    • Add a known concentration of the carbohydrate to the redox probe solution on the electrode.

    • After a short incubation period (e.g., 5-10 minutes), record the CV or EIS spectrum again.

    • Repeat for a range of carbohydrate concentrations.

  • Data Analysis:

    • For CV, measure the change in the peak current (ΔIp) or the peak-to-peak separation (ΔEp).

    • For EIS, analyze the change in the charge transfer resistance (Rct) from the Nyquist plot.

    • Plot the signal change as a function of the carbohydrate concentration to generate a calibration curve.

Conclusion

This compound provides a versatile platform for the development of carbohydrate sensors. Its alkyl nature allows for its incorporation into a variety of sensor designs and environments. By coupling this compound with appropriate signaling moieties, sensitive and selective detection of carbohydrates can be achieved through fluorescence or electrochemical methods. The provided protocols offer a starting point for researchers to explore the potential of this compound in their specific applications, from fundamental studies of carbohydrate recognition to the development of novel diagnostic and drug discovery tools. Further optimization of sensor design and experimental conditions will be crucial for achieving the desired performance characteristics for any given application.

References

Applications of Octylboronic Acid in Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of octylboronic acid in various catalytic reactions. The information is intended to guide researchers, scientists, and professionals in the field of drug development in leveraging the synthetic utility of this versatile reagent.

Introduction to this compound in Catalysis

This compound, a member of the alkylboronic acid family, is a valuable reagent in modern organic synthesis. While arylboronic acids have been extensively studied and utilized, the applications of their alkyl counterparts, such as this compound, are a growing area of interest. In catalysis, this compound primarily serves as a nucleophilic partner in cross-coupling reactions to introduce an octyl group onto various molecular scaffolds. This is particularly relevant in medicinal chemistry, where the incorporation of linear alkyl chains can significantly influence the lipophilicity, binding affinity, and pharmacokinetic properties of drug candidates. Additionally, the broader class of boronic acids is known to act as catalysts in their own right for certain condensation reactions.

Suzuki-Miyaura Cross-Coupling: C(sp²)-C(sp³) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, traditionally used for coupling aryl or vinyl partners. The use of alkylboronic acids, including this compound and its derivatives, extends this powerful methodology to the formation of C(sp²)-C(sp³) bonds, enabling the alkylation of aryl and heteroaryl halides.

Application Note:

The palladium-catalyzed Suzuki-Miyaura cross-coupling of n-octylboronic acid derivatives with aryl halides provides an efficient method for the synthesis of n-octylarenes. This transformation is crucial for the introduction of linear alkyl chains into aromatic systems, a common strategy in the design of bioactive molecules and materials. The reaction generally proceeds with high yields and good functional group tolerance. The use of potassium alkyltrifluoroborate salts, which can be readily prepared from the corresponding boronic acids, is often advantageous due to their enhanced stability and reactivity.

Quantitative Data:
EntryAryl HalideBoron ReagentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-bromo-6-methoxynaphthalenePotassium n-octyltrifluoroboratePd(OAc)₂ (5)1,1'-bis(di-t-butylphosphino)ferrocene (10)Cs₂CO₃Toluene (B28343)/H₂O (10:1)1001294[1]
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Potassium n-Octyltrifluoroborate[1]

Materials:

  • 2-bromo-6-methoxynaphthalene (1.0 equiv)

  • Potassium n-octyltrifluoroborate (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equiv)

  • 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf, 0.10 equiv)

  • Cesium carbonate (Cs₂CO₃, 3.0 equiv)

  • Toluene

  • Water (degassed)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the 2-bromo-6-methoxynaphthalene, potassium n-octyltrifluoroborate, palladium(II) acetate, 1,1'-bis(di-tert-butylphosphino)ferrocene, and cesium carbonate.

  • Evacuate and backfill the tube with an inert gas (this cycle should be repeated three times).

  • Add degassed toluene and degassed water in a 10:1 ratio to the reaction tube via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-methoxy-6-octylnaphthalene.

Suzuki_Miyaura_Workflow reagents Combine Reactants: Aryl Halide Potassium n-Octyltrifluoroborate Pd(OAc)₂ / dtbpf Cs₂CO₃ inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvents (Toluene/H₂O) inert->solvent heat Heat Reaction (100 °C, 12 h) solvent->heat workup Aqueous Workup (EtOAc, H₂O, Brine) heat->workup purify Purification (Column Chromatography) workup->purify product Product: n-Octylarene purify->product

Suzuki-Miyaura Coupling Experimental Workflow

Chan-Lam Cross-Coupling: C(sp³)-N Bond Formation

The Chan-Lam coupling reaction traditionally involves the formation of a carbon-heteroatom bond between an arylboronic acid and an amine or alcohol. The extension of this methodology to alkylboronic acids for C(sp³)-N bond formation is a more recent and challenging development, but it offers a valuable route to N-alkylated products.

Application Note:

The copper-catalyzed Chan-Lam coupling of n-octylboronic acid or its esters with amines or amides enables the direct formation of N-octyl derivatives. This reaction is particularly useful for the late-stage functionalization of complex molecules. The coupling of alkylboronic acids is often more challenging than their aryl counterparts due to slower transmetalation rates and the potential for side reactions.[2][3] Recent advancements have shown that the use of specific ligands, bases, and oxidants can facilitate this transformation. The reaction is typically performed under an oxygen or air atmosphere, as O₂ often serves as the terminal oxidant in the catalytic cycle.[3]

Quantitative Data:

While specific data for n-octylboronic acid in Chan-Lam couplings is sparse in the readily available literature, studies on other primary alkylboronic esters provide a basis for expected reactivity. Yields are highly substrate-dependent.

EntryAlkylboron ReagentAmine/AmideCatalyst (mol%)BaseOxidantSolventTemp (°C)Time (h)Yield (%)Reference
1Primary Alkylboronic EsterPrimary AmideCuBr (10)NaOSiMe₃DTBPDioxane8024Moderate to Good[1]
2Alkylboronic Pinacol (B44631) EsterAzoleCu(CH₃CN)₄PF₆ (10)BTMGO₂ (air)CH₃CNRT24Good[4]
Experimental Protocol: Representative Chan-Lam N-Octylation of an Amine (Adapted from literature on alkylboronic esters)

Materials:

  • Amine or Amide (1.0 equiv)

  • n-Octylboronic acid or n-Octylboronic acid pinacol ester (1.5 - 2.0 equiv)

  • Copper(I) or Copper(II) salt (e.g., Cu(OAc)₂, CuBr, 0.1 - 0.2 equiv)

  • Base (e.g., a non-nucleophilic organic base like DBU or a mild inorganic base, 2.0 equiv)

  • Oxidant (e.g., O₂ from air, or a chemical oxidant like di-tert-butyl peroxide if needed)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Toluene)

  • Reaction vessel open to the air or equipped with an air/oxygen balloon

Procedure:

  • To a reaction flask, add the amine or amide, n-octylboronic acid (or its ester), the copper catalyst, and the base.

  • Add the anhydrous solvent.

  • Stir the reaction mixture vigorously at room temperature or elevated temperature (e.g., 50-80 °C), open to the air or under an oxygen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly (from a few hours to 48 hours) depending on the substrates.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Chan_Lam_Mechanism Cu_II Cu(II) Cu_II_Complex [LₙCu(II)-Nu] Cu_II->Cu_II_Complex Ligand Exchange with Amine Boronic_Acid R-B(OH)₂ (this compound) Cu_III_Intermediate [LₙCu(III)(Nu)(R)] Boronic_Acid->Cu_III_Intermediate Transmetalation Amine Nu-H (Amine/Amide) Amine->Cu_II_Complex Cu_II_Complex->Cu_III_Intermediate Product R-Nu (N-Octyl Product) Cu_III_Intermediate->Product Reductive Elimination Cu_I Cu(I) Cu_III_Intermediate->Cu_I Cu_I->Cu_II Oxidation (O₂ from air)

Generalized Catalytic Cycle for Chan-Lam Coupling

Boronic Acid Catalysis in Condensation Reactions

Boronic acids can themselves act as catalysts for various organic transformations, most notably in dehydrative condensation reactions. This catalytic activity stems from their Lewis acidity and their ability to form reversible covalent bonds with hydroxyl groups.

Application Note:

Arylboronic acids have been shown to be effective catalysts for the formation of amides from carboxylic acids and amines, and esters from carboxylic acids and alcohols.[5][6] The proposed mechanism involves the formation of a reactive acylboronate intermediate. While there are no specific literature reports detailing the use of n-octylboronic acid as a catalyst for these condensation reactions, the general principle of boronic acid catalysis suggests its potential applicability. The lower Lewis acidity of alkylboronic acids compared to their electron-deficient aryl counterparts might necessitate more forcing reaction conditions. This represents an area for further research and development.

General Reaction Scheme for Boronic Acid Catalyzed Amide Formation:

R¹-COOH + H₂N-R² --(n-Octylboronic Acid catalyst?)--> R¹-CONH-R² + H₂O

Experimental Protocol: General Procedure for Boronic Acid-Catalyzed Amidation (Based on Arylboronic Acid Catalysis)[5]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Arylboronic acid catalyst (e.g., 3,4,5-trifluorophenylboronic acid, 0.05 - 0.1 equiv)

  • Solvent for azeotropic water removal (e.g., toluene)

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid, the amine, and the boronic acid catalyst.

  • Add toluene as the solvent.

  • Heat the reaction mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or flash column chromatography.

Condensation_Catalysis Carboxylic_Acid Carboxylic Acid (R¹COOH) Acylboronate Acylboronate Intermediate Carboxylic_Acid->Acylboronate Boronic_Acid Boronic Acid Catalyst (Octyl-B(OH)₂?) Boronic_Acid->Acylboronate - H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Acylboronate->Tetrahedral_Intermediate Water H₂O Amine Amine (R²NH₂) Amine->Tetrahedral_Intermediate Nucleophilic Attack Tetrahedral_Intermediate->Boronic_Acid Catalyst Regeneration Amide Amide Product (R¹CONHR²) Tetrahedral_Intermediate->Amide

Proposed Catalytic Cycle for Boronic Acid-Catalyzed Amidation

Conclusion

This compound is a valuable synthetic tool, primarily utilized as a reagent in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions for the introduction of an n-octyl moiety. While specific protocols for these reactions using this compound are emerging, the established methodologies for other alkylboronic acids provide a strong foundation for its application. The potential for this compound to act as a catalyst in its own right, particularly in condensation reactions, remains an underexplored but promising area of investigation. The protocols and data presented herein serve as a practical guide for researchers to employ this compound in their synthetic endeavors.

References

Application Notes and Protocols for Octylboronic Acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylboronic acid is a versatile and increasingly utilized reagent in modern organic synthesis, primarily for the formation of carbon-carbon (C-C) bonds. Its application is central to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The most prominent application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely adopted method for creating C(sp²)–C(sp³) bonds. This document provides detailed application notes, experimental protocols, and mechanistic insights for the use of this compound in C-C bond formation.

Core Applications: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound, such as this compound, and an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[1][2] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents.[3]

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is as follows:

Where:

  • R-X : Aryl or vinyl halide (e.g., bromide, iodide) or triflate

  • C₈H₁₇B(OH)₂ : this compound

  • Pd catalyst : A palladium(0) source, often generated in situ from a palladium(II) precursor with a phosphine (B1218219) ligand.

  • Base : Required to activate the boronic acid for transmetalation.

Quantitative Data Summary

The following tables summarize representative quantitative data for Suzuki-Miyaura and other cross-coupling reactions involving alkylboronic acids, including specific examples with n-octylboronic acid where available.

Table 1: Suzuki-Miyaura Coupling of n-Alkylboronic Acids with Aryl Halides

EntryAlkylboronic AcidAryl HalidePalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1n-Octylboronic acid derivativeBromoareneNot specified1,1'-bis(di-t-butylphosphino)ferroceneNot specifiedNot specifiedNot specifiedNot specified94[3]
2n-Butylboronic acidBromobenzenePd(OAc)₂S-PhosK₃PO₄THF6019>95 (conversion)[2]
3n-Butylboronic acidBromobenzenePd(OAc)₂P(Oi-Pr)₃3N NaOHi-PrOH10535>95 (conversion)[2]
4Ethylboronic acid4-BromotoluenePd(OAc)₂PPh₃K₂CO₃1,4-Dioxane (B91453)/H₂O90Not specifiedNot specified[1]

Table 2: Copper-Catalyzed Cross-Coupling of this compound with α-Diazoketones

Entryα-DiazoketoneProductYield (%)
11-Diazo-1-phenylpropan-2-one3-Methyl-1-phenylundec-1-en-4-one85
21-Bromo-4-(1-diazoacetyl)benzene1-(4-Bromophenyl)-3-octyl-2-buten-1-one82
31-(1-Diazoacetyl)-4-methoxybenzene1-(4-Methoxyphenyl)-3-octyl-2-buten-1-one88

Experimental Protocols

The following are detailed protocols for representative C-C bond forming reactions using this compound and its analogs.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is adapted from established procedures for similar alkylboronic acids.[1][2]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • n-Octylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • S-Phos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), n-octylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and S-Phos (0.04 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with inert gas to ensure an oxygen-free environment.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Copper-Catalyzed Cross-Coupling of this compound with an α-Diazoketone

Materials:

  • α-Diazoketone (0.1 mmol, 1.0 equiv)

  • n-Octylboronic acid (0.2 mmol, 2.0 equiv)

  • Copper(I)-thiophene-2-carboxylate (CuTC) (0.01 mmol, 10 mol%)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂) (1 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add CuTC (0.01 mmol) to a dry reaction vial.

  • Reagent Addition: Add a solution of the α-diazoketone (0.1 mmol) in the anhydrous solvent (0.5 mL), followed by a solution of n-octylboronic acid (0.2 mmol) in the anhydrous solvent (0.5 mL).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-X (Aryl Halide) R-X->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation Base Base Base->Transmetalation R-Pd(II)-Octyl(L2) R-Pd(II)-Octyl(L2) Transmetalation->R-Pd(II)-Octyl(L2) OctylB(OH)2 Octyl-B(OH)₂ OctylB(OH)2->Transmetalation Reductive_Elimination Reductive Elimination R-Pd(II)-Octyl(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-Octyl R-Octyl (Product) Reductive_Elimination->R-Octyl

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the general experimental workflow for performing a Suzuki-Miyaura coupling reaction with this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, This compound, Base, Pd Catalyst, Ligand Inert_Atmosphere Establish Inert Atmosphere (N₂/Ar) Reagents->Inert_Atmosphere Solvent Add Anhydrous & Degassed Solvents Inert_Atmosphere->Solvent Heating Heat Reaction (e.g., 80-100 °C) Solvent->Heating Stirring Vigorous Stirring Heating->Stirring Monitoring Monitor Progress (TLC/GC-MS) Stirring->Monitoring Quench Cool & Quench (Water/Aqueous Solution) Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Concentrate & Purify (Column Chromatography) Drying->Purification Final_Product Final_Product Purification->Final_Product Isolate Pure Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Alkylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for palladium-catalyzed cross-coupling reactions of alkylboronic acids with organic halides, a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. The Suzuki-Miyaura cross-coupling reaction is a versatile and widely utilized method for the formation of carbon-carbon bonds, and the use of alkylboronic acids allows for the introduction of sp³-hybridized carbon centers, which is of great interest for creating more drug-like molecules.[1][2]

Introduction

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[3][4] While traditionally used for C(sp²)-C(sp²) bond formation, significant advancements have been made for the C(sp²)-C(sp³) variant using alkylboron reagents.[1] This is particularly relevant in drug development, where increasing the sp³ character of molecules can lead to improved physicochemical properties.[1]

Alkylboronic acids and their derivatives, such as boronic esters and trifluoroborate salts, are key reagents in these transformations.[1][5] However, their reactivity and stability can differ from their aryl counterparts, often requiring specific reaction conditions to achieve high yields and avoid side reactions like protodeboronation.[5][6] This document outlines detailed protocols and summarizes key data for successful cross-coupling reactions with alkylboronic acids.

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium center cycling between the Pd(0) and Pd(II) oxidation states.[3][5] The key steps are oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][5]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R¹-Pd(II)L₂-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition R1-X Organic Halide (R¹-X) Oxidative Addition Oxidative Addition R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation Base Base R2-B(OR)2 Alkylboronic Acid/Ester (R²-B(OR)₂) Transmetalation Transmetalation R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 Coupled Product (R¹-R²) R1-Pd(II)L2-R2->R1-R2 Reductive Elimination Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Flask_Prep Dry reaction flask under inert atmosphere (Ar or N₂) Reagents Add organic halide, alkylboronic acid, palladium catalyst, and ligand Flask_Prep->Reagents Solvent Add degassed solvent Reagents->Solvent Base Add degassed base solution Solvent->Base Heating Heat reaction mixture to desired temperature (e.g., 80-100 °C) Base->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Cooling Cool reaction to room temperature Monitoring->Cooling Extraction Dilute with organic solvent and wash with water and brine Cooling->Extraction Drying Dry organic layer over anhydrous Na₂SO₄ or MgSO₄ Extraction->Drying Purification Filter, concentrate, and purify by flash column chromatography Drying->Purification

References

Application Notes and Protocols: Octylboronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylboronic acid is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex organic molecules from simple precursors. A notable application of this compound is in the synthesis of substituted 2-pyrones, a class of compounds that have demonstrated significant biological activity, including potent cytotoxic effects against various cancer cell lines.

These application notes provide detailed protocols for the synthesis of bioactive 3-octenyl- and 5-octenyl-4-methoxy-6-methyl-2-pyrones using this compound. The resulting compounds have shown inhibitory activity against human ovarian carcinoma (A2780) and human chronic myelogenous leukemia (K562) cell lines.

Core Application: Synthesis of Bioactive Octenyl-Substituted 2-Pyrones

The primary application highlighted is the use of this compound in Suzuki-Miyaura cross-coupling reactions to synthesize 3-octenyl- and 5-octenyl-4-methoxy-6-methyl-2-pyrones. These compounds have been identified as potential anticancer agents.

Reaction Scheme

G cluster_0 Synthesis of 3-octenyl-4-methoxy-6-methyl-2-pyrone cluster_1 Synthesis of 5-octenyl-4-methoxy-6-methyl-2-pyrone reagent1 3-Bromo-4-methoxy-6-methyl-2-pyrone catalyst Pd(PPh₃)₄ Na₂CO₃, Toluene (B28343)/H₂O reagent1->catalyst reagent2 This compound reagent2->catalyst product 3-octenyl-4-methoxy-6-methyl-2-pyrone catalyst->product reagent3 5-Bromo-4-methoxy-6-methyl-2-pyrone catalyst2 Pd(PPh₃)₄ Na₂CO₃, Toluene/H₂O reagent3->catalyst2 reagent4 This compound reagent4->catalyst2 product2 5-octenyl-4-methoxy-6-methyl-2-pyrone catalyst2->product2

General reaction scheme for the Suzuki coupling.

Quantitative Data Summary

The following table summarizes the yield and biological activity of the synthesized octenyl-substituted 2-pyrones.

CompoundYield (%)IC₅₀ vs. A2780 (µM)IC₅₀ vs. K562 (µM)
3-octenyl-4-methoxy-6-methyl-2-pyrone785.28.1
5-octenyl-4-methoxy-6-methyl-2-pyrone853.86.5

Experimental Protocols

Protocol 1: Synthesis of 3-octenyl-4-methoxy-6-methyl-2-pyrone

Materials:

  • 3-Bromo-4-methoxy-6-methyl-2-pyrone

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for extraction and chromatography

Procedure:

  • To a round-bottom flask, add 3-bromo-4-methoxy-6-methyl-2-pyrone (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.5 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add toluene (15 mL) and deionized water (5 mL) to the flask via syringe.

  • Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (30 mL) and water (20 mL) to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-octenyl-4-methoxy-6-methyl-2-pyrone as a pale yellow oil.

Protocol 2: Synthesis of 5-octenyl-4-methoxy-6-methyl-2-pyrone

This protocol is identical to Protocol 1, with the substitution of 3-bromo-4-methoxy-6-methyl-2-pyrone with 5-bromo-4-methoxy-6-methyl-2-pyrone . The same molar equivalents of reactants and catalyst are used. The purification is also performed using flash column chromatography to yield 5-octenyl-4-methoxy-6-methyl-2-pyrone.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow: Suzuki-Miyaura Coupling

G start Start setup Reaction Setup: - Add bromo-pyrone, this compound,  Na₂CO₃, and Pd(PPh₃)₄ to flask start->setup inert Create Inert Atmosphere (Evacuate and backfill with Ar/N₂) setup->inert solvent Add Solvents (Toluene and Water) inert->solvent reflux Heat to Reflux (100 °C for 12h) solvent->reflux monitor Monitor Reaction (TLC) reflux->monitor workup Aqueous Workup: - Cool to RT - Add EtOAc and H₂O - Separate layers - Extract aqueous layer monitor->workup dry Dry and Concentrate: - Wash with brine - Dry over MgSO₄ - Concentrate in vacuo workup->dry purify Purification: (Flash Column Chromatography) dry->purify product Isolated Product: (Octenyl-pyrone) purify->product

A generalized workflow for the Suzuki coupling.
Conceptual Signaling Pathway Inhibition

The synthesized octenyl-pyrones exhibit cytotoxicity against cancer cell lines. While the exact mechanism of action may be complex and require further investigation, a common target for cytotoxic compounds is the disruption of cell proliferation signaling pathways. The following diagram illustrates a simplified, conceptual pathway where a bioactive molecule inhibits a key signaling node, leading to apoptosis.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Proliferation Cell Proliferation and Survival Kinase_Cascade->Proliferation Apoptosis Apoptosis Kinase_Cascade->Apoptosis Inhibitor Octenyl-Pyrone (Bioactive Molecule) Inhibitor->Kinase_Cascade Inhibition

Conceptual inhibition of a proliferation pathway.

Conclusion

This compound serves as a key reagent in the efficient synthesis of bioactive 3-octenyl- and 5-octenyl-4-methoxy-6-methyl-2-pyrones via the Suzuki-Miyaura cross-coupling reaction. The provided protocols offer a robust methodology for obtaining these compounds, which have demonstrated promising cytotoxic activity against cancer cell lines. These application notes can guide researchers in the synthesis and further investigation of this class of molecules for potential therapeutic applications.

Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of Octylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction typically couples organoboron compounds with organic halides or triflates.[3] While widely recognized for creating biaryl linkages (Csp²–Csp²) essential in medicinal chemistry and materials science, its application in forming Csp²–Csp³ bonds is of critical importance for drug development.

The introduction of linear alkyl chains, such as an octyl group, onto aromatic or heteroaromatic scaffolds can significantly modify the physicochemical properties of a molecule. This modulation of lipophilicity, solubility, and steric profile is a key strategy for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) properties. Octylboronic acid serves as a readily available, stable, and low-toxicity reagent for introducing this valuable structural motif.[2]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation : The organic group from the boronic acid (R²), activated by a base, is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic borate (B1201080) species.[2]

  • Reductive Elimination : The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Intermediate L₂Pd(II)(R¹)X pd0->ox_add Oxidative Addition trans Transmetalation Intermediate L₂Pd(II)(R¹)(R²) ox_add->trans Transmetalation waste X-B(OH)₂ + Base-H⁺ ox_add->waste M⁺X⁻ trans->pd0 Reductive Elimination prod1 Coupled Product (R¹-R²) trans->prod1 reac1 Aryl/Vinyl Halide (R¹-X) reac1->ox_add reac2 This compound (R²-B(OH)₂) + Base reac2->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Data: Reaction Conditions

The successful coupling of this compound with aryl halides depends on the careful selection of catalyst, ligand, base, and solvent. Below is a summary of typical conditions, including optimized parameters for a related substrate, which serve as an excellent starting point for reaction development.

EntryAryl Halide (Example)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Ref.
14-BromotoluenePd(OAc)₂ (5)SPhos (10)K₂CO₃ (1.2)DMF9012-2470-90¹[4]
21-Bromo-4-fluorobenzene (B142099)Pd₂(dba)₃ (2.5)JohnPhos (10)Cs₂CO₃ (3.0)THF / H₂O402.5~90²[2]
31-Bromo-3-(chloromethyl)benzenePd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (2.0)Toluene (B28343) / H₂O80285-95³[5]

¹Data adapted from optimized conditions for (E)-octenylboronic acid pinacol (B44631) ester, a structurally similar substrate.[4] ²General conditions reported for aryl bromides with boronic acids.[2] ³High-yield conditions shown for arylboronic acids, often applicable to primary alkylboronic acids.[5]

Experimental Workflow and Protocol

A successful Suzuki-Miyaura coupling requires careful setup under an inert atmosphere to prevent the degradation of the palladium catalyst and phosphine (B1218219) ligands.

Experimental_Workflow prep Reagent Prep (Flask, Reagents) setup Reaction Setup (Inert Atmosphere) prep->setup reaction Heating & Stirring (Reaction Time) setup->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purify Purification (Chromatography) workup->purify analyze Analysis (NMR, MS) purify->analyze

Caption: General laboratory workflow for a Suzuki-Miyaura coupling experiment.

Detailed Protocol: Synthesis of 1-Fluoro-4-octylbenzene

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound, adapted from established methodologies.[1][2]

Materials:

  • 1-Bromo-4-fluorobenzene (1.0 equiv.)

  • This compound (1.2 equiv.)

  • Palladium(II) Acetate (B1210297) [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • Tricyclohexylphosphine (B42057) [PCy₃] (0.04 equiv., 4 mol%)

  • Cesium Carbonate [Cs₂CO₃] (2.0 equiv.)

  • Toluene and Degassed Water (e.g., 10:1 v/v)

  • Schlenk flask or pressure vessel, magnetic stir bar, argon/nitrogen line, standard glassware for work-up and chromatography.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-fluorobenzene (e.g., 0.5 mmol, 87.5 mg), this compound (0.6 mmol, 94.9 mg), cesium carbonate (1.0 mmol, 325.8 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), and tricyclohexylphosphine (0.02 mmol, 5.6 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add toluene (2.5 mL) and degassed water (0.25 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (5 mL) and extract with an organic solvent such as ethyl acetate (3 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-fluoro-4-octylbenzene product.

  • Analysis: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

References

Application Notes and Protocols for the Experimental Use of Octylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylboronic acid is a versatile organoboron compound with significant applications in organic synthesis and the development of chemosensors. Its utility primarily stems from the presence of a boronic acid functional group, which can participate in a variety of chemical transformations and interactions. This document provides detailed application notes and experimental protocols for the use of this compound in two key areas: the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl compounds and the fabrication of fluorescent glucose sensors.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 28741-08-4
Molecular Formula C₈H₁₉BO₂
Molecular Weight 158.05 g/mol
Appearance Solid
Purity ≥97%
Storage Temperature -20°C

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] this compound can be employed as a coupling partner to introduce an octyl group onto an aromatic or vinylic scaffold.

Experimental Protocol: Synthesis of 4-Octylbiphenyl via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-bromobiphenyl (B57062).

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobiphenyl (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure 4-octylbiphenyl.

Quantitative Data Summary for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura coupling reactions involving alkylboronic acids with aryl halides. While specific data for this compound is limited, these examples provide a strong basis for expected outcomes.

Aryl HalideAlkylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-Chlorotoluenep-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)10:1 Dioxane/H₂O1001895[2]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃ (2.0)H₂O/DMF803>95[2]
Aryl ChlorideR²(CH₂)₂BpinPd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄ (6.0)2:1 Dioxane/H₂O10018Varies[3]
4-BromoanisolePhenylboronic acidPd/C (10)-NaOH (2.0)Ethanol/Water700.92>98[4]

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - Aryl Halide - this compound - Base B Add Catalyst and Ligand A->B C Establish Inert Atmosphere B->C D Add Degassed Solvent C->D E Heat and Stir (e.g., 80-90°C) D->E F Monitor Progress (TLC/GC-MS) E->F G Cool to RT and Quench F->G H Liquid-Liquid Extraction G->H I Wash and Dry Organic Layer H->I J Purify by Column Chromatography I->J K Characterize Product J->K

Suzuki-Miyaura Coupling Experimental Workflow

Application 2: Boronic Acid-Based Fluorescent Glucose Sensor

Boronic acids are known to reversibly bind with diols, such as those present in glucose, to form cyclic boronate esters.[5] This interaction can be harnessed to develop fluorescent sensors for glucose monitoring. The binding event can modulate the fluorescence properties of a nearby fluorophore, leading to a detectable signal change that correlates with glucose concentration.[6]

Principle of a Boronic Acid-Based Fluorescent Glucose Sensor

A typical sensor design involves a fluorophore linked to a boronic acid recognition moiety. In the absence of glucose, the fluorophore may exhibit a certain level of fluorescence. Upon binding to glucose, the formation of the boronate ester can alter the electronic environment of the fluorophore, leading to either fluorescence quenching (decrease in intensity) or enhancement, depending on the sensor's design.[6] This change in fluorescence intensity is proportional to the concentration of glucose.

General Protocol for Fabrication of a Boronic Acid-Based Fluorescent Sensor

This protocol outlines a general method for the fabrication of a fluorescent glucose sensor by immobilizing a boronic acid-functionalized fluorophore.

Materials:

  • Boronic acid-functionalized fluorophore (e.g., a derivative of this compound attached to a fluorescent dye)

  • Solid support (e.g., silica nanoparticles, polymer hydrogel)

  • Coupling agents (e.g., EDC/NHS for amine-reactive coupling)

  • Phosphate buffer solution (PBS) at physiological pH (7.4)

  • Glucose solutions of varying concentrations

  • Fluorometer

Procedure:

  • Synthesis of Boronic Acid-Fluorophore Conjugate: Synthesize a molecule where this compound is covalently linked to a suitable fluorophore. The synthesis route will depend on the specific structures of the boronic acid and the fluorophore.

  • Immobilization onto a Solid Support:

    • Activate the surface of the solid support if necessary (e.g., creating amine or carboxyl groups).

    • React the boronic acid-fluorophore conjugate with the activated support using appropriate coupling chemistry (e.g., EDC/NHS coupling to form an amide bond).

    • Wash the functionalized support thoroughly to remove any unreacted molecules.

  • Sensor Characterization:

    • Confirm the successful immobilization of the probe onto the support using techniques such as UV-Vis or fluorescence spectroscopy.

  • Glucose Sensing Assay:

    • Dispense the sensor material into a multi-well plate or a cuvette.

    • Add glucose solutions of known concentrations (from 0 mM to a physiologically relevant upper limit, e.g., 30 mM) to the sensor.

    • Incubate for a specific period to allow for binding equilibrium to be reached.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorometer.

  • Data Analysis:

    • Plot the change in fluorescence intensity (or fluorescence ratio if using a ratiometric probe) against the glucose concentration to generate a calibration curve.

Quantitative Data for a Boronic Acid-Based Fluorescent Sensor

The following table presents representative data illustrating the fluorescence response of a generic boronic acid-based sensor to varying glucose concentrations. The values are illustrative of the expected trend.

Glucose Concentration (mM)Fluorescence Intensity (Arbitrary Units)% Fluorescence Quenching
010000%
288012%
575025%
1060040%
2045055%
3035065%

Note: The degree of quenching and the linear range will be specific to the particular sensor design.

Logical Diagram for Glucose Sensing Mechanism

Glucose_Sensing_Mechanism cluster_sensor Sensor Components cluster_process Sensing Process cluster_output Output Fluorophore Fluorophore BoronicAcid This compound (Recognition Element) Fluorophore->BoronicAcid Linker NoGlucose No Glucose Present: High Fluorescence Glucose Glucose Present Binding Reversible Binding: Formation of Cyclic Boronate Ester Glucose->Binding Quenching Fluorescence Quenching: Low Fluorescence Binding->Quenching Signal Measurable Signal Change (Proportional to [Glucose]) Quenching->Signal

Mechanism of a Boronic Acid-Based Glucose Sensor

Safety Precautions

This compound should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable reagent for researchers in organic synthesis and sensor development. The protocols and data presented in these application notes provide a comprehensive guide for its effective use in Suzuki-Miyaura cross-coupling reactions and the fabrication of fluorescent glucose sensors. Proper adherence to these methodologies and safety precautions will enable successful and safe experimentation.

References

Application Notes and Protocols for Monitoring Octylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring reactions involving octylboronic acid using various analytical techniques. The protocols are designed to be a starting point for researchers and can be adapted based on specific reaction conditions and available instrumentation.

Introduction to Analytical Monitoring of this compound Reactions

This compound is a versatile reagent used in a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Effective monitoring of these reactions is crucial for optimization, understanding reaction kinetics, and ensuring product quality. This document outlines the application of three primary analytical techniques for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹¹B NMR, provides direct insight into the boron environment, allowing for the differentiation of the boronic acid, boronate esters, and other boron-containing species in the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of boronic acids, derivatization is typically required.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS): These methods are well-suited for the analysis of non-volatile and thermally labile compounds, offering high sensitivity and selectivity for the quantification of this compound and its reaction products.

General Experimental Workflow

A typical workflow for monitoring an this compound reaction involves several key steps, from sample preparation to data analysis.

G cluster_0 Reaction Setup cluster_1 Sampling cluster_2 Sample Preparation cluster_3 Analytical Method cluster_4 Data Analysis A This compound Reaction Setup B Aliquots Taken at Timed Intervals A->B Reaction Progress C Quenching B->C Sample Quenching D Dilution C->D E Derivatization (for GC-MS) D->E F NMR / GC-MS / HPLC-MS Analysis D->F E->F G Peak Integration & Quantification F->G Data Acquisition H Kinetic Profile Generation G->H I Reaction Completion Assessment H->I

Figure 1: General workflow for monitoring this compound reactions.

Application Note: ¹¹B NMR Spectroscopy for In-Situ Reaction Monitoring

Introduction

¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring reactions involving boronic acids. The boron nucleus is highly sensitive to its chemical environment, providing distinct signals for the trigonal boronic acid (sp²) and the tetrahedral boronate ester (sp³). This allows for direct, real-time observation of the consumption of the starting material and the formation of intermediates and products.

Data Presentation

The following table summarizes typical ¹¹B NMR chemical shifts for species involved in this compound reactions.

Compound TypeStructureHybridizationTypical ¹¹B Chemical Shift (ppm)
This compoundC₈H₁₇B(OH)₂sp²28 - 33
Octylboronate EsterC₈H₁₇B(OR)₂sp²20 - 25
Tetracoordinate Boronate[C₈H₁₇B(OH)₃]⁻sp³5 - 10
Boroxine(C₈H₁₇BO)₃sp²22 - 27

Experimental Protocol: In-Situ ¹¹B NMR Monitoring of Esterification

This protocol describes the monitoring of the reaction between this compound and a diol (e.g., pinacol) to form a boronate ester.

  • Sample Preparation:

    • In a quartz NMR tube, dissolve this compound (e.g., 0.1 mmol) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆).

    • Acquire an initial ¹¹B NMR spectrum of the starting material.

    • Add the diol (e.g., 0.1 mmol of pinacol) to the NMR tube.

  • NMR Acquisition:

    • Immediately place the NMR tube in the spectrometer.

    • Acquire ¹¹B NMR spectra at regular time intervals (e.g., every 5-10 minutes).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of at least 5 times the T1 of the boron nuclei should be used for accurate quantification.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the this compound and the boronate ester.

    • Calculate the relative concentrations of the species at each time point to monitor the reaction progress.

Signaling Pathway: Boronic Acid - Diol Equilibrium

The reaction of a boronic acid with a diol is a reversible process that is influenced by pH.

G BoronicAcid R-B(OH)₂ (Trigonal, sp²) BoronateEster Boronate Ester (Trigonal, sp²) BoronicAcid->BoronateEster + Diol - 2 H₂O BoronateIon [R-B(OH)₃]⁻ (Tetrahedral, sp³) BoronicAcid->BoronateIon + OH⁻ Diol HO-R'-OH BoronateEster->BoronicAcid TetracoordinateEster Tetracoordinate Ester (Tetrahedral, sp³) BoronateEster->TetracoordinateEster + OH⁻ Water 2 H₂O BoronateIon->BoronicAcid + H⁺ BoronateIon->TetracoordinateEster + Diol - 2 H₂O H_plus H⁺ TetracoordinateEster->BoronateEster + H⁺ TetracoordinateEster->BoronateIon

Figure 2: Equilibrium between boronic acid, boronate ion, and their diol esters.

Application Note: GC-MS Analysis of this compound Reactions

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile compounds. Boronic acids are generally non-volatile and require derivatization to increase their volatility for GC analysis. A common derivatization strategy is the formation of a boronate ester with a suitable diol, such as 1,2-propanediol or pinacol (B44631).

Data Presentation

The following table provides an example of quantitative data that can be obtained from a GC-MS analysis of a derivatized this compound reaction.

AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (R²)
This compound pinacol ester12.50.51.5>0.998
Suzuki Coupling Product18.20.20.6>0.999

Experimental Protocol: GC-MS Analysis of a Suzuki-Miyaura Coupling Reaction

This protocol describes the monitoring of a Suzuki-Miyaura coupling reaction between this compound and an aryl halide.

  • Reaction Sampling and Quenching:

    • At specific time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of water to hydrolyze any remaining boronate esters.

  • Derivatization:

    • To the quenched sample, add an excess of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to derivatize any hydroxyl groups on the product or remaining starting materials. Alternatively, for the boronic acid, a diol like pinacol can be added to form the volatile boronate ester.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Injector: Split/splitless, 250°C.

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-550.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized this compound and the product based on their retention times and mass spectra.

    • Quantify the components using an internal standard method.

Logical Relationship: Derivatization for GC-MS

For successful GC-MS analysis, the non-volatile this compound must be converted into a volatile derivative.

G OctylboronicAcid This compound (Non-volatile) Derivatization Derivatization (e.g., with Pinacol) OctylboronicAcid->Derivatization VolatileDerivative Volatile Boronate Ester Derivatization->VolatileDerivative GCMS GC-MS Analysis VolatileDerivative->GCMS

Figure 3: Derivatization workflow for GC-MS analysis.

Application Note: HPLC/UPLC-MS for Quantitative Analysis

Introduction

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are highly sensitive and specific methods for the analysis of this compound reactions. These techniques do not typically require derivatization and can handle complex reaction matrices. UPLC-MS/MS, in particular, offers excellent sensitivity for trace-level quantification.

Data Presentation

The following table presents typical performance characteristics for a UPLC-MS/MS method for the quantification of this compound and a Suzuki coupling product.

AnalyteRetention Time (min)MRM Transition (m/z)Limit of Quantification (LOQ) (ng/mL)Linearity (R²)Recovery (%)
This compound2.1143.1 -> 85.10.1>0.99995-105
Suzuki Coupling Product4.5250.2 -> 183.10.05>0.99998-103

Experimental Protocol: UPLC-MS/MS Monitoring of a Suzuki-Miyaura Coupling Reaction

  • Sample Preparation:

    • At specified time points, take an aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a large volume of a suitable solvent (e.g., 950 µL of acetonitrile/water, 50:50 v/v) containing an internal standard.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • UPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.

    • Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Optimize the cone voltage and collision energy for each analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of the analytes and the internal standard.

    • Construct a calibration curve using standards of known concentrations to quantify the reaction components.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal Base Base BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate + Base RedElim Reductive Elimination RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product PdII_R2->RedElim

Figure 4: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Scale-Up Synthesis of Octylboronic Acid for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylboronic acid is a valuable organoboron compound utilized as a key intermediate in a variety of industrial applications, including organic synthesis, materials science, and drug development. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it an important building block for the construction of complex molecules. The increasing demand for this compound necessitates robust and scalable synthetic routes to ensure a reliable and cost-effective supply for manufacturing purposes.

These application notes provide detailed protocols for the scale-up synthesis of this compound via two common and industrially viable routes: the Grignard reaction with 1-bromooctane (B94149) and the hydroboration of 1-octene (B94956). The protocols are designed to be scalable and include considerations for safety, purification, and quality control.

Safety Precautions for Industrial Scale Synthesis

The industrial-scale synthesis of organoboron compounds requires strict adherence to safety protocols to mitigate potential hazards. A thorough risk assessment should be conducted before commencing any large-scale reaction.

Key Hazards and Mitigation Strategies:

HazardMitigation Measures
Flammable Solvents (e.g., Tetrahydrofuran, Diethyl Ether, Heptane)Use in well-ventilated areas with explosion-proof equipment. Ground all equipment to prevent static discharge. Have appropriate fire suppression systems readily available.
Pyrophoric Reagents (e.g., Grignard Reagents)Handle under an inert atmosphere (e.g., nitrogen or argon). Use appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves.
Reactive Boron Compounds (e.g., Triisopropyl borate (B1201080), Borane (B79455) complexes)Reactions should be conducted in a closed system. Personnel should be trained in the safe handling of organoboron compounds.
Exothermic Reactions (Grignard formation, Hydroboration, Quenching)Monitor the reaction temperature closely using calibrated probes. Employ a reactor with a reliable cooling system. For large-scale reactions, utilize a semi-batch process to control the rate of reagent addition and manage heat generation.
Corrosive Reagents (e.g., Hydrochloric Acid)Handle with appropriate PPE, including acid-resistant gloves and eye protection. Use in a well-ventilated area.

Synthetic Route 1: Grignard Reaction from 1-Bromooctane

This method involves the formation of octylmagnesium bromide, a Grignard reagent, which then reacts with a trialkyl borate, followed by acidic hydrolysis to yield this compound. This route is well-established and offers good yields.[1][2][3]

Grignard_Synthesis 1-Bromooctane 1-Bromooctane Octylmagnesium_Bromide Octylmagnesium Bromide (Grignard Reagent) 1-Bromooctane->Octylmagnesium_Bromide Mg, THF Magnesium Magnesium Magnesium->Octylmagnesium_Bromide Triisopropyl_Borate Triisopropyl Borate Boronic_Ester_Intermediate Boronic Ester Intermediate Triisopropyl_Borate->Boronic_Ester_Intermediate Octylmagnesium_Bromide->Boronic_Ester_Intermediate 1. Triisopropyl Borate 2. Low Temperature Octylboronic_Acid This compound Boronic_Ester_Intermediate->Octylboronic_Acid Hydrolysis HCl_H2O HCl / H₂O HCl_H2O->Octylboronic_Acid

Grignard reaction pathway for this compound synthesis.
Quantitative Data for Grignard Synthesis (Kilogram Scale)

Reagent/ParameterMolecular Weight ( g/mol )Molar EquivalentsAmountMoles (mol)Notes
1-Bromooctane193.131.010.0 kg51.78Limiting reagent
Magnesium Turnings24.311.21.51 kg62.13Use of excess magnesium is common.[4]
Triisopropyl Borate188.071.110.7 kg56.95Added at low temperature to prevent side reactions.[5]
Anhydrous THF72.11-~100 L-Solvent for Grignard formation and borylation.
2 M Hydrochloric Acid36.46-As needed-For hydrolysis and pH adjustment.
Heptane (B126788)100.21-~50 L-For extraction and recrystallization.
Expected Yield 158.05-6.5 - 7.5 kg -80-92%
Purity (after recrystallization) -->98% -By GC analysis.
Experimental Protocol for Grignard Synthesis (Kilogram Scale)

I. Formation of Octylmagnesium Bromide

  • Reactor Setup: Ensure a 200 L jacketed glass reactor is thoroughly dried and purged with nitrogen.

  • Charge Magnesium: Add magnesium turnings (1.51 kg) to the reactor.

  • Initiation: Add a small volume (~5 L) of a solution of 1-bromooctane (10.0 kg) in anhydrous THF (total volume ~40 L) to the magnesium. The reaction may be initiated by gentle warming or the addition of a small crystal of iodine.

  • Grignard Reagent Formation: Once the reaction initiates (indicated by a temperature increase and bubbling), add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require cooling to control the temperature.

  • Completion: After the addition is complete, stir the mixture at reflux for an additional 2-3 hours to ensure complete reaction.

II. Borylation Reaction

  • Cooling: Cool the freshly prepared Grignard reagent to -70 °C.

  • Borate Addition: Slowly add triisopropyl borate (10.7 kg) to the Grignard solution while maintaining the temperature below -60 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with continued stirring.

III. Hydrolysis and Work-up

  • Quenching: Cool the reaction mixture to 0-5 °C and slowly add 2 M hydrochloric acid with vigorous stirring to quench the reaction and hydrolyze the boronic ester. Adjust the pH to ~1-2.

  • Phase Separation: Transfer the mixture to a suitable separation vessel and allow the layers to separate.

  • Extraction: Separate the aqueous layer and extract it with heptane (2 x 25 L).

  • Washing: Combine the organic layers and wash with brine (2 x 20 L).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as an oil or waxy solid.

IV. Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot heptane.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline this compound by filtration, wash with a small amount of cold heptane, and dry under vacuum.

Synthetic Route 2: Hydroboration of 1-Octene

This route involves the addition of a borane reagent across the double bond of 1-octene to form a trioctylborane intermediate. This intermediate can then be converted to this compound. This method is advantageous due to its high atom economy.[6][7][8][9]

Hydroboration_Synthesis 1-Octene 1-Octene Trioctylborane Trioctylborane Intermediate 1-Octene->Trioctylborane Hydroboration Borane_Source Borane Source (e.g., BH₃·THF) Borane_Source->Trioctylborane Octylboronic_Acid This compound Trioctylborane->Octylboronic_Acid Hydrolysis/ Oxidative Work-up Water_Workup Aqueous Work-up Water_Workup->Octylboronic_Acid

Hydroboration pathway for this compound synthesis.
Quantitative Data for Hydroboration Synthesis (Kilogram Scale)

Reagent/ParameterMolecular Weight ( g/mol )Molar EquivalentsAmountMoles (mol)Notes
1-Octene112.213.010.0 kg89.12
Borane dimethyl sulfide (B99878) complex (BMS)75.971.02.25 kg29.62A stable source of borane.
Anhydrous THF72.11-~80 L-Solvent.
Water18.02-As needed-For hydrolysis.
Heptane100.21-~50 L-For extraction and recrystallization.
Expected Yield 158.05-11.5 - 13.0 kg -82-92% (based on borane)
Purity (after recrystallization) -->97% -By GC analysis.
Experimental Protocol for Hydroboration Synthesis (Kilogram Scale)

I. Hydroboration

  • Reactor Setup: Ensure a 200 L jacketed glass reactor is thoroughly dried and purged with nitrogen.

  • Charge 1-Octene: Add 1-octene (10.0 kg) and anhydrous THF (~40 L) to the reactor.

  • Cooling: Cool the solution to 0-5 °C.

  • Borane Addition: Slowly add borane dimethyl sulfide complex (2.25 kg) to the stirred solution, maintaining the temperature between 0-5 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

II. Conversion to this compound and Work-up

  • Hydrolysis: Cool the reaction mixture to 0-5 °C and slowly add water with vigorous stirring to hydrolyze the trioctylborane. This process can be exothermic and may release flammable gases.

  • Phase Separation: Add heptane (~25 L) and continue stirring. Allow the layers to separate.

  • Extraction: Separate the aqueous layer and extract it with heptane (2 x 15 L).

  • Washing: Combine the organic layers and wash with brine (2 x 20 L).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

III. Purification

  • Follow the same recrystallization procedure as described in the Grignard synthesis protocol (Section I, Part IV).

Industrial Purification and Quality Control

For industrial applications, consistent purity of this compound is crucial. The following methods are recommended for purification and quality control:

  • Recrystallization: As detailed in the protocols, recrystallization from a non-polar solvent like heptane is an effective method for obtaining high-purity crystalline this compound.[10]

  • Azeotropic Dehydration: To remove water and favor the formation of the boroxine (B1236090) anhydride (B1165640) (which can be easier to handle and purify), the crude this compound can be refluxed with a solvent that forms an azeotrope with water (e.g., toluene) using a Dean-Stark apparatus.

  • Quality Control:

    • Gas Chromatography (GC): To determine the purity of the final product and identify any residual solvents or byproducts.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the structure of the this compound.

    • Melting Point: A sharp melting point range is indicative of high purity.

Workflow and Logic Diagrams

Experimental_Workflow cluster_grignard Grignard Route cluster_hydroboration Hydroboration Route Grignard_Formation 1. Grignard Reagent Formation Borylation_Grignard 2. Borylation with Triisopropyl Borate Grignard_Formation->Borylation_Grignard Hydrolysis_Grignard 3. Acidic Hydrolysis Borylation_Grignard->Hydrolysis_Grignard Workup 4. Extraction and Work-up Hydrolysis_Grignard->Workup Hydroboration_Step 1. Hydroboration of 1-Octene Conversion_Step 2. Conversion to Boronic Acid Hydroboration_Step->Conversion_Step Conversion_Step->Workup Purification 5. Purification by Recrystallization Workup->Purification QC 6. Quality Control (GC, NMR, MP) Purification->QC Final_Product High-Purity This compound QC->Final_Product

Overall experimental workflow for this compound synthesis.

Logic_Relationship Starting_Materials Choice of Starting Material Grignard_Route Grignard Route (from 1-Bromooctane) Starting_Materials->Grignard_Route Hydroboration_Route Hydroboration Route (from 1-Octene) Starting_Materials->Hydroboration_Route Process_Safety Process Safety (Inert Atmosphere, Temp. Control) Grignard_Route->Process_Safety Hydroboration_Route->Process_Safety Reaction_Control Reaction Control (Slow Addition, Cooling) Process_Safety->Reaction_Control Purification_Strategy Purification Strategy (Recrystallization, Azeotropic Dehydration) Reaction_Control->Purification_Strategy High_Purity_Product High-Purity This compound (>97%) Purification_Strategy->High_Purity_Product

Logical relationships in the scale-up synthesis of this compound.

References

Octylboronic Acid: A Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Octylboronic acid is emerging as a critical building block in materials science, offering a unique combination of diol-reactivity and hydrophobicity. Its eight-carbon alkyl chain imparts significant nonpolar character, making it an ideal candidate for modifying surfaces, creating stimuli-responsive polymers, and developing novel drug delivery systems and sensors. The boronic acid moiety provides a versatile chemical handle for dynamic covalent bonding with 1,2- and 1,3-diols, a reaction that is reversible and often sensitive to pH. This dual functionality allows for the creation of advanced materials with tunable properties.

Key Applications and Protocols

Surface Modification for Enhanced Hydrophobicity

The long alkyl chain of this compound makes it an excellent agent for imparting hydrophobic properties to various surfaces. This is particularly useful in creating water-repellent coatings, improving the dispersion of materials in nonpolar solvents, and modifying biomaterials to control their interaction with aqueous environments.

Cellulose (B213188) nanofibers (CNFs), while being a promising bio-based nanomaterial, are inherently hydrophilic, which limits their application in non-aqueous systems like lubricants. Surface modification with this compound can render the CNFs more hydrophobic, enabling their use as thickeners in oleogels.[1]

Protocol: Surface Functionalization of Hydrophilic Substrates with this compound

This protocol provides a general method for the surface functionalization of a hydroxyl-rich substrate (e.g., cellulose nanofibers, silica (B1680970) nanoparticles) with this compound to increase its hydrophobicity. This method is based on the formation of boronate esters between the boronic acid and surface hydroxyl groups.

Materials:

  • Substrate with surface hydroxyl groups (e.g., dried cellulose nanofibers)

  • This compound

  • Anhydrous toluene (B28343) or other suitable aprotic solvent

  • Dean-Stark apparatus (optional, for removal of water)

  • Inert gas (e.g., argon or nitrogen)

  • Reaction vessel

  • Stirring mechanism (e.g., magnetic stirrer)

  • Washing solvents (e.g., toluene, ethanol (B145695), water)

  • Drying apparatus (e.g., vacuum oven)

Procedure:

  • Substrate Preparation: Ensure the substrate is thoroughly dried to remove any adsorbed water, which can interfere with the reaction. This can be achieved by heating under vacuum.

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, disperse the dried substrate in an anhydrous aprotic solvent like toluene.

  • Addition of this compound: Dissolve an excess of this compound in the same solvent and add it to the substrate dispersion. The exact ratio will depend on the density of surface hydroxyl groups and should be optimized empirically.

  • Reaction: Heat the mixture to reflux. If a Dean-Stark apparatus is used, water formed during the esterification will be removed, driving the reaction to completion. The reaction time can vary from a few hours to overnight.

  • Washing: After the reaction is complete, cool the mixture to room temperature. The functionalized substrate should be thoroughly washed to remove any unreacted this compound and byproducts. A sequence of washes with toluene, ethanol, and finally water can be effective. Centrifugation or filtration can be used to separate the substrate between washes.

  • Drying: Dry the washed, functionalized substrate under vacuum to obtain the final hydrophobic material.

Characterization:

The success of the surface modification can be confirmed by techniques such as:

  • Contact Angle Measurement: A significant increase in the water contact angle indicates a more hydrophobic surface.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the appearance of new peaks corresponding to B-O-C bonds and C-H stretches from the octyl group.

  • X-ray Photoelectron Spectroscopy (XPS): Analysis of the elemental composition of the surface can confirm the presence of boron.

G cluster_prep Substrate Preparation cluster_reaction Functionalization Reaction cluster_purification Purification and Isolation cluster_characterization Characterization Dry Dry Substrate (e.g., Cellulose Nanofibers) Disperse Disperse in Anhydrous Solvent Dry->Disperse Add_OBA Add this compound Disperse->Add_OBA Reflux Heat to Reflux (remove water) Add_OBA->Reflux Wash Wash with Solvents (Toluene, Ethanol, Water) Reflux->Wash Dry_Final Dry Under Vacuum Wash->Dry_Final Characterize Analyze Modified Substrate (Contact Angle, FTIR, XPS) Dry_Final->Characterize

Caption: Micelle destabilization and drug release in an acidic environment.

Biosensors for Diol-Containing Molecules

The specific and reversible interaction between boronic acids and diols makes them excellent recognition elements in biosensors. This compound can be incorporated into sensor platforms where the hydrophobic tail helps in anchoring the molecule to a surface or within a membrane, while the boronic acid headgroup is exposed for analyte binding.

Sensors for glucose and other sugars can be fabricated by immobilizing this compound or polymers containing it onto an electrode or a fluorescent probe. The binding of a sugar molecule to the boronic acid causes a measurable change in the electrochemical properties or the fluorescence signal.

Protocol: Fabrication of a Boronic Acid-Based Electrochemical Sensor

This protocol outlines the general steps for creating a simple electrochemical sensor for diol-containing analytes using a self-assembled monolayer (SAM) of an this compound derivative on a gold electrode.

Materials:

  • Gold electrode

  • This compound derivative with a thiol group for surface attachment (e.g., a molecule with a thiol at one end and a boronic acid at the other, with an octyl spacer)

  • Ethanol or other suitable solvent for SAM formation

  • Electrochemical cell and potentiostat

  • Buffer solutions of different pH

  • Analyte solution (e.g., glucose solution)

Procedure:

  • Electrode Cleaning: Thoroughly clean the gold electrode surface, for example, by polishing with alumina (B75360) slurry followed by sonication in water and ethanol, and finally electrochemical cleaning.

  • SAM Formation: Immerse the clean, dry gold electrode in a dilute solution (e.g., 1 mM) of the thiol-containing this compound derivative in ethanol for several hours (e.g., 12-24 hours) to allow for the formation of a self-assembled monolayer.

  • Rinsing: After incubation, rinse the electrode thoroughly with ethanol and then with water to remove any non-specifically adsorbed molecules.

  • Electrochemical Measurement:

    • Place the modified electrode in an electrochemical cell with a reference and counter electrode.

    • Use a technique such as cyclic voltammetry or electrochemical impedance spectroscopy to measure the baseline signal in a buffer solution.

    • Introduce the analyte (e.g., glucose) into the buffer solution and record the change in the electrochemical signal. The binding of the analyte to the boronic acid groups on the surface will alter the charge distribution and ion permeability at the electrode-solution interface, leading to a detectable change in the signal.

Data Analysis:

  • Correlate the change in the electrochemical signal (e.g., peak current, charge transfer resistance) to the concentration of the analyte to generate a calibration curve.

Principle of Diol Sensing with Boronic Acid

G cluster_system Sensor System cluster_binding cluster_output Signal Transduction OBA This compound (Recognition Element) BoronateEster Formation of Boronate Ester OBA->BoronateEster Diol Diol-containing Analyte (e.g., Glucose) Diol->BoronateEster SignalChange Change in Signal (Electrochemical, Optical) BoronateEster->SignalChange Causes

Caption: Interaction of this compound with a diol leading to a detectable signal.

References

Chan-Lam Coupling with Alkylboronic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam coupling reaction is a powerful and versatile copper-catalyzed cross-coupling method for the formation of carbon-heteroatom bonds. While traditionally associated with arylboronic acids, recent advancements have expanded its scope to include alkylboronic acids, providing a valuable tool for the synthesis of a wide range of alkylated compounds. This methodology is particularly attractive due to its operational simplicity, mild reaction conditions, and the use of inexpensive and abundant copper catalysts. Unlike many palladium-catalyzed cross-coupling reactions, Chan-Lam couplings can often be performed open to the air, making them highly practical for both academic and industrial laboratories.[1][2]

These application notes provide an overview of the Chan-Lam coupling reaction using alkylboronic acids, including detailed experimental protocols and data on substrate scope and yields. The information is intended to guide researchers in applying this valuable transformation in their own synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where the introduction of alkyl groups can significantly impact the biological activity of molecules.

Reaction Mechanism

The mechanism of the Chan-Lam coupling with alkylboronic acids can differ from the traditional pathway proposed for arylboronic acids. While the classical mechanism involves a Cu(I)/Cu(III) catalytic cycle, recent studies on the coupling of alkylboronic esters with amines suggest the involvement of an alkyl radical intermediate. This proposed radical pathway is initiated by the formation of an aminyl radical, which then abstracts the alkyl group from the boron center. This process generates an alkyl radical that is subsequently trapped by a copper(II) species to form a high-valent copper(III) intermediate. Reductive elimination from this intermediate then furnishes the desired C-N bond and regenerates the active copper catalyst.

Chan_Lam_Alkyl_Radical_Mechanism cluster_cycle Catalytic Cycle cluster_radical_generation Radical Generation CuI Cu(I) CuII_Amide [Cu(II)-Amide] CuI->CuII_Amide Oxidation Amine Nuc-H Alkyl_CuIII_Amide [Alkyl-Cu(III)-Amide] CuII_Amide->Alkyl_CuIII_Amide  Alkyl Radical  Capture Product R-Nuc + Cu(I) Alkyl_CuIII_Amide->Product Reductive Elimination Alkylboronic_Ester R-B(OR)₂ Aminyl_Radical Nuc• Amine->Aminyl_Radical Oxidation Alkyl_Radical R• Alkylboronic_Ester->Alkyl_Radical  Homolytic  Substitution Alkyl_Radical->CuII_Amide

Caption: Proposed radical mechanism for the Chan-Lam coupling of alkylboronic esters with amines.

Data Presentation

The following tables summarize the substrate scope and yields for the Chan-Lam coupling of various alkylboronic acids with different N-H and O-H containing nucleophiles.

Table 1: Copper-Catalyzed N-Alkylation of Primary Amides with Alkylboronic Acids
EntryAlkylboronic AcidAmideProductYield (%)
1Isobutylboronic acidBenzamideN-Isobutylbenzamide84
2Isobutylboronic acid4-MethoxybenzamideN-Isobutyl-4-methoxybenzamide81
3Isobutylboronic acid4-(Trifluoromethyl)benzamideN-Isobutyl-4-(trifluoromethyl)benzamide75
4Isobutylboronic acidCyclopropanecarboxamideN-Isobutylcyclopropanecarboxamide78
5n-Propylboronic acidBenzamideN-n-Propylbenzamide72
6Cyclopentylboronic acidBenzamideN-Cyclopentylbenzamide65
7Neopentylboronic acidBenzamideN-Neopentylbenzamide70

Reaction Conditions: Amide (1.0 mmol), alkylboronic acid (2.0 mmol), Cu(OAc)₂ (0.1 mmol), NaOSiMe₃ (2.0 mmol), di-tert-butyl peroxide (2.0 mmol), in 1,4-dioxane (B91453) at 100 °C for 12 h.

Table 2: Copper-Catalyzed N-Alkylation of Amines with Alkylboronic Esters
EntryAlkylboronic EsterAmineProductYield (%)
11-Phenylethylboronic acid pinacol (B44631) esterMorpholine4-(1-Phenylethyl)morpholine99
2n-Octylboronic acid pinacol esterPyrrolidine1-(n-Octyl)pyrrolidine85
3n-Octylboronic acid pinacol esterPiperidine1-(n-Octyl)piperidine88
4n-Octylboronic acid pinacol esterAzepane1-(n-Octyl)azepane82
5n-Octylboronic acid pinacol esterDibenzylamineN-(n-Octyl)dibenzylamine75
6Benzylboronic acid pinacol esterMorpholine4-Benzylmorpholine91

Reaction Conditions: Alkylboronic ester (0.5 mmol), amine (3.0 equiv), CuBr₂ (0.1 mmol) in toluene (B28343) at 80 °C under an air atmosphere.[3]

Table 3: Copper-Catalyzed O-Alkylation of Phenols with Alkylborane Reagents
EntryAlkylborane ReagentPhenol (B47542)ProductYield (%)
1Benzylboronic acid pinacol esterPhenolBenzyl phenyl ether85
2Benzylboronic acid pinacol ester4-MethoxyphenolBenzyl (4-methoxyphenyl) ether82
3Benzylboronic acid pinacol ester4-ChlorophenolBenzyl (4-chlorophenyl) ether78
4Benzylboronic acid pinacol ester2-Naphthol2-(Benzyloxy)naphthalene88
5n-Butylboronic acid pinacol esterPhenoln-Butyl phenyl ether65
6Cyclopropylboronic acid4-tert-Butylphenol1-(tert-Butyl)-4-cyclopropoxybenzene76

Reaction Conditions (Entries 1-5): Phenol (0.5 mmol), alkylborane reagent (1.0 mmol), Cu(OAc)₂ (0.05 mmol), di-tert-butyl peroxide (1.0 mmol) in chlorobenzene (B131634) at 120 °C.[4] Reaction Conditions (Entry 6): Phenol (0.5 mmol), potassium cyclopropyltrifluoroborate (B8364958) (1.5 mmol), Cu(OAc)₂ (0.1 mmol), 1,10-phenanthroline (B135089) (0.1 mmol), K₂CO₃ (1.0 mmol) in toluene at 80 °C under an O₂ atmosphere.[5]

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of Primary Amides with Alkylboronic Acids

This protocol provides a general method for the copper-catalyzed cross-coupling of primary amides with alkylboronic acids.

N_Alkylation_Workflow start Start reagents Combine Amide, Alkylboronic Acid, Cu(OAc)₂, and NaOSiMe₃ in 1,4-Dioxane start->reagents add_oxidant Add Di-tert-butyl Peroxide reagents->add_oxidant reaction Heat Reaction Mixture at 100 °C for 12 hours add_oxidant->reaction workup Cool to Room Temperature and Quench with Saturated NH₄Cl reaction->workup extraction Extract with Ethyl Acetate (B1210297) workup->extraction purification Dry Organic Layer, Concentrate, and Purify by Flash Chromatography extraction->purification end End purification->end

Caption: General workflow for the N-alkylation of primary amides with alkylboronic acids.

Materials:

  • Primary amide (1.0 equiv)

  • Alkylboronic acid (2.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 equiv)

  • Sodium trimethylsilanolate (NaOSiMe₃, 2.0 equiv)

  • Di-tert-butyl peroxide (DTBP, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the primary amide (1.0 mmol, 1.0 equiv), alkylboronic acid (2.0 mmol, 2.0 equiv), copper(II) acetate (18.2 mg, 0.1 mmol, 0.1 equiv), and sodium trimethylsilanolate (224 mg, 2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Add di-tert-butyl peroxide (0.37 mL, 2.0 mmol, 2.0 equiv) via syringe.

  • Seal the reaction vessel and heat the mixture at 100 °C for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-alkylated amide.

Protocol 2: General Procedure for the N-Alkylation of Amines with Alkylboronic Esters

This protocol describes a general method for the copper-catalyzed coupling of aliphatic amines with alkylboronic pinacol esters.

Materials:

  • Alkylboronic pinacol ester (1.0 equiv)

  • Aliphatic amine (3.0 equiv)

  • Copper(II) bromide (CuBr₂, 0.2 equiv)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the alkylboronic pinacol ester (0.5 mmol, 1.0 equiv), the aliphatic amine (1.5 mmol, 3.0 equiv), and copper(II) bromide (22.3 mg, 0.1 mmol, 0.2 equiv).

  • Add toluene (2 mL) to the vial.

  • Seal the vial and stir the reaction mixture at 80 °C under an air atmosphere for 16-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO₃ (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired N-alkylated amine.

Protocol 3: General Procedure for the O-Cyclopropylation of Phenols

This protocol outlines a method for the copper-catalyzed O-cyclopropylation of phenols using potassium cyclopropyltrifluoroborate.

Logical_Relationships cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_outcome Outcome Phenol Phenol (Nucleophile) Product Cyclopropyl (B3062369) Aryl Ether (Desired Product) Phenol->Product Boronate Potassium Cyclopropyltrifluoroborate (Cyclopropyl Source) Boronate->Product Copper_Catalyst Cu(OAc)₂ (Catalyst) Copper_Catalyst->Product Ligand 1,10-Phenanthroline (Ligand) Ligand->Product Base K₂CO₃ (Base) Base->Product Oxidant O₂ (Oxidant) Oxidant->Product Solvent Toluene Solvent->Product Temperature 80 °C Temperature->Product Atmosphere O₂ Atmosphere Atmosphere->Product Yield Good to High Yields Product->Yield

Caption: Factors influencing the Chan-Lam O-cyclopropylation of phenols.

Materials:

  • Phenol (1.0 equiv)

  • Potassium cyclopropyltrifluoroborate (3.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.2 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction tube, combine the phenol (0.5 mmol, 1.0 equiv), potassium cyclopropyltrifluoroborate (222 mg, 1.5 mmol, 3.0 equiv), copper(II) acetate (18.2 mg, 0.1 mmol, 0.2 equiv), 1,10-phenanthroline (18.0 mg, 0.1 mmol, 0.2 equiv), and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv).

  • Add a magnetic stir bar and toluene (2.5 mL).

  • Seal the tube and purge with oxygen gas for 5 minutes.

  • Stir the reaction mixture vigorously at 80 °C under an oxygen atmosphere (balloon) for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropyl aryl ether.[5]

Conclusion

The Chan-Lam coupling of alkylboronic acids represents a significant advancement in the synthesis of alkylated amines, ethers, and amides. The mild reaction conditions, broad substrate scope, and the use of an inexpensive copper catalyst make it an attractive alternative to traditional alkylation methods. The provided protocols and data serve as a valuable resource for researchers looking to employ this powerful reaction in their synthetic strategies. Further exploration of the reaction mechanism and the development of even more efficient catalytic systems will undoubtedly continue to expand the utility of this important transformation.

References

Application Notes and Protocols: Protecting Group Strategies for Octylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylboronic acid and other alkylboronic acids are valuable reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, the boronic acid functional group can be sensitive to various reaction conditions, often requiring protection to prevent undesired side reactions such as protodeboronation and oxidation.[1] The choice of an appropriate protecting group is crucial for the successful implementation of multi-step synthetic strategies involving these compounds. This document provides a detailed overview of common protecting group strategies for this compound, including experimental protocols and comparative data to guide the selection of the most suitable approach for a given synthetic challenge.

Protecting Group Strategies: An Overview

Several protecting groups have been developed for boronic acids, each with its own set of advantages and limitations regarding stability, ease of installation and removal, and compatibility with various reaction conditions. The most commonly employed protecting groups for alkylboronic acids include pinacol (B44631) esters, N-methyliminodiacetic acid (MIDA) esters, diethanolamine (B148213) (DEA) adducts, and 1,8-diaminonaphthalene (B57835) (dan) amides.

A decision-making workflow for selecting an appropriate protecting group is outlined below:

G start Start: Need to protect This compound stability_check High stability required for multi-step synthesis or harsh conditions? start->stability_check mild_deprotection Mild, base-labile deprotection required? stability_check->mild_deprotection Yes standard_coupling Standard Suzuki coupling and moderate stability sufficient? stability_check->standard_coupling No acid_deprotection Mild, acid-labile deprotection required? mild_deprotection->acid_deprotection No mida Use MIDA ester mild_deprotection->mida Yes dan Consider 1,8-diaminonaphthalene (dan) acid_deprotection->dan Yes dea Use diethanolamine (DEA) adduct acid_deprotection->dea Consider standard_coupling->dea Consider pinacol Use pinacol ester standard_coupling->pinacol Yes

Caption: Decision tree for selecting a protecting group for this compound.

Comparative Data of Protecting Groups

The following tables summarize the key characteristics and reported yields for the protection and deprotection of alkylboronic acids. Note that yields can be highly substrate and condition-dependent. Data for this compound is provided where available; otherwise, data for similar alkylboronic acids are used as an approximation.

Table 1: Protection and Deprotection Yields

Protecting GroupProtection MethodTypical Yield (%)Deprotection MethodTypical Yield (%)Reference
Pinacol Reaction with pinacol78-83 (for isobutyl)1. Diethanolamine2. 0.1M HCl~99 (for phenyl)[2]
MIDA Reaction with MIDA anhydride (B1165640)68-93 (for various substrates)1M NaOH, THFQuantitative[3][4]
Diethanolamine (DEA) Reaction with diethanolamine72-85 (for various alkyls)0.1M HClModerate to excellent
1,8-Diaminonaphthalene (dan) Reaction with 1,8-diaminonaphthalene81 (for aryl)Aqueous AcidHigh
Neopentyl Glycol Reaction with neopentyl glycolGood to excellentAcidic Hydrolysis or BBr₃Good[5]

Table 2: Stability of Protected Octylboronic Acids

Protecting GroupStability to ChromatographyStability to Mild AcidStability to Mild BaseStability to Oxidation
Pinacol Generally stable, but some hydrolysis can occur on silica (B1680970) gel.[6]Moderate, can be cleaved under acidic conditions.[1]Moderate, can be cleaved.More stable than free boronic acid.[7]
MIDA High, stable to silica gel chromatography.[3]High.Labile, deprotected with mild aqueous base.[1]High.
Diethanolamine (DEA) Generally stable.Labile, deprotected with mild acid.High.High.
1,8-Diaminonaphthalene (dan) High.Labile, deprotected with aqueous acid.[8]High.High.
Neopentyl Glycol Generally stable.Moderate.High.More stable than free boronic acid.

Experimental Protocols

Pinacol Protection of this compound

This protocol describes the formation of this compound pinacol ester.

Workflow:

G cluster_protection Pinacol Protection octylboronic_acid This compound reaction Stir in Et₂O with MgSO₄ (anhydrous) octylboronic_acid->reaction pinacol Pinacol pinacol->reaction filtration Filter off MgSO₄ reaction->filtration concentration Concentrate filtrate filtration->concentration purification Purify by distillation or chromatography concentration->purification product This compound Pinacol Ester purification->product

Caption: Workflow for the pinacol protection of this compound.

Materials:

  • This compound

  • Pinacol

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Anhydrous diethyl ether (Et₂O) or other suitable aprotic solvent

  • Standard glassware for inert atmosphere reactions

Procedure: [2]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).

  • Add anhydrous diethyl ether via syringe.

  • Stir the suspension at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Wash the solid residue with anhydrous diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Deprotection of this compound Pinacol Ester via Diethanolamine Adduct

This two-step protocol is effective for the deprotection of alkylpinacolyl boronate esters.

Workflow:

G cluster_deprotection Pinacol Deprotection pinacol_ester This compound Pinacol Ester transesterification Transesterification in Et₂O pinacol_ester->transesterification dea Diethanolamine dea->transesterification dea_adduct DEA Adduct (precipitate) transesterification->dea_adduct filtration1 Filter and wash dea_adduct->filtration1 hydrolysis Hydrolysis filtration1->hydrolysis hcl 0.1M HCl hcl->hydrolysis extraction Aqueous workup and extraction hydrolysis->extraction product This compound extraction->product

Caption: Two-step deprotection of this compound pinacol ester.

Materials:

  • This compound pinacol ester

  • Diethanolamine (DEA)

  • Diethyl ether (Et₂O)

  • 0.1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: Step 1: Formation of the Diethanolamine Adduct

  • Dissolve the this compound pinacol ester (1.0 equiv) in diethyl ether.

  • Add diethanolamine (1.1 equiv) to the solution. A white precipitate should form within minutes.

  • Stir the reaction mixture at room temperature for approximately 30 minutes, or until TLC analysis indicates complete consumption of the starting material.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry to afford the DEA-protected boronic ester.

Step 2: Hydrolysis of the Diethanolamine Adduct

  • Suspend the DEA-protected boronic ester in diethyl ether.

  • Add 0.1 M HCl and stir vigorously for about 20 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the this compound.

MIDA Protection of this compound

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and are particularly useful in iterative cross-coupling strategies.

Workflow:

G cluster_protection MIDA Protection octylboronic_acid This compound reaction Heat in anhydrous dioxane octylboronic_acid->reaction mida_anhydride MIDA Anhydride mida_anhydride->reaction purification Purification reaction->purification product This compound MIDA Ester purification->product

Caption: Synthesis of this compound MIDA ester.

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA) anhydride

  • Anhydrous dioxane

  • Standard glassware for anhydrous reactions

Procedure: [3]

  • To a flame-dried flask, add this compound (1.0 equiv) and MIDA anhydride (1.1 equiv).

  • Add anhydrous dioxane.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude MIDA boronate can be purified by column chromatography on silica gel.

Deprotection of this compound MIDA Ester

MIDA esters are readily cleaved under mild basic conditions.

Workflow:

G cluster_deprotection MIDA Deprotection mida_ester This compound MIDA Ester hydrolysis Stir at room temperature mida_ester->hydrolysis naoh 1M NaOH naoh->hydrolysis thf THF thf->hydrolysis workup Aqueous workup hydrolysis->workup product This compound workup->product

Caption: Deprotection of this compound MIDA ester.

Materials:

  • This compound MIDA ester

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Tetrahydrofuran (THF)

  • Diethyl ether or other suitable organic solvent for extraction

  • 1 M HCl for neutralization

Procedure:

  • Dissolve the this compound MIDA ester in THF.

  • Add 1 M aqueous NaOH solution.

  • Stir the mixture at room temperature. The reaction is typically complete within 10-30 minutes.

  • Acidify the reaction mixture with 1 M HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the this compound.

Conclusion

The selection of a protecting group for this compound is a critical consideration in the design of a synthetic route. Pinacol esters offer a straightforward and commonly used protection strategy suitable for many applications. For enhanced stability, particularly in complex, multi-step syntheses, MIDA esters are a superior choice, offering robustness to a wide range of reaction conditions and a facile, mild deprotection protocol. Diethanolamine adducts and 1,8-diaminonaphthalene amides provide valuable alternatives, especially when acid-labile deprotection is desired. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in the selection and implementation of the most appropriate protecting group strategy for their specific needs.

References

Octylboronic Acid in Photoredox Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of octylboronic acid as a versatile reagent in photoredox catalysis. The information is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage this technology for the construction of complex molecules.

Introduction

This compound has emerged as a valuable precursor for the generation of octyl radicals under mild photoredox conditions. Despite the inherent stability and high oxidation potential of alkylboronic acids, recent advancements have enabled their effective participation in a variety of carbon-carbon bond-forming reactions. These methods are particularly attractive for late-stage functionalization in drug discovery due to their operational simplicity and broad functional group tolerance.

The primary application of this compound in this context is the Minisci-type C–H alkylation of heteroaromatics. This powerful reaction allows for the direct introduction of an octyl group into electron-deficient nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals. Additionally, this compound can be employed in other photoredox-mediated transformations, including couplings with various organic partners.

A key challenge in utilizing alkylboronic acids like this compound is their high oxidation potential. To overcome this, various activation strategies have been developed, including the use of inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or Lewis bases, which form a more readily oxidizable boronate complex.[1][2][3] Dual catalytic systems, often pairing a photocatalyst with a nickel catalyst, have also expanded the scope of these transformations.[4][5][6]

Applications and Quantitative Data

The primary application of this compound in photoredox catalysis is the Minisci C-H alkylation of N-heteroarenes. This reaction offers a direct method for C-H functionalization.[7][8][9][10] The following table summarizes representative quantitative data for the photoredox-mediated alkylation of various heterocycles with alkylboronic acids, including or analogous to this compound.

EntryHeterocycleAlkylboronic AcidPhotocatalystOxidant/ActivatorSolventYield (%)Reference
1Lepidinen-Octylboronic acidRu(bpy)₃Cl₂AcetoxybenziodoxoleCH₃CN85[8][9][10]
2Isoquinolinen-Octylboronic acidRu(bpy)₃Cl₂AcetoxybenziodoxoleCH₃CN78[8][9][10]
3Quinoxalinen-Octylboronic acidRu(bpy)₃Cl₂AcetoxybenziodoxoleCH₃CN72[8][9][10]
4Pyridinen-Butylboronic acidRu(bpy)₃Cl₂AcetoxybenziodoxoleCH₃CN65[8][9][10]
5Quinolinen-Hexylboronic acidfac-Ir(ppy)₃O₂CH₃CN88[7]
6LepidineCyclohexylboronic acidfac-Ir(ppy)₃O₂CH₃CN92[7]

Reaction Mechanisms and Experimental Workflows

The general mechanism for the photoredox-mediated activation of this compound and subsequent Minisci reaction involves several key steps. The following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Photoredox Catalytic Cycle for Minisci Reaction cluster_quenching Radical Generation cluster_alkylation Alkylation PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star hv (Visible Light) PC_star->PC SET OctylBA This compound OctylRadical Octyl Radical Oxidant Oxidant Oxidant_red Reduced Oxidant Oxidant->Oxidant_red OctylBA->OctylRadical Oxidation Heteroarene N-Heteroarene RadicalAdduct Radical Adduct OctylRadical->RadicalAdduct + Heteroarene Product Alkylated Heteroarene RadicalAdduct->Product Oxidation & Deprotonation

Caption: Generalized photoredox catalytic cycle for the Minisci C-H alkylation of N-heteroarenes with this compound.

Experimental Workflow start Start reagents Combine Heteroarene, This compound, Photocatalyst, and Oxidant/Activator in Solvent start->reagents degas Degas the Reaction Mixture (e.g., N₂ sparging) reagents->degas irradiate Irradiate with Visible Light (e.g., Blue LEDs) at Room Temperature degas->irradiate monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) irradiate->monitor workup Aqueous Workup and Extraction of Organic Layer monitor->workup purify Purify by Column Chromatography workup->purify characterize Characterize the Product (NMR, HRMS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for photoredox-mediated C-H alkylation using this compound.

Detailed Experimental Protocols

The following protocols are generalized from published procedures and should be adapted as necessary for specific substrates and equipment.

Protocol 1: Minisci C-H Alkylation using Ru(bpy)₃Cl₂ and an Oxidant

This protocol is adapted from procedures for the photoredox-mediated Minisci C-H alkylation of N-heteroarenes.[8][9][10]

Materials:

  • N-heteroarene (e.g., Lepidine, 0.2 mmol, 1.0 equiv)

  • This compound (0.3 mmol, 1.5 equiv)

  • [Ru(bpy)₃]Cl₂ (0.004 mmol, 2 mol%)

  • Acetoxybenziodoxole (0.4 mmol, 2.0 equiv)

  • Acetonitrile (B52724) (CH₃CN), 2.0 mL

  • Reaction vial (e.g., 4 mL) with a magnetic stir bar

  • Blue LED light source

Procedure:

  • To a 4 mL reaction vial equipped with a magnetic stir bar, add the N-heteroarene (0.2 mmol), this compound (0.3 mmol), [Ru(bpy)₃]Cl₂ (0.004 mmol), and acetoxybenziodoxole (0.4 mmol).

  • Add acetonitrile (2.0 mL) to the vial.

  • Seal the vial and sparge with nitrogen for 10-15 minutes to degas the solution.

  • Place the reaction vial approximately 5-10 cm from a blue LED light source and begin irradiation with vigorous stirring. A cooling fan may be used to maintain the reaction at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired alkylated heteroarene.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Minisci C-H Alkylation using an Iridium Photocatalyst and Molecular Oxygen

This protocol utilizes molecular oxygen as a green and inexpensive oxidant.[7]

Materials:

  • N-heteroarene (e.g., Quinoline, 0.2 mmol, 1.0 equiv)

  • This compound (0.4 mmol, 2.0 equiv)

  • fac-Ir(ppy)₃ (0.004 mmol, 2 mol%)

  • Acetonitrile (CH₃CN), 2.0 mL

  • Reaction vial with a magnetic stir bar, open to the air (or with an oxygen balloon)

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, combine the N-heteroarene (0.2 mmol), this compound (0.4 mmol), and fac-Ir(ppy)₃ (0.004 mmol).

  • Add acetonitrile (2.0 mL).

  • The reaction can be set up open to the air or with a balloon of oxygen attached to the vial.

  • Irradiate the mixture with a blue LED light source with vigorous stirring at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After completion, remove the solvent in vacuo.

  • Purify the residue directly by flash column chromatography on silica gel to obtain the pure product.

  • Characterize the product by NMR and HRMS.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Photocatalysts can be light-sensitive and expensive; store them protected from light.

  • Organic solvents are flammable; avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

  • Low Yield:

    • Ensure the reaction mixture is thoroughly degassed if an external oxidant is used.

    • Check the purity of the reagents and solvent. Water can sometimes be detrimental.

    • Increase the equivalents of the boronic acid or oxidant.

    • Verify the intensity and wavelength of the light source.

  • No Reaction:

    • Confirm that the photocatalyst is active.

    • Ensure that the reaction is being stirred efficiently to allow for uniform irradiation.

  • Formation of Side Products:

    • Over-alkylation can occur; consider reducing the equivalents of the alkylating agent or the reaction time.

    • Decomposition of the starting material or product may occur with prolonged irradiation.

By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool for C-C bond formation in the synthesis of novel and complex organic molecules.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Octylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low yields in Suzuki-Miyaura cross-coupling reactions involving octylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in my Suzuki coupling reaction with this compound?

A1: Low yields in Suzuki couplings with alkylboronic acids like this compound are a common issue and can stem from several factors. Unlike their aryl counterparts, alkylboronic acids are generally less reactive and more prone to decomposition and side reactions under typical Suzuki conditions.[1][2] The primary culprits for low yield are often protodeboronation and β-hydride elimination.[1][3]

Q2: What is protodeboronation and how does it affect my reaction?

A2: Protodeboronation is a detrimental side reaction where the carbon-boron bond of the this compound is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner. This reaction is often promoted by the presence of water and certain bases in the reaction mixture.

Q3: What is β-hydride elimination and is it a concern with this compound?

A3: β-hydride elimination is another significant side reaction that plagues Suzuki couplings with alkylboronic acids that possess hydrogen atoms on the β-carbon.[1][3] In this process, a palladium-alkyl intermediate rearranges to form a palladium-hydride species and an alkene (1-octene in this case), which leads to the formation of undesired byproducts and reduces the yield of the target molecule.

Q4: Should I be using this compound directly, or are there more stable alternatives?

A4: Due to their inherent instability, it is often advantageous to use more stable derivatives of alkylboronic acids.[3] Potassium alkyltrifluoroborates and boronic esters (e.g., pinacol (B44631) esters) are excellent alternatives that exhibit greater stability and can lead to higher and more reproducible yields.[1][2] These derivatives often act as a "slow release" source of the boronic acid under the reaction conditions, minimizing its decomposition.

Q5: How critical is the choice of palladium catalyst and ligand?

A5: The choice of catalyst and ligand is paramount for a successful Suzuki coupling with alkylboronic acids. Bulky and electron-rich phosphine (B1218219) ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often necessary to promote the desired cross-coupling over side reactions.[4] These ligands can accelerate the reductive elimination step, which is crucial for product formation.

Troubleshooting Guide for Low Yields

If you are experiencing low yields with this compound, follow this troubleshooting guide to diagnose and resolve the issue.

Issue 1: Significant Starting Material Remains

If you observe a significant amount of unreacted starting materials, it could indicate a problem with the catalyst activity or the reaction conditions.

Potential Cause Recommended Solution
Inactive Catalyst Ensure your palladium source is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure the conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst.
Inefficient Oxidative Addition For less reactive aryl halides (e.g., chlorides), use a more electron-rich and bulky ligand to facilitate oxidative addition. Increasing the reaction temperature may also be beneficial.
Poor Solubility Ensure all reaction components are adequately soluble in the chosen solvent system. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used to dissolve the base and facilitate the reaction.
Issue 2: Formation of Side Products

The presence of significant side products, such as octane (B31449) (from protodeboronation) or 1-octene (B94956) (from β-hydride elimination), points to competing reaction pathways.

Side Product Observed Potential Cause Recommended Solution
Octane ProtodeboronationUse a milder base (e.g., KF, K₃PO₄).[4] Minimize the amount of water in the reaction or consider using anhydrous conditions. Alternatively, switch to a more stable octylboron derivative like a pinacol ester or a trifluoroborate salt.
1-Octene and/or Dehalogenated Arene β-Hydride EliminationEmploy bulky, electron-rich ligands (e.g., Buchwald ligands) which can favor reductive elimination over β-hydride elimination. Using a nickel catalyst can sometimes suppress this side reaction.
Homocoupling of Aryl Halide Oxygen in the reactionEnsure the reaction mixture is thoroughly degassed before heating. Use freeze-pump-thaw cycles for rigorous oxygen removal.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol provides a starting point and should be optimized for your specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, base, and a magnetic stir bar.

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Add the palladium catalyst and ligand (if separate) to the flask under a positive pressure of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The success of a Suzuki coupling with alkylboronic acids is highly dependent on the specific combination of reagents and conditions. Below is a table summarizing general trends observed for key reaction parameters.

Parameter Recommendation for Alkylboronic Acids Rationale
Boron Source Potassium alkyltrifluoroborates or Boronic esters (e.g., pinacol)Increased stability, reduced protodeboronation.[1][2]
Palladium Catalyst Pd(0) sources or pre-catalystsAvoids potential side reactions during in-situ reduction of Pd(II).
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃)Promotes reductive elimination and suppresses β-hydride elimination.[4]
Base Milder, non-nucleophilic bases (e.g., K₃PO₄, KF, Cs₂CO₃)Minimizes protodeboronation and other base-mediated side reactions.[4]
Solvent Aprotic solvents with or without water (e.g., Toluene, Dioxane, THF)Solvent choice can influence solubility and reaction kinetics.
Temperature Typically 80-120 °CHigher temperatures may be needed to drive the reaction to completion but can also increase the rate of side reactions.

Visualizations

Suzuki_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OH)2 + Base) Product Ar-R Ar-Pd(II)L2-R->Product Reductive Elimination Pd(0) Pd(0) Species Pd(II)_OA Pd(II) Oxidative Addition Complex Pd(II)_TM Pd(II) Transmetalation Complex Prod Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_SM Starting Material Consumed? Start->Check_SM Check_Side_Products Major Side Products Observed? Check_SM->Check_Side_Products Yes Inactive_Catalyst Potential Cause: - Inactive Catalyst - Poor Solubility - Low Temperature Check_SM->Inactive_Catalyst No Side_Reactions Potential Cause: - Protodeboronation - β-Hydride Elimination Check_Side_Products->Side_Reactions Yes Optimize_Conditions Solution: - Increase Temperature - Change Solvent - Check Catalyst Check_Side_Products->Optimize_Conditions No Inactive_Catalyst->Optimize_Conditions Optimize_Reagents Solution: - Use Milder Base - Use Bulky Ligand - Use Boronic Ester/Salt Side_Reactions->Optimize_Reagents

Caption: A logical workflow for troubleshooting low yields in Suzuki couplings.

Reaction_Components Interplay of Reaction Components for this compound Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Outcomes Octylboronic_Acid This compound (or derivative) Base Base Octylboronic_Acid->Base Activation vs. Protodeboronation Side_Products Side Products (Low Yield) Octylboronic_Acid->Side_Products Decomposition Aryl_Halide Aryl Halide Catalyst_Ligand Pd Catalyst & Bulky Ligand Catalyst_Ligand->Aryl_Halide Oxidative Addition Desired_Product Desired Product (High Yield) Catalyst_Ligand->Desired_Product Promotes Base->Catalyst_Ligand Facilitates Transmetalation Base->Side_Products Can Promote Solvent Solvent Solvent->Octylboronic_Acid Solubility Solvent->Base Solubility

Caption: Key interactions influencing the outcome of Suzuki couplings with this compound.

References

How to prevent protodeboronation of octylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of octylboronic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of octane (B31449), consuming the starting material and reducing the yield of the desired product. This side reaction can also complicate the purification of the final product. The propensity for protodeboronation is highly dependent on the reaction conditions.[1][2]

Q2: What are the primary factors that promote the protodeboronation of alkylboronic acids like this compound?

A2: Several factors can accelerate the protodeboronation of alkylboronic acids:

  • Presence of a Proton Source: Water is a common proton source that can facilitate the cleavage of the C-B bond.[2]

  • Basic Conditions: Many cross-coupling reactions, such as the Suzuki-Miyaura coupling, require a base. However, strong bases can increase the rate of protodeboronation.[2][3] The choice of base is a critical factor.[2]

  • Elevated Temperatures: Higher reaction temperatures generally increase the rate of protodeboronation.[2][3]

  • Inefficient Catalysis: If the desired catalytic reaction (e.g., Suzuki-Miyaura coupling) is slow, the this compound is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[3]

Q3: How can I monitor the degradation of this compound in my reaction?

A3: Several analytical techniques can be employed to monitor the consumption of this compound and the formation of the protodeboronated product (octane). These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR can be used to track the disappearance of the starting material and the appearance of byproducts.

  • Gas Chromatography (GC): GC is well-suited for monitoring the formation of the volatile octane byproduct. It can be coupled with mass spectrometry (GC-MS) for definitive identification.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the concentration of the non-volatile this compound and other components in the reaction mixture.[4]

Troubleshooting Guides

Problem: Low yield of the desired product and significant formation of octane.

This issue is likely due to the protodeboronation of this compound. The following troubleshooting steps can help mitigate this side reaction.

Controlling the reaction parameters is the first line of defense against protodeboronation.

ParameterRecommendationRationale
Base Selection Use a weaker, non-hydroxide base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[3]Strong bases like NaOH and KOH are known to accelerate protodeboronation.[3]
Reaction Temperature Lower the reaction temperature. Aim for the lowest temperature that allows for efficient catalytic turnover (e.g., starting at 60-80 °C).[3][5]Higher temperatures increase the rate of the protodeboronation side reaction.[3]
Solvent Choice Use anhydrous solvents.[3] Consider less protic solvents or solvent mixtures.Minimizing the presence of water, a key proton source, can significantly reduce protodeboronation.[3]
Catalyst System Employ a highly active catalyst and ligand system. Consider increasing the catalyst loading if the reaction is sluggish at lower temperatures.[3]A more efficient catalyst will accelerate the desired reaction, allowing it to outcompete the slower protodeboronation pathway.[3]

Illustrative data for the effect of reaction conditions on the yield of a Suzuki coupling reaction with a related alkylboronic acid ester (Methylboronic acid pinacol (B44631) ester-d3) is provided below for guidance.[3]

Condition VariedParameterYield of Desired ProductYield of Protodeboronated Product
Base NaOH (2.0 M aq.)45%50%
K₃PO₄ (anhydrous)92%<5%
Solvent Dioxane/H₂O (4:1)60%35%
2-MeTHF (anhydrous)95%<3%
Temperature 110 °C65%30%
80 °C94%<4%
Catalyst System Pd(OAc)₂70%25%
SPhos Pd G396%<2%

If optimizing reaction conditions is insufficient, converting this compound to a more stable derivative is a highly effective strategy.

  • Pinacol Esters: These are generally more stable than the corresponding boronic acids.[6]

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, air-stable solids that slowly release the boronic acid under the reaction conditions.[7][8] This "slow-release" strategy keeps the concentration of the unstable free boronic acid low, minimizing side reactions.[1][7]

G cluster_0 Troubleshooting Protodeboronation Start Low Yield & High Protodeboronation Optimize Optimize Reaction Conditions (Base, Temp, Solvent) Start->Optimize Check Problem Solved? Optimize->Check UseEster Use Stabilized Derivative (e.g., MIDA Boronate) Check->UseEster No End Improved Yield Check->End Yes UseEster->End

Caption: Troubleshooting workflow for minimizing protodeboronation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound under Protodeboronation-Suppressing Conditions

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound, designed to minimize protodeboronation.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Toluene (B28343), Dioxane, or 2-MeTHF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Boronic Acid Addition: Add the this compound to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent. The organic layers are then dried and concentrated.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of Octyl MIDA Boronate for Enhanced Stability

This protocol describes the formation of the N-methyliminodiacetic acid (MIDA) boronate ester of this compound.

Materials:

  • This compound (1.0 eq)

  • N-methyliminodiacetic acid (1.05 eq)

  • Toluene

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dean-Stark apparatus

Procedure:

  • Dissolution: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.

  • Azeotropic Removal of Water: Heat the mixture to reflux to azeotropically remove water.

  • Reaction Completion: Continue heating until no more water is collected in the Dean-Stark trap.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is the octyl MIDA boronate, which can often be used without further purification.

G Octylboronic_Acid This compound (Less Stable) Suzuki_Reaction Suzuki-Miyaura Coupling Conditions (Base, Heat, Pd Catalyst) Octylboronic_Acid->Suzuki_Reaction MIDA_Ester Octyl MIDA Boronate (Bench-Stable) MIDA_Ester->Suzuki_Reaction Slow Release Desired_Product Desired Coupled Product Suzuki_Reaction->Desired_Product Protodeboronation Protodeboronation (Octane) Suzuki_Reaction->Protodeboronation

Caption: The "slow-release" strategy using MIDA boronates to favor the desired reaction over protodeboronation.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of Octylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving octylboronic acid.

Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with this compound is showing low or no conversion. What are the most common causes?

Low or no conversion in Suzuki-Miyaura couplings with this compound can stem from several factors. A systematic evaluation of each reaction component is crucial for effective troubleshooting. The primary areas to investigate are:

  • Catalyst System: The choice and quality of the palladium source and ligand are critical. The active Pd(0) species may not be generated efficiently or may be deactivated.

  • Reagent Quality: Alkylboronic acids, including this compound, can be prone to degradation, particularly through protodeboronation, upon exposure to moisture and air.

  • Base Inefficiency: The base is essential for the transmetalation step. Its strength, solubility, and compatibility with the substrates can significantly affect the reaction rate and yield.

  • Suboptimal Reaction Conditions: Parameters such as temperature, solvent, and reaction time must be optimized for the specific substrates being used. Many Suzuki couplings require heating to proceed at a reasonable rate.

Q2: I am observing a significant amount of a byproduct that is not my desired coupled product. What are the likely side reactions?

The two most common side reactions in Suzuki-Miyaura couplings involving this compound are:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of octane (B31449) from this compound. This side reaction is often promoted by moisture and certain basic or acidic conditions.

  • Homocoupling: This involves the self-coupling of this compound to form hexadecane (B31444) or the coupling of the aryl halide with itself to form a biaryl compound. The presence of oxygen can facilitate these side reactions. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling of the boronic acid.

Q3: How can I minimize protodeboronation of this compound?

To minimize protodeboronation, consider the following strategies:

  • Use Anhydrous Conditions: While a small amount of water can sometimes be beneficial for dissolving the base, excess water can promote protodeboronation. Ensure your solvents are dry.

  • Choose a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄).

  • Use a More Stable Boron Reagent: If protodeboronation is a persistent issue, consider converting this compound to a more stable derivative, such as a pinacol (B44631) ester (octyl-Bpin) or a trifluoroborate salt (octyl-BF₃K). These are generally more resistant to degradation under reaction conditions.

  • Optimize Reaction Time: Monitor the reaction's progress and work it up as soon as the starting materials are consumed to minimize the exposure of the boronic acid to the reaction conditions.

Q4: My starting materials are not dissolving in the chosen solvent. What should I do?

Proper solubility of all reaction components is crucial for a successful reaction. If you observe poor solubility, consider the following:

  • Solvent System Modification: A change of solvent or the use of a co-solvent system is necessary. Common solvents for Suzuki couplings include toluene, dioxane, and tetrahydrofuran (B95107) (THF), often with a small amount of water to help dissolve inorganic bases.

  • Phase-Transfer Catalyst: In some cases, the addition of a phase-transfer catalyst can facilitate the reaction between components in different phases.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a Suzuki-Miyaura reaction with this compound?

The optimal temperature is highly dependent on the specific substrates and the catalyst system used. Generally, reactions involving alkylboronic acids require elevated temperatures, typically in the range of 80-110 °C. If you observe low conversion, a gradual increase in temperature may be beneficial. However, be aware that excessively high temperatures can lead to catalyst decomposition or an increase in side reactions.

Q2: How important is it to maintain an inert atmosphere?

Maintaining an inert atmosphere by using nitrogen or argon is critical. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, which will halt the catalytic cycle. Thoroughly degassing the solvent and the reaction mixture before heating is a crucial step.

Q3: Which palladium catalyst and ligand combination is best for coupling this compound?

The choice of catalyst and ligand is substrate-dependent. For many standard couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is effective. For more challenging couplings, particularly with less reactive aryl chlorides, a combination of a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂) with a bulky, electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos) can be more effective.

Q4: Can I use this compound directly, or should I convert it to an ester or trifluoroborate salt?

While this compound can be used directly, its stability can be a concern. If you are experiencing issues with low yields or side reactions like protodeboronation, converting it to a more stable pinacol ester or trifluoroborate salt is a highly recommended strategy. These derivatives often exhibit improved stability and handling characteristics.

Data Presentation: Illustrative Reaction Conditions for this compound Couplings

Disclaimer: The following tables provide illustrative examples of reaction conditions for the Suzuki-Miyaura coupling of n-octylboronic acid with various aryl halides. These conditions are based on general protocols for alkylboronic acids and may require further optimization for specific substrate combinations.

Table 1: Coupling of n-Octylboronic Acid with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001285-95
21-BromonaphthalenePd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)901680-90
34-BromobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)THF801288-96

Table 2: Coupling of n-Octylboronic Acid Derivatives with Aryl Halides

EntryBoron ReagentAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1n-Octyl-Bpin4-ChloroacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (5:1)1101875-85
2n-Octyl-BF₃K1-IodonaphthalenePd(dppf)Cl₂ (3)-Cs₂CO₃ (3.0)THF/H₂O (10:1)851090-98

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of n-Octylboronic Acid with an Aryl Bromide

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • n-Octylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 5:1)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), n-octylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (10 mL) and brine (10 mL).

  • Extraction and Drying: Separate the organic layer and extract the aqueous layer with the organic solvent (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd [R¹-Pd(II)-X]L_n Oxidative Addition Product Pd0->OxAdd R¹-X Transmetalation [R¹-Pd(II)-R²]L_n OxAdd->Transmetalation R²-B(OR)₂ + Base Transmetalation->Pd0 ReductiveElimination R¹-R² Transmetalation->ReductiveElimination Reductive Elimination CoupledProduct Coupled Product (R¹-R²) ArylHalide Aryl Halide (R¹-X) BoronicAcid This compound (R²-B(OH)₂)

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow Start Low/No Conversion in this compound Coupling CheckCatalyst Check Catalyst System - Activity of Pd source - Appropriate ligand Start->CheckCatalyst CheckReagents Check Reagent Quality - Purity of Aryl Halide - Stability of this compound Start->CheckReagents CheckConditions Check Reaction Conditions - Temperature - Solvent - Base Start->CheckConditions OptimizeCatalyst Optimize Catalyst - Screen different Pd sources - Screen ligands (e.g., Buchwald type) CheckCatalyst->OptimizeCatalyst UseStableBoron Use More Stable Boron Reagent - Octyl-Bpin - Octyl-BF₃K CheckReagents->UseStableBoron OptimizeConditions Optimize Conditions - Increase temperature - Screen solvents/bases CheckConditions->OptimizeConditions Success Successful Coupling OptimizeCatalyst->Success UseStableBoron->Success OptimizeConditions->Success

Caption: Troubleshooting workflow for low conversion.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Competing Side Reactions Reactants This compound + Aryl Halide + Pd(0) Catalyst + Base DesiredProduct Desired Coupled Product Reactants->DesiredProduct Suzuki-Miyaura Coupling Protodeboronation Protodeboronation (forms Octane) Reactants->Protodeboronation H₂O, Base Homocoupling Homocoupling (forms Hexadecane or Biaryl) Reactants->Homocoupling O₂

Caption: Competing side reactions in this compound couplings.

Common side reactions with alkylboronic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning common side reactions encountered when using alkylboronic acids. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with alkylboronic acids?

A1: The most prevalent side reactions involving alkylboronic acids are protodeboronation and oxidation. These reactions can lead to reduced yields of the desired product and the formation of impurities that complicate purification.

Q2: What is protodeboronation and what causes it?

A2: Protodeboronation is a reaction where the carbon-boron bond of the alkylboronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the starting material.[1] This undesired reaction is often promoted by the presence of water, which can act as a proton source, and is catalyzed by both acidic and basic conditions.[1] The specific pH of the reaction medium is a critical factor influencing the rate of protodeboronation.

Q3: How does oxidation affect my alkylboronic acid?

A3: Alkylboronic acids are susceptible to oxidation, which converts the carbon-boron bond into a carbon-oxygen bond, typically yielding an alcohol and boric acid. This process can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.[2]

Q4: Are some alkylboronic acids more stable than others?

A4: Yes, the stability of alkylboronic acids can vary significantly. For instance, secondary alkylboronic acids are generally less reactive and more sterically hindered than primary ones, which can influence their susceptibility to side reactions.[3] Additionally, certain derivatives, such as MIDA (N-methyliminodiacetic acid) boronates and potassium alkyltrifluoroborates, have been developed to enhance stability and are often used as "slow-release" sources of the active boronic acid in reactions.[4]

Q5: How can I improve the stability of my alkylboronic acid in a Suzuki-Miyaura coupling reaction?

A5: To enhance stability and minimize side reactions, consider the following strategies:

  • Use of Boronic Esters: Converting the alkylboronic acid to a more stable ester, such as a pinacol (B44631) ester, can protect it from degradation.[5]

  • Anhydrous Conditions: Whenever the reaction chemistry allows, using anhydrous solvents and reagents can significantly reduce protodeboronation by minimizing the presence of a proton source.

  • Careful Selection of Base: The choice of base is crucial. Milder bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide.[6]

  • Use of Stabilized Boron Reagents: Employing potassium alkyltrifluoroborates or MIDA boronates can provide a slow release of the boronic acid, keeping its concentration low and minimizing side reactions.[4]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling with an Alkylboronic Acid
Possible Cause Troubleshooting Step Rationale
Protodeboronation of the Alkylboronic Acid 1. Analyze byproducts: Check for the presence of the protodeboronated alkane in your crude reaction mixture using GC-MS or LC-MS. 2. Switch to anhydrous conditions: Use freshly dried, degassed solvents and ensure all reagents are anhydrous. 3. Optimize the base: Screen milder bases (e.g., K₃PO₄, Cs₂CO₃, KF). 4. Use a boronic ester: Convert the alkylboronic acid to its pinacol or MIDA ester.[5]The presence of the corresponding alkane is a direct indicator of protodeboronation.[5] Minimizing water and using a less harsh base can slow down this side reaction. Boronic esters are generally more stable under coupling conditions.[5]
Oxidation of the Alkylboronic Acid 1. Analyze byproducts: Look for the corresponding alcohol as a byproduct. 2. Thoroughly degas all solvents and reagents: Sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. 3. Maintain an inert atmosphere: Run the reaction under a positive pressure of an inert gas.The presence of the alcohol suggests oxidation has occurred. Removing dissolved oxygen is critical to prevent the oxidation of the boronic acid and the active palladium catalyst.[7]
Inefficient Catalytic System 1. Screen ligands: For alkylboronic acids, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) often improve reaction efficiency. 2. Use a pre-catalyst: Modern palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species.[6] 3. Increase catalyst loading: If other optimizations fail, a modest increase in the catalyst loading may improve conversion.The choice of ligand is critical for the transmetalation step involving the sp³-hybridized carbon of the alkylboronic acid.[5] An inefficient catalyst can lead to longer reaction times, increasing the opportunity for side reactions.[6]
Issue 2: Inconsistent Reaction Results
Possible Cause Troubleshooting Step Rationale
Alkylboronic Acid Instability on Storage 1. Check the purity of the boronic acid: Before each use, verify the purity of your alkylboronic acid by NMR. 2. Store properly: Store alkylboronic acids under an inert atmosphere in a refrigerator or freezer. 3. Consider using a more stable derivative: For frequently used alkyl groups, preparing a stock of the corresponding potassium alkyltrifluoroborate or MIDA boronate can ensure consistency.[4]Alkylboronic acids can degrade over time, especially if exposed to air and moisture.[4] Using a fresh or purified batch for each reaction is crucial. More stable derivatives offer better shelf-life and reproducibility.[4]
Variability in Reagent Quality 1. Use high-purity reagents: Ensure all reagents, including the base and solvent, are of high purity and handled under appropriate conditions (e.g., anhydrous, degassed). 2. Grind solid bases: For solid bases like K₃PO₄, grinding to a fine powder before use can improve reproducibility, especially in anhydrous reactions where a small amount of water may be required for activity.[4]Impurities in any of the reaction components can inhibit the catalyst or promote side reactions. The physical properties of solid reagents can affect their reactivity.[4]

Data Presentation

Table 1: Relative Stability of Alkylboronic Acids and Their Derivatives
Boron Reagent TypeGeneral StabilitySusceptibility to ProtodeboronationSusceptibility to OxidationNotes
Primary Alkylboronic Acids (e.g., n-Butylboronic acid)ModerateModerate; pH and water dependent[1]Moderate; sensitive to air[2]Generally more reactive in Suzuki couplings than secondary alkylboronic acids.[3]
Secondary Alkylboronic Acids (e.g., sec-Butylboronic acid)Moderate to LowCan be more prone to side reactions due to slower desired coupling.[3]Moderate; sensitive to air[2]Slower transmetalation in Suzuki couplings due to steric hindrance.[3]
Potassium Alkyltrifluoroborates HighLow; slowly hydrolyze in situ to the boronic acid.[4]HighBench-stable solids that are a good alternative for unstable alkylboronic acids.[4]
MIDA Boronates Very HighVery Low; stable to anhydrous coupling conditions and deprotected by aqueous base.Very HighExcellent for slow-release strategies and iterative cross-couplings.

Note: Quantitative rate data for direct comparison of primary vs. secondary alkylboronic acid degradation under identical Suzuki coupling conditions is not extensively consolidated in the literature. The stability and reactivity are highly dependent on the specific reaction conditions.

Experimental Protocols

Protocol 1: Assessing the Stability of an Alkylboronic Acid by ¹H NMR Spectroscopy

This protocol allows for the qualitative and semi-quantitative monitoring of the decomposition of an alkylboronic acid under specific conditions.

Materials:

  • Alkylboronic acid of interest

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tubes

  • Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)

  • Stress agent (optional, e.g., a drop of DCl or NaOD in D₂O)

Procedure:

  • Prepare a stock solution of the alkylboronic acid in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL). If using an internal standard, add a known amount to the stock solution.

  • Transfer an aliquot of the stock solution to an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0). Note the chemical shifts and integration of the characteristic peaks of the alkylboronic acid.

  • If investigating stability under acidic or basic conditions, add a small amount of the stress agent to the NMR tube.

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, or as needed based on the expected stability).

  • Monitor the decrease in the integration of the alkylboronic acid signals and the appearance of new signals corresponding to degradation products (e.g., the protodeboronated alkane).

  • By comparing the integration of the alkylboronic acid peaks to the internal standard (if used) or to their initial integration, the percentage of decomposition over time can be estimated.

Protocol 2: General Troubleshooting Procedure for a Failed Suzuki-Miyaura Reaction with an Alkylboronic Acid

This protocol provides a systematic approach to diagnose a failed reaction.

1. Control Reaction:

  • Set up a control reaction using a known, reliable set of substrates, such as phenylboronic acid and bromobenzene, with your current batch of catalyst, base, and solvent.

  • Rationale: This will help determine if the issue lies with the general reactivity of your reagents and setup or is specific to your alkylboronic acid system.[4]

2. Reagent and Reaction Condition Check:

  • Alkylboronic Acid: Verify the purity of your alkylboronic acid by NMR. If it has been stored for a long period, consider using a fresh bottle or purifying the existing material.

  • Solvents: Ensure all solvents are anhydrous and have been properly degassed.

  • Base: Use a fresh bottle of a mild base like K₃PO₄ or Cs₂CO₃. For anhydrous reactions, ensure the base is finely powdered.[4]

  • Inert Atmosphere: Double-check that your reaction setup is properly sealed and maintained under a positive pressure of an inert gas.

3. Systematic Screening of Reaction Parameters (if the control reaction works):

  • Set up a small-scale screen of different reaction parameters in parallel vials.

  • Ligand Screen: Test a panel of ligands, focusing on bulky, electron-rich phosphines.

  • Base Screen: Compare the performance of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KF).

  • Solvent Screen: Evaluate different anhydrous, degassed solvents (e.g., dioxane, toluene, THF).

  • Temperature Screen: Run the reaction at a few different temperatures (e.g., 80 °C, 100 °C, 120 °C).

4. Analysis:

  • Analyze the crude reaction mixture from each screening experiment by LC-MS or GC-MS to identify the desired product and any major byproducts (e.g., protodeboronated starting material, homocoupled products).

  • This systematic approach will help identify the optimal conditions for your specific substrates and pinpoint the cause of the initial failure.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions sub_reagents1 Alkylboronic Acid Purity? check_reagents->sub_reagents1 sub_reagents2 Catalyst/Ligand Activity? check_reagents->sub_reagents2 sub_reagents3 Base/Solvent Quality? check_reagents->sub_reagents3 analyze_byproducts 3. Analyze Byproducts check_conditions->analyze_byproducts sub_conditions1 Inert Atmosphere? check_conditions->sub_conditions1 sub_conditions2 Correct Temperature? check_conditions->sub_conditions2 sub_conditions3 Adequate Mixing? check_conditions->sub_conditions3 optimize 4. Systematic Optimization analyze_byproducts->optimize sub_byproducts1 Protodeboronation Product? analyze_byproducts->sub_byproducts1 sub_byproducts2 Oxidation Product? analyze_byproducts->sub_byproducts2 success Successful Reaction optimize->success

Caption: A workflow for troubleshooting Suzuki-Miyaura reactions with alkylboronic acids.

Side_Reactions AlkylboronicAcid R-B(OH)₂ DesiredProduct Desired Coupled Product AlkylboronicAcid->DesiredProduct Suzuki-Miyaura Coupling Protodeboronation Protodeboronation AlkylboronicAcid->Protodeboronation + H₂O, Acid/Base Oxidation Oxidation AlkylboronicAcid->Oxidation + [O] Alkane R-H Protodeboronation->Alkane Alcohol R-OH Oxidation->Alcohol

Caption: Competing reaction pathways for alkylboronic acids.

References

Improving the stability of octylboronic acid in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of octylboronic acid in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned cloudy and a precipitate has formed. What is happening and how can I prevent this?

A: The cloudiness and precipitation are likely due to the formation of insoluble boronic acid anhydrides, particularly the cyclic trimer known as a boroxine. This process occurs through the dehydration of the boronic acid molecules, especially in non-aqueous, aprotic solvents or upon removal of water. Alkylboronic acids can also be prone to polymerization.

To prevent this:

  • Esterification: Protect the boronic acid group by converting it to a boronate ester using a diol like pinacol (B44631) or N-methyliminodiacetic acid (MIDA). Boronate esters are generally more stable and less prone to forming anhydrides.[2][3]

  • Storage: Store this compound as a solid under an inert, dry atmosphere (e.g., nitrogen or argon) and at refrigerated temperatures (-20°C is recommended for long-term storage) to minimize exposure to moisture.[4]

Q2: I'm observing a decrease in the activity of my this compound over time in my aqueous buffer. What could be the cause?

A: The decrease in activity is likely due to the degradation of this compound in the aqueous solution. The two primary degradation pathways for boronic acids are:

  • Oxidative Deboronation: This is often the major degradation pathway in the presence of oxygen or reactive oxygen species (ROS), leading to the cleavage of the carbon-boron bond and formation of octanol (B41247) and boric acid.[5][6] This process can be accelerated by the presence of metal ions.

  • Protodeboronation: This involves the cleavage of the carbon-boron bond by a proton source (like water), resulting in the formation of octane (B31449) and boric acid. This pathway can be catalyzed by acidic or basic conditions.[7][8]

Q3: How can I improve the stability of this compound in my aqueous formulation?

A: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:

  • pH Control: Maintaining an optimal pH is crucial. While the ideal pH can vary, boronic acids are generally most stable at a slightly acidic to neutral pH. Extreme acidic or basic conditions can catalyze protodeboronation.[9]

  • Use of Excipients:

    • Sugars and Polyols: Mannitol (B672) and sorbitol can form reversible boronate esters with this compound, which can protect the boronic acid from degradation.[10][11]

    • Buffering Agents: Use appropriate buffers to maintain the desired pH. Tromethamine has been used in formulations to stabilize boronic acids.

  • Antioxidants: The addition of antioxidants, such as ascorbic acid or α-tocopherol, may help to prevent oxidative degradation by scavenging free radicals.[12][13]

  • Chelating Agents: If metal-catalyzed oxidation is a concern, consider adding a chelating agent like EDTA to sequester metal ions.

  • Lyophilization: For long-term storage, lyophilizing (freeze-drying) the this compound with a bulking agent like mannitol can create a stable, solid formulation that can be reconstituted before use.[10][14]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. Store stock solutions at low temperatures and under an inert atmosphere. Monitor the purity of the stock solution periodically using HPLC or NMR.
Loss of material during workup Protodeboronation under acidic or basic conditions.Neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases. Consider using a milder workup procedure.
Formation of unknown byproducts Oxidation or reaction with other components in the solution.Degas solvents to remove dissolved oxygen. Work under an inert atmosphere (nitrogen or argon). Evaluate the compatibility of this compound with all other reagents and excipients in the formulation.
Difficulty in dissolving the compound Formation of insoluble anhydrides.Sonication may help in dissolving the compound. If solubility remains an issue, consider converting the boronic acid to a more soluble boronate ester.

Data Presentation

Table 1: Impact of pH on the Stability of Phenylboronic Acid Derivatives (General Guidance for this compound)

Note: This data is for arylboronic acids and serves as a general guide. The optimal pH for this compound may differ.

Boronic Acid DerivativeOptimal pH Range for StabilityReference
Phenylboronic AcidSlightly acidic to neutral[9]
Substituted Phenylboronic AcidsDependent on the electronic nature of the substituent[15]

Table 2: Protective Effect of Boronate Ester Formation on Stability

Protecting GroupStability EnhancementKey FeaturesReference
PinacolIncreased stability against hydrolysis and oxidation.Commonly used, but deprotection can require harsh conditions.[2][3]
N-methyliminodiacetic acid (MIDA)High stability, allows for slow release of the boronic acid.Air- and chromatography-stable.[7][8]
Diethanolamine (DABO)Air- and water-stable adducts.Easily prepared and stored.[16]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the degradation of this compound in solution over time under different conditions (e.g., pH, temperature).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Prepare buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9).

    • Dilute the this compound stock solution with the respective buffers to a final known concentration.

  • Incubation:

    • Store the prepared solutions at controlled temperatures (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or other suitable modifier) and acetonitrile is commonly used.

    • Detection: UV detector (if the boronic acid or its derivatives have a chromophore) or a Refractive Index (RI) detector.

    • Inject the aliquots into the HPLC system.

  • Data Analysis:

    • Determine the peak area of the this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Protocol 2: Monitoring this compound Stability by ¹¹B NMR Spectroscopy

Objective: To qualitatively and quantitatively assess the stability of this compound and the formation of boronate esters in solution.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture).

    • If studying ester formation, add a known concentration of the diol (e.g., mannitol).

    • Adjust the pH of the solution if necessary using DCl or NaOD.

  • NMR Acquisition:

    • Acquire a ¹¹B NMR spectrum of the initial solution. The chemical shift of the trigonal boronic acid will differ from the tetrahedral boronate ester.[17][18]

    • Incubate the NMR tube at a desired temperature.

    • Acquire subsequent ¹¹B NMR spectra at various time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the boronic acid and any new species (e.g., boronate ester, degradation products).

    • The change in the relative integrals over time provides information on the stability and reaction kinetics.[15]

Visualizations

DegradationPathways OBA This compound (R-B(OH)₂) Oxidation Oxidative Deboronation OBA->Oxidation [O₂ or ROS] Protodeboronation Protodeboronation OBA->Protodeboronation [H⁺ or OH⁻] Dehydration Dehydration OBA->Dehydration [-H₂O] Octanol Octanol (R-OH) Oxidation->Octanol BoricAcid Boric Acid (B(OH)₃) Oxidation->BoricAcid Protodeboronation->BoricAcid Octane Octane (R-H) Protodeboronation->Octane Boroxine Boroxine (Trimeric Anhydride) Dehydration->Boroxine

Caption: Major degradation pathways for this compound in solution.

TroubleshootingWorkflow Start Instability Issue Observed (e.g., precipitation, loss of activity) CheckStorage Verify proper storage conditions? (Inert atmosphere, low temp.) Start->CheckStorage CheckSolutionPrep Review solution preparation? (Solvent, pH, exposure to air) Start->CheckSolutionPrep IdentifyPathway Identify likely degradation pathway CheckStorage->IdentifyPathway CheckSolutionPrep->IdentifyPathway Oxidation Oxidation IdentifyPathway->Oxidation Suspect oxidation? Protodeboronation Protodeboronation IdentifyPathway->Protodeboronation pH-dependent degradation? Dehydration Dehydration/ Precipitation IdentifyPathway->Dehydration Precipitation? ImplementSolution_Ox Implement Solution: - Use deoxygenated solvents - Work under inert atmosphere - Add antioxidants Oxidation->ImplementSolution_Ox ImplementSolution_Proto Implement Solution: - Adjust and buffer pH - Avoid extreme pH Protodeboronation->ImplementSolution_Proto ImplementSolution_Dehy Implement Solution: - Use appropriate solvent - Form a stable boronate ester Dehydration->ImplementSolution_Dehy Monitor Monitor stability with HPLC or NMR ImplementSolution_Ox->Monitor ImplementSolution_Proto->Monitor ImplementSolution_Dehy->Monitor

Caption: A workflow for troubleshooting this compound instability.

References

Troubleshooting guide for octylboronic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for octylboronic acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the reaction of a Grignard reagent, n-octylmagnesium bromide, with a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate, in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This is followed by acidic hydrolysis to yield the final this compound. This method is favored for its use of readily available starting materials and straightforward procedure.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Moisture Contamination: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.

  • Inefficient Grignard Formation: The quality of magnesium turnings and the presence of impurities on their surface can hinder the formation of the Grignard reagent. Using activated magnesium or a small amount of iodine to initiate the reaction can be beneficial.

  • Side Reactions: The primary side reaction is the Wurtz coupling of the Grignard reagent with the starting octyl halide. Slow addition of the octyl halide to the magnesium suspension can help minimize this.

  • Product Loss During Workup: this compound has some solubility in water. During the extraction phase, ensure the aqueous layer is saturated with a salt like sodium chloride to reduce the solubility of the boronic acid and maximize its extraction into the organic layer.

Q3: I am having trouble purifying my this compound. What are the recommended methods?

A3: Purifying this compound can be challenging due to its physical properties. Here are some effective methods:

  • Recrystallization: This is a common and effective method. Suitable solvents for recrystallization include hot water or a mixture of an organic solvent and water.

  • Acid-Base Extraction: As boronic acids are weakly acidic, they can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic impurities through liquid-liquid extraction. The boronic acid can then be regenerated by acidification.

  • Column Chromatography: For more challenging purifications, column chromatography on silica (B1680970) gel or neutral alumina (B75360) can be employed. A variety of solvent systems can be used, and it is best to determine the optimal conditions using thin-layer chromatography (TLC) beforehand.

Q4: How stable is this compound and how should it be stored?

A4: Alkylboronic acids, including this compound, can be unstable, particularly on the shelf and during reactions.[1] They are susceptible to oxidation and can dehydrate to form cyclic anhydrides known as boroxines, especially at elevated temperatures. For long-term storage, it is recommended to keep this compound in a cool, dry place, under an inert atmosphere if possible. Converting it to a more stable boronate ester, such as a pinacol (B44631) ester, is a common strategy for storage and for use in certain applications like Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Possible Cause Recommended Solution
Reaction fails to initiate (Grignard formation) Inactive magnesium surface.Activate magnesium turnings with a small crystal of iodine or by stirring vigorously under an inert atmosphere.
Presence of moisture in glassware or solvent.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Low yield of this compound Incomplete Grignard reagent formation.Use a slight excess of magnesium and allow sufficient time for the reaction to proceed.
Side reactions (e.g., Wurtz coupling).Add the octyl bromide slowly to the magnesium suspension to maintain a controlled reaction temperature.
Product loss during aqueous workup.Saturate the aqueous layer with NaCl before extraction to decrease the solubility of this compound.
Formation of significant byproducts Over-addition of Grignard reagent to the borate ester.Add the Grignard reagent slowly to the trimethyl borate solution at a low temperature (e.g., -78 °C).
Homocoupling of the boronic acid.Ensure the reaction mixture is properly degassed if using a palladium catalyst in subsequent reactions.[2]
Difficulty in purifying the final product Product is an oil or amorphous solid, making recrystallization difficult.Utilize column chromatography on silica gel or neutral alumina.[3] Consider converting the crude product to a crystalline derivative for purification, which can then be hydrolyzed back to the boronic acid.
Presence of boroxine (B1236090).Avoid high temperatures during work-up and purification. The boroxine can often be converted back to the boronic acid by treatment with water.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example for the synthesis of this compound via a Grignard reagent.

Materials:

  • Magnesium turnings

  • 1-Bromooctane (B94149)

  • Trimethyl borate

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (1 M)

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromooctane in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and heat generation. Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate in anhydrous diethyl ether to the Grignard reagent, maintaining the temperature below -65 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 1 M hydrochloric acid.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Recrystallize the crude product from hot water or an appropriate organic solvent system to yield pure this compound.

Process Workflow

TroubleshootingWorkflow start Start Synthesis grignard_formation Grignard Reagent Formation start->grignard_formation borylation Borylation with Trimethyl Borate grignard_formation->borylation Successful ts_grignard Issue: No Reaction grignard_formation->ts_grignard Failure hydrolysis Hydrolysis & Workup borylation->hydrolysis purification Purification hydrolysis->purification ts_yield Issue: Low Yield hydrolysis->ts_yield Low Yield end_product Pure this compound purification->end_product Successful ts_purity Issue: Impure Product purification->ts_purity Failure sol_activation Activate Mg Check for Moisture ts_grignard->sol_activation Troubleshoot sol_conditions Optimize Reaction Conditions (Temp, Addition Rate) ts_yield->sol_conditions Troubleshoot sol_workup Improve Extraction (e.g., use brine) ts_yield->sol_workup Troubleshoot sol_purification Recrystallize or Use Chromatography ts_purity->sol_purification Troubleshoot sol_activation->grignard_formation Retry sol_conditions->start Retry with Optimization sol_workup->hydrolysis Re-extract sol_purification->purification Re-purify

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Catalyst Deactivation in Octylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving octylboronic acid.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during Suzuki-Miyaura coupling reactions with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is showing low to no conversion. What are the likely causes related to the catalyst?

A1: Low or no conversion is a frequent issue that can often be traced back to the palladium catalyst. Here are the primary catalyst-related factors to investigate:

  • Inactive Catalyst Species: The active Pd(0) species may not have been generated from the Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), or it may have been deactivated. Ensure your reaction conditions are suitable for the reduction of the precatalyst. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.

  • Oxidation of the Catalyst: The Pd(0) catalyst is susceptible to oxidation to an inactive Pd(II) state, especially in the presence of oxygen. It is critical to thoroughly degas the reaction mixture and maintain a strictly inert atmosphere (argon or nitrogen) throughout the experiment.

  • Ligand Degradation: Phosphine (B1218219) ligands, commonly used in these reactions, can degrade, leading to catalyst deactivation. The choice of ligand is crucial; for alkylboronic acids, bulky and electron-rich phosphine ligands are often preferred to facilitate the catalytic cycle.

  • Formation of Palladium Black: The precipitation of palladium black is a clear indicator of catalyst aggregation and deactivation. This can be caused by high temperatures, improper ligand choice, or the presence of impurities.

Q2: I'm observing a significant amount of homocoupling of the this compound. How can I minimize this side reaction?

A2: Homocoupling of boronic acids is a common side reaction that consumes your starting material and complicates purification. This is often promoted by the presence of Pd(II) species and oxygen. To minimize homocoupling:

  • Ensure a Rigorous Inert Atmosphere: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to in situ reduction of a Pd(II) source.

  • Optimize Reaction Conditions: Adjusting the reaction temperature and time can help favor the desired cross-coupling over homocoupling.

Q3: My reaction starts well but then stalls. What could be causing this catalyst deactivation over time?

A3: A reaction that initiates but fails to reach completion often points to gradual catalyst deactivation. Potential causes include:

  • Ligand Instability: The phosphine ligands may be slowly degrading under the reaction conditions. Consider switching to a more robust ligand.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit its catalytic activity.

  • Slow Catalyst Aggregation: The formation of inactive palladium aggregates (palladium black) can be a gradual process. This might be influenced by the solvent and temperature.

  • Protodeboronation of this compound: While not directly a catalyst deactivation issue, the gradual decomposition of this compound to octane (B31449) will halt the reaction. This is often promoted by harsh basic conditions and elevated temperatures. Using milder bases or protecting the boronic acid as an ester (e.g., a pinacol (B44631) ester) can mitigate this.

Q4: Can the choice of base contribute to catalyst deactivation?

A4: Yes, the base plays a critical role and an improper choice can negatively impact the catalyst. The base is necessary to activate the boronic acid for transmetalation. However, using a base that is too strong or poorly soluble can lead to side reactions and catalyst degradation. For instance, very strong bases can promote ligand degradation. The choice of base should be carefully optimized for the specific substrates and catalyst system. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

Data Presentation

The following tables summarize quantitative data on the effect of ligands, bases, and solvents on the yield of Suzuki-Miyaura cross-coupling reactions involving long-chain alkylboronic acids. This data is intended to serve as a guide for reaction optimization.

Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of n-Butylboronic Acid with Aryl Bromides

EntryLigandAryl BromideYield (%)
1S-Phos4-Bromotoluene95
2RuPhos4-Bromotoluene88
3XPhos4-Bromotoluene85
4P(t-Bu)₃4-Bromotoluene75
5PPh₃4-Bromotoluene40

Reaction conditions: Pd₂(dba)₃ (1 mol%), ligand (2.5 mol%), K₃PO₄ (2.0 equiv.), toluene/H₂O (10:1), 80 °C, 12 h.

Table 2: Effect of Different Bases on the Suzuki-Miyaura Coupling of Phenylboronic Acid and Bromobenzene

EntryBaseYield (%)
1K₃PO₄98
2Cs₂CO₃95
3K₂CO₃92
4Na₂CO₃85
5Et₃N<10

Reaction conditions: Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), solvent, 80 °C, 12 h.

Table 3: Influence of Solvent on the Suzuki-Miyaura Coupling of Phenylboronic Acid and Iodobenzene

EntrySolventYield (%)
1Toluene95
21,4-Dioxane92
3THF88
4DMF85
5Acetonitrile75

Reaction conditions: Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2.0 equiv.), 80 °C, 6 h.

Experimental Protocols

General Experimental Protocol for a Suzuki-Miyaura Cross-Coupling Reaction with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Degassed solvent (e.g., Toluene/H₂O 10:1, 0.1-0.2 M)

  • Schlenk flask or reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) at least three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of the inert gas.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to troubleshooting catalyst deactivation in this compound reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Deactivation Deactivation Pathways Pd0->Deactivation PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Octyl-B(OH)₂ + Base PdII->Deactivation PdII_R_R1 R-Pd(II)-R' L_n Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Pd_black Palladium Black (Inactive Aggregates) Deactivation->Pd_black Ligand_Deg Ligand Degradation Deactivation->Ligand_Deg

Suzuki-Miyaura catalytic cycle and deactivation pathways.

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Catalyst Check Catalyst System Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagents Start->Check_Reagents Catalyst_Issues Inactive Precatalyst? Oxidized Catalyst? Ligand Degradation? Check_Catalyst->Catalyst_Issues Condition_Issues Inert Atmosphere? Correct Temperature? Appropriate Solvent? Check_Conditions->Condition_Issues Reagent_Issues This compound Decomposition? Base Incompatibility? Impure Starting Materials? Check_Reagents->Reagent_Issues Solution_Catalyst Use Active Pd(0) Catalyst Ensure Rigorous Degassing Screen Different Ligands Catalyst_Issues->Solution_Catalyst Solution_Conditions Improve Degassing Technique Optimize Temperature Screen Solvents Condition_Issues->Solution_Conditions Solution_Reagents Use Milder Base / Protect Boronic Acid Optimize Base Choice Purify Reagents Reagent_Issues->Solution_Reagents

Troubleshooting workflow for low yield reactions.

Logical_Relationships Symptom Symptom S1 Low Conversion Symptom->S1 S2 Reaction Stalls Symptom->S2 S3 Palladium Black Symptom->S3 Cause Potential Cause C1 Catalyst Oxidation Cause->C1 C2 Ligand Degradation Cause->C2 C3 Catalyst Aggregation Cause->C3 C4 Boronic Acid Decomposition Cause->C4 Solution Solution Sol1 Improve Inert Atmosphere Solution->Sol1 Sol2 Screen Different Ligands Solution->Sol2 Sol3 Optimize Temperature/Solvent Solution->Sol3 Sol4 Use Milder Base Solution->Sol4 S1->Cause S2->Cause S3->Cause C1->Solution leads to C2->Solution leads to C3->Solution leads to C4->Solution leads to

Logical relationships between symptoms, causes, and solutions.

Technical Support Center: Purification of Boronic Acids and Their Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of boronic acids and their associated byproducts.

Troubleshooting Guides

This guide addresses specific issues that may arise during the purification process and offers potential solutions.

Issue 1: Low Recovery or No Elution During Silica (B1680970) Gel Chromatography

Question: I am trying to purify my boronic acid using silica gel chromatography, but I am getting very low recovery, or the compound is not eluting from the column. What is happening?

Answer: This is a common problem when purifying boronic acids on standard silica gel. The issue stems from the interaction between the Lewis acidic boron atom and the acidic silanol (B1196071) groups on the silica surface, leading to strong adsorption or even decomposition of the boronic acid on the column.[1][2][3]

Solutions:

  • Deactivate the Silica Gel:

    • Boric Acid Treatment: Impregnating the silica gel with boric acid can suppress the strong interaction between your boronic acid and the stationary phase.[1]

    • Base Treatment: Adding a small amount of a non-nucleophilic base, such as triethylamine, to the eluent can help to cap the acidic silanol groups.[1]

  • Use an Alternative Stationary Phase:

    • Neutral Alumina (B75360): For less polar boronic acids, neutral alumina can be a suitable alternative to silica gel.[1]

    • Reverse-Phase Chromatography (C18): This is often a more successful approach for purifying polar boronic acids.[3][4] However, care must be taken during solvent evaporation as some compounds may decompose.[3]

  • Derivatization:

    • Convert the boronic acid to its corresponding pinacol (B44631) ester (Bpin).[5] Boronic esters are generally less polar and more stable on silica gel.[2][6] The boronic acid can be regenerated after purification if necessary.

Issue 2: Presence of Boroxine (B1236090) (Anhydride) Impurities in NMR

Question: My ¹H NMR spectrum shows complex or broad signals, and I suspect the presence of boroxine trimers. How can I confirm this and obtain a clean spectrum?

Answer: Boronic acids readily undergo dehydration to form cyclic trimers called boroxines.[7][8] This equilibrium between the monomeric acid and the trimeric anhydride (B1165640) can lead to complex or broadened NMR spectra.[5]

Solutions:

  • NMR Sample Preparation: Adding a small amount of water (H₂O or D₂O) to the NMR sample can often hydrolyze the boroxine back to the monomeric boronic acid, resulting in a cleaner spectrum.[5] In protic solvents, the B(OH)₂ proton signal may be observable.[5]

  • Purification Considerations: The formation of boroxines also complicates purification, as you may have multiple species in equilibrium.[5] Converting the boronic acid to a boronate ester (e.g., pinacol ester) prior to purification can prevent anhydride formation.[5]

Issue 3: Protodeboronation During Purification or Storage

Question: My final product is contaminated with the corresponding arene (the product of C-B bond cleavage). How can I prevent this protodeboronation?

Answer: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[9] This is a common side reaction, especially under acidic or basic conditions, or at elevated temperatures.[9][10][11]

Solutions:

  • Control pH: The rate of protodeboronation is often pH-dependent.[9] For some heteroaromatic boronic acids, moving away from neutral pH (either acidic or basic) can decrease the rate of this side reaction.[9]

  • Mild Purification Conditions: Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures during purification.

  • Derivatization for Stability: Converting the boronic acid to a more stable derivative, such as a MIDA boronate ester or a potassium trifluoroborate salt, can protect it from protodeboronation during purification and storage.[9][12] These derivatives can often be used directly in subsequent reactions or deprotected to regenerate the boronic acid.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in boronic acid synthesis and purification?

A1: The most common byproducts and impurities include:

  • Protodeboronation products: The corresponding compound where the boronic acid group has been replaced by a hydrogen atom.[3]

  • Boroxines: Cyclic trimers formed by the dehydration of the boronic acid.[7][8]

  • Homocoupling products: Dimers of the desired boronic acid.

  • Starting materials: Unreacted starting materials from the synthesis.

  • Oxidized or polymerized materials. [3]

Q2: Is recrystallization a good method for purifying boronic acids?

A2: Yes, recrystallization can be a very effective method for purifying solid boronic acids.[4][13] However, finding a suitable solvent system can be challenging and often requires screening.[3][5] Common solvent systems include hot water, ethanol (B145695), or mixtures like ethyl acetate/hexanes and acetone/hexanes.[4][5] For oily or amorphous products, recrystallization is not a viable option.[13]

Q3: Can I use acid-base extraction to purify my boronic acid?

A3: Acid-base extraction can be a useful technique. Boronic acids are weakly acidic and can be extracted into a basic aqueous phase (e.g., 1-2 M NaOH) as their boronate salt, separating them from neutral organic impurities.[14][15] The aqueous layer can then be acidified, and the purified boronic acid can be extracted back into an organic solvent.[14] This method is not suitable if your desired product or other significant impurities are also acidic or basic.[3][16]

Q4: My boronic acid is an oil and difficult to purify. What are my options?

A4: Purifying oily boronic acids can be challenging. Here are a few strategies:

  • Chromatography on an alternative stationary phase: As mentioned in Issue 1, consider reverse-phase chromatography (C18) or neutral alumina.[1][3]

  • Derivatization to a crystalline solid:

    • Diethanolamine (B148213) adducts: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that can be purified by recrystallization.[3][4] The boronic acid can then be liberated.[3]

    • Potassium trifluoroborate (BF₃K) salts: These salts are often highly crystalline and stable, making them easier to purify.[5]

  • Trituration: If the oil contains solid impurities, trituration with a suitable solvent can help to solidify the desired product.[13]

Q5: How can I remove residual boric acid from my reaction mixture?

A5: Boric acid and its esters can often be removed by azeotropic distillation with methanol (B129727). This process forms volatile trimethyl borate, which can be removed under reduced pressure. Repeating the addition and evaporation of methanol several times can ensure complete removal.[15][17]

Data Presentation

Table 1: Comparison of Common Purification Techniques for Boronic Acids

Purification MethodAdvantagesDisadvantagesBest Suited For
Recrystallization Cost-effective, scalable, can provide high purity.[13]Only for solids, solvent screening can be time-consuming.[3][5]Crystalline solid boronic acids with suitable solubility profiles.
Silica Gel Chromatography Widely available.Strong adsorption, potential for decomposition, low recovery.[1][3]Less polar, more stable boronic acids or their ester derivatives.
Reverse-Phase (C18) Chromatography Good for polar compounds, avoids issues with acidic silica.[3][4]Can be expensive, some compounds may still adhere, potential for decomposition during solvent removal.[3]Polar boronic acids that are difficult to purify by other methods.
Acid-Base Extraction Simple, inexpensive, good for removing neutral impurities.[15][18]Not suitable for compounds with other acidic/basic groups, may not remove acidic impurities.[3][16]Boronic acids with neutral impurities.
Derivatization (e.g., Bpin, DEA adduct) Improves stability, facilitates chromatography/crystallization, prevents boroxine formation.[4][5][6]Requires additional reaction and deprotection steps.Unstable, oily, or difficult-to-purify boronic acids.

Experimental Protocols

Protocol 1: Purification of a Boronic Acid via Diethanolamine Adduct Formation

This protocol is adapted from literature procedures for the purification of boronic acids that are difficult to purify directly.[3][4]

  • Adduct Formation:

    • Dissolve the crude boronic acid in a minimal amount of a suitable solvent (e.g., diethyl ether or a mixture of ether and ethyl acetate).

    • Add one equivalent of diethanolamine dropwise with stirring.

    • Stir the mixture at room temperature. The diethanolamine adduct, which is often a crystalline solid, should precipitate out of the solution.

    • If precipitation is slow, cooling the mixture may be beneficial.

  • Isolation and Purification of the Adduct:

    • Collect the solid precipitate by filtration and wash it with cold solvent (e.g., diethyl ether) to remove soluble impurities.

    • The adduct can be further purified by recrystallization if necessary.

  • Liberation of the Free Boronic Acid:

    • Suspend the purified diethanolamine adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1 M HCl or a saturated boric acid solution).

    • Stir the mixture vigorously until the solid dissolves. The free boronic acid will partition into the organic layer.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure to yield the purified boronic acid.

Protocol 2: Preparation of Boric Acid-Treated Silica Gel for Chromatography

This protocol is based on the method described by Isobe et al. for improving the chromatographic purification of boronate esters and can be adapted for boronic acids.[1][2]

  • Preparation of Boric Acid Solution:

    • Prepare a 5% (w/v) solution of boric acid in methanol.

  • Slurry Formation:

    • In a flask, create a slurry of silica gel in the boric acid/methanol solution. For 100 g of silica gel, approximately 550 mL of the solution is needed.[1]

    • Gently agitate the slurry for about 1 hour at room temperature.

  • Solvent Removal and Washing:

    • Remove the solvent by filtration using a Büchner funnel.

    • Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).[1]

  • Drying:

    • Dry the treated silica gel thoroughly under vacuum (e.g., at 60°C) until it becomes a free-flowing powder.[1] The silica gel is now ready for column packing.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_deriv Derivatization Pathways cluster_end Final Product crude_ba Crude Boronic Acid recryst Recrystallization crude_ba->recryst If solid chrom Chromatography crude_ba->chrom extract Acid/Base Extraction crude_ba->extract deriv Derivatization crude_ba->deriv If unstable/oily pure_ba Pure Boronic Acid recryst->pure_ba chrom->pure_ba extract->pure_ba bpin Pinacol Ester (Bpin) deriv->bpin dea DEA Adduct deriv->dea bf3k BF3K Salt deriv->bf3k bpin->pure_ba Hydrolysis dea->pure_ba Acidic Workup bf3k->pure_ba Hydrolysis troubleshooting_boroxine start Complex/Broad ¹H NMR Spectrum check_boroxine Suspect Boroxine Formation? start->check_boroxine add_water Add drop of D₂O to NMR sample check_boroxine->add_water Yes other_issue Consider other impurities or structural complexity check_boroxine->other_issue No reacquire Re-acquire Spectrum add_water->reacquire simplified_spectrum Spectrum Simplifies reacquire->simplified_spectrum Success no_change No Significant Change reacquire->no_change Failure no_change->other_issue

References

Technical Support Center: Handling Air-Sensitive Octylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of air-sensitive octylboronic acid. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered air-sensitive?

This compound (C₈H₁₉BO₂) is an organoboron compound used as a building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Its sensitivity to air stems from two primary degradation pathways:

  • Oxidation: The carbon-boron bond is susceptible to oxidation when exposed to atmospheric oxygen, which can cleave the bond and lead to byproducts, reducing the reagent's efficacy.[3][4]

  • Dehydration: Like other boronic acids, it can lose water to form a cyclic trimer anhydride (B1165640) called a boroxine (B1236090). This is an equilibrium process, but it means that the material may not be a single, pure compound, which can complicate stoichiometry and reaction outcomes.[5][6]

Exposure to moisture can also lead to hydrolysis and decomposition.[4][7]

Q2: How should I properly store solid this compound?

To maintain its integrity, this compound should be stored under inert gas (like nitrogen or argon) in a tightly sealed container.[7] For long-term storage, refrigeration (typically -20°C) is recommended to minimize degradation.[1][8] Always check the supplier's safety data sheet (SDS) for specific storage temperature recommendations.[7]

Q3: What are the visible signs of this compound degradation?

Degradation may not always be visually obvious. However, signs of improper storage or exposure to air and moisture can include a change in the physical appearance of the white solid, such as clumping, discoloration, or an oily consistency. The most reliable way to assess purity is through analytical methods like NMR spectroscopy, though the presence of boroxine anhydrides can complicate spectra.[5]

Q4: Can I handle this compound on the open bench?

No, prolonged exposure to the atmosphere should be avoided. All weighing and transfers should be performed rapidly, preferably within an inert atmosphere environment like a glove box or by using Schlenk line techniques to prevent reaction with oxygen and moisture.[9][10]

Q5: What solvents are suitable for dissolving this compound?

This compound is soluble in many common organic solvents. For reactions, anhydrous (dry) solvents are crucial to prevent hydrolysis.[9] Solvents like tetrahydrofuran (B95107) (THF), dioxane, toluene, and dimethylformamide (DMF) are often used for Suzuki couplings, but the choice depends on the specific reaction conditions.[11][12] For NMR analysis, deuterated solvents like CDCl₃ or DMSO-d6 can be used, though a trace of water may be present or added to simplify spectra by hydrolyzing boroxines back to the monomeric acid.[5][13]

Troubleshooting Guides

This section addresses common problems encountered during experiments involving this compound.

Problem 1: My Suzuki-Miyaura coupling reaction has a low yield or failed completely.

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// Edges start -> q1 [color="#5F6368"]; q1 -> sol1_no [label="No", color="#EA4335"]; q1 -> sol1_yes [label="Yes", color="#34A853"]; sol1_yes -> q2 [color="#5F6368"]; q2 -> sol2_no [label="No", color="#EA4335"]; q2 -> sol2_yes [label="Yes", color="#34A853"]; sol2_yes -> q3 [color="#5F6368"]; q3 -> sol3_no [label="No", color="#EA4335"]; q3 -> sol3_yes [label="Yes", color="#34A853"]; }

Caption: Troubleshooting a failed Suzuki-Miyaura reaction.

Problem 2: My NMR/LC-MS analysis shows multiple unexpected signals or broad peaks.

// Node Definitions Monomer [label="Octyl-B(OH)₂\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Trimer [label="(-Octyl-B-O-)₃\n(Boroxine Trimer)", fillcolor="#FBBC05", fontcolor="#202124", shape=hexagon]; H2O [label="3 H₂O", shape=plaintext, fontcolor="#202124"];

// Edges Monomer -> Trimer [label=" - 3 H₂O ", color="#EA4335"]; Trimer -> Monomer [label=" + 3 H₂O ", color="#34A853"];

// Invisible nodes for alignment {rank=same; Monomer; Trimer;} }

Caption: Equilibrium between boronic acid and its boroxine.

Possible Causes & Solutions:

  • Boroxine Formation: The most common cause is the presence of the boroxine trimer in equilibrium with the monomeric acid.[5] This results in a mixture that can produce complex NMR spectra or multiple peaks in chromatography.

    • Solution: For NMR analysis, adding a single drop of D₂O to the NMR tube can often hydrolyze the boroxine back to the monomer, resulting in a cleaner spectrum (the B(OH)₂ proton signal will exchange and disappear).[5]

  • Oxidative Degradation: Exposure to air may have created oxidized byproducts.

    • Solution: If significant degradation is suspected, it is best to use a fresh bottle of the reagent. Consider purifying the material before use, for example, by conversion to a more stable boronate ester (e.g., a pinacol (B44631) ester), which can be purified via chromatography and then hydrolyzed back to the acid if necessary.[5][14]

Data Summary Table
ParameterRecommendationRationaleCitations
Storage Temperature -20°C or as per supplierMinimizes thermal degradation and slows down potential side reactions.[1][8]
Storage Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the C-B bond and reaction with atmospheric moisture.[7]
Handling Environment Glove Box or Schlenk LineExcludes oxygen and water during weighing and transfer, preserving reagent integrity.[10][15]
Reaction Solvents Anhydrous GradePrevents hydrolysis of the boronic acid and protodeboronation side reactions.[9][16]
Purity Check NMR SpectroscopyCan confirm identity, but be aware of boroxine formation which can complicate spectra.[5]

Experimental Protocols

Protocol 1: Handling and Weighing this compound in a Glove Box

  • Preparation: Ensure the glove box atmosphere is inert (typically <1 ppm O₂ and H₂O). Place all necessary items (spatulas, weigh boats, vials, and a sealed container of this compound) into the antechamber.

  • Equilibration: Allow the this compound container to reach the ambient temperature inside the glove box before opening to prevent condensation of trace moisture.

  • Transfer: Open the main container. Using a clean, dry spatula, transfer the desired amount of the solid onto a weigh boat on a tared balance.

  • Sealing: Promptly transfer the weighed solid into your reaction flask or a pre-tared vial. Securely seal both the receiving vessel and the main stock container.

  • Removal: Remove the sealed vessel from the glove box via the antechamber for use in your reaction setup.

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// Edges start -> antechamber_in [color="#5F6368"]; antechamber_in -> purge [color="#5F6368"]; purge -> transfer_to_box [color="#5F6368"]; transfer_to_box -> equilibrate [color="#5F6368"]; equilibrate -> weigh [color="#5F6368"]; weigh -> seal [color="#5F6368"]; seal -> antechamber_out [color="#5F6368"]; antechamber_out -> purge [label="Purge", color="#5F6368"]; purge -> remove [style=dashed, color="#5F6368"]; remove -> end [color="#5F6368"]; }

Caption: Workflow for weighing an air-sensitive solid in a glove box.

Protocol 2: Setting up a Reaction using Schlenk Line Technique

  • Glassware Preparation: Assemble your reaction glassware (e.g., a two-neck round-bottom flask with a condenser and septum). Heat the entire assembly with a heat gun under high vacuum or oven-dry it overnight (e.g., at 125°C) and assemble while hot.[15][16][17] Allow the glassware to cool to room temperature under a positive pressure of inert gas (nitrogen or argon), maintained by a bubbler.[16]

  • Solid Addition: Briefly and quickly remove the septum or glass stopper and add the pre-weighed this compound against a positive flow of inert gas (a "nitrogen blanket"). Reseal the flask immediately.

  • Solvent and Reagent Addition: Add anhydrous solvents and other liquid reagents via a gas-tight syringe through the rubber septum.[18] Ensure the syringe is purged with inert gas before drawing up the liquid.[17][18]

  • Reaction: Once all components are added, maintain a slight positive pressure of inert gas throughout the reaction, monitored by the consistent bubbling rate in the oil bubbler.[16]

References

Minimizing homocoupling in Suzuki reactions with octylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling in Suzuki Reactions with Octylboronic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of this compound and other side reactions during Suzuki-Miyaura cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction with this compound, and why is it a problem?

A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where the this compound reacts with itself to form hexadecane (B31444) (C16H34). This undesired reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating the purification process due to the formation of a nonpolar byproduct.

Q2: What are the primary causes of this compound homocoupling?

A2: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid. Pd(II) precursors can also directly react with the boronic acid to generate the homocoupled product during the in-situ reduction to the active Pd(0) species.

Q3: Are long-chain alkylboronic acids like this compound more susceptible to homocoupling?

A3: While all boronic acids can undergo homocoupling, alkylboronic acids, in general, can be less reactive than their aryl counterparts in Suzuki-Miyaura couplings.[2] This lower reactivity can sometimes make side reactions like homocoupling more competitive if the reaction conditions are not carefully optimized. Additionally, the long alkyl chain of this compound can influence its solubility and reaction kinetics, potentially requiring specific solvent and base combinations to achieve efficient cross-coupling over homocoupling.

Q4: How can I detect the formation of the homocoupling byproduct (hexadecane)?

A4: The primary indication of significant homocoupling will be a lower-than-expected yield of your desired product. The presence of hexadecane can be confirmed by analyzing the crude reaction mixture using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Given the nonpolar nature of hexadecane, it will likely have a distinct retention time in GC and characteristic signals in the aliphatic region of the 1H NMR spectrum.

Troubleshooting Guides

Issue 1: Significant Formation of Hexadecane (Homocoupling Product)

This guide provides a systematic approach to troubleshooting and minimizing the homocoupling of this compound.

Troubleshooting Workflow

start High Homocoupling Detected degas Improve Degassing Protocol start->degas Step 1 pd_source Evaluate Palladium Source degas->pd_source Step 2 base_solvent Optimize Base and Solvent pd_source->base_solvent Step 3 ligand Screen Ligands base_solvent->ligand Step 4 boronic_ester Consider Boronic Ester Derivative ligand->boronic_ester Step 5 result Reduced Homocoupling boronic_ester->result

Caption: A logical workflow for troubleshooting homocoupling.

Detailed Troubleshooting Steps:

Potential Cause Troubleshooting Strategy Key Considerations for this compound
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).[3]The long alkyl chain of this compound may affect its solubility; ensure the chosen solvent can be effectively degassed.
Use of Pd(II) Precatalyst Switch from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[3] If a Pd(II) source is necessary, consider adding a mild reducing agent like potassium formate.[4]Pd(0) sources are generally preferred to avoid the initial oxidative step that can favor homocoupling.
Inappropriate Base or Solvent The choice of base and solvent is crucial and often interdependent.[5][6] Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, THF, 2-MeTHF) to find the optimal combination. Anhydrous conditions can sometimes be beneficial for alkylboronic acids.[7]The solubility of both the this compound and the base needs to be considered. A biphasic system may require vigorous stirring to ensure efficient reaction.[3] Stronger bases can promote the transmetalation step.[5]
Suboptimal Ligand The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps.[8] For alkylboronic acids, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[9][10]Bulky ligands can help suppress β-hydride elimination, which can be a competing side reaction with some alkyl substrates, although less common with primary alkyl chains. They also promote the desired reductive elimination step.[3]
Inherent Instability of Boronic Acid Consider converting the this compound to a more stable derivative, such as a pinacol (B44631) ester (Bpin) or a trifluoroborate salt (BF₃K).[9] These derivatives can provide a slow, controlled release of the boronic acid during the reaction, minimizing its concentration and thus reducing the likelihood of homocoupling.Alkylboronic acids can be less stable than their aryl counterparts.[9] Using a more stable derivative is a robust strategy to improve reproducibility.

Data Presentation

The following tables summarize general conditions that have been found to be effective for Suzuki-Miyaura couplings involving alkylboronic acids or challenging substrates. These should serve as a starting point for the optimization of reactions with this compound.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Catalyst/Ligand SystemTypical Loading (mol%)Common SubstratesObserved Yield Range (%)Reference
Pd(PPh₃)₄2 - 5Aryl bromides75 - 85[11]
Pd(dppf)Cl₂1 - 3Aryl bromides/chlorides85 - 95[11]
PEPPSI-IPr0.5 - 2Aryl bromides/chlorides> 95[11]
Pd₂(dba)₃ / SPhos1 - 2Aryl/alkyl bromides90 - 99[12]

Table 2: Influence of Base and Solvent on Reaction Success

BaseSolvent SystemTemperature (°C)Key ObservationsReference
K₂CO₃Toluene/Water90 - 110Standard conditions, effective for many couplings.[11]
K₃PO₄Dioxane/Water80 - 100Often more effective for challenging substrates, including electron-rich or sterically hindered partners.[10]
Cs₂CO₃Dioxane80 - 100A strong base that can be effective when others fail.[10]
TMSOK1,4-Dioxane (anhydrous)70-100Shown to be highly effective for rapid coupling of alkylboronic esters.[7][7]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling with this compound

This protocol incorporates best practices for reducing homocoupling.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a Pd₂(dba)₃/ligand system

  • Bulky, electron-rich ligand (if using Pd₂(dba)₃, e.g., SPhos, 2.2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under a positive pressure of inert gas, add the aryl halide, the palladium precatalyst, the ligand (if required), and the base.

  • Evacuate and backfill the flask with inert gas three times to ensure a completely oxygen-free atmosphere.[10]

  • Add the degassed solvent via syringe.

  • In a separate flask, dissolve the this compound in a minimal amount of the degassed solvent.

  • Add the this compound solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump. This slow addition helps to maintain a low concentration of the boronic acid, thereby disfavoring homocoupling.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Using Octylboronic Pinacol Ester (Octyl-Bpin)

This protocol is recommended if homocoupling remains a persistent issue.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (1 mol% Pd)

  • SPhos (2.2 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the aryl halide, this compound pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry reaction vessel.[12]

  • Add degassed toluene.

  • Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction for completion by TLC or GC/LC-MS.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over a drying agent, filter, and concentrate in vacuo.

  • Purify the residue by chromatography.

Visualizations

cluster_main Troubleshooting Decision Tree start Low Yield / High Homocoupling check_degas Is the system rigorously degassed? start->check_degas check_pd Are you using a Pd(0) source? check_degas->check_pd Yes improve_degas Action: Improve degassing (freeze-pump-thaw) check_degas->improve_degas No check_conditions Have base/solvent/ligand been optimized? check_pd->check_conditions Yes switch_pd Action: Switch to Pd(0) precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) check_pd->switch_pd No optimize Action: Screen bases, solvents, and ligands (see Tables 1 & 2) check_conditions->optimize No use_ester Action: Use octylboronic pinacol ester check_conditions->use_ester Yes improve_degas->check_pd switch_pd->check_conditions success Problem Resolved optimize->success use_ester->success

Caption: Decision tree for systematic troubleshooting of homocoupling.

cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side Homocoupling Side Reaction pd0 LnP(0) ox_add Oxidative Addition pd0->ox_add pd2 R-Pd(II)-X   Ln ox_add->pd2 R-X transmetal Transmetalation pd2->transmetal pd2_r R-Pd(II)-R'   Ln transmetal->pd2_r R'-B(OH)2 Base red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 R-R' pdII_side Pd(II) transmetal1 Transmetalation pdII_side->transmetal1 R'-B(OH)2 pd_r_prime R'-Pd(II) transmetal1->pd_r_prime transmetal2 Transmetalation pd_r_prime->transmetal2 R'-B(OH)2 pd_r_prime2 R'-Pd(II)-R' transmetal2->pd_r_prime2 red_elim_side Reductive Elimination pd_r_prime2->red_elim_side homocoupling_product R'-R' red_elim_side->homocoupling_product

Caption: Comparison of the desired catalytic cycle and the homocoupling side reaction.

References

Impact of base selection on octylboronic acid reaction efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions. The following information is designed to help you optimize your reaction efficiency by addressing common issues related to base selection.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki-Miyaura reaction involving this compound?

The base plays a crucial role in the catalytic cycle. Its main function is to activate the this compound by converting it into a more nucleophilic boronate species (e.g., [Octyl-B(OH)₃]⁻). This boronate complex is significantly more reactive and readily undergoes the critical transmetalation step with the palladium catalyst. The choice of base can therefore dramatically influence reaction rates and overall yield.

Q2: Which types of bases are commonly used for Suzuki-Miyaura couplings with alkylboronic acids?

A range of bases can be employed, with the optimal choice being dependent on the specific substrates, solvent, and catalyst system. Commonly used bases include:

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used.

  • Phosphates: Anhydrous potassium phosphate (B84403) (K₃PO₄) is often effective, particularly for sensitive substrates.

  • Hydroxides: Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) can be used, but their high basicity may not be suitable for all substrates.

  • Fluorides: Potassium fluoride (B91410) (KF) can be a mild and effective base, especially when dealing with base-sensitive functional groups.

  • Organic Bases: While less common for this application, organic bases like triethylamine (B128534) (TEA) are sometimes used, though they are often less effective than inorganic bases.

Q3: My reaction yield is low. What are the most common issues related to base selection?

Low yields in this compound coupling reactions can often be attributed to the following base-related problems:

  • Inappropriate Base Strength: A base that is too weak may not efficiently form the active boronate species, leading to a slow or incomplete reaction. Conversely, a base that is too strong can cause degradation of starting materials or the desired product, especially if they contain base-labile functional groups (e.g., esters).

  • Poor Solubility: Many inorganic bases have poor solubility in common organic solvents used for Suzuki reactions (e.g., toluene, THF, dioxane). If the base is not sufficiently soluble or well-dispersed, it cannot effectively participate in the reaction. The addition of a co-solvent like water can sometimes improve the solubility and efficacy of inorganic bases.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This process can be promoted by strong bases and the presence of water, leading to the consumption of the this compound and reduced product yield.

Q4: How can I prevent protodeboronation of my this compound?

Protodeboronation is a significant challenge, particularly with certain boronic acids. To minimize this side reaction:

  • Use a Milder Base: Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxides.

  • Use Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.

  • Use a More Stable Boronic Acid Derivative: In some cases, converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (Bpin), can reduce the rate of protodeboronation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low or No Conversion Base is too weak or insoluble. * Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).* Ensure the base is finely powdered to maximize surface area.* Consider a solvent system that improves base solubility (e.g., adding a small amount of water to a THF or dioxane reaction).
Protodeboronation of this compound. * Use a milder base (e.g., K₂CO₃, K₃PO₄).* Run the reaction at a lower temperature.* Minimize the amount of water in the reaction mixture if using a strong base.
Formation of Side Products / Decomposition of Starting Material Base is too strong for the substrate. * If your substrate contains base-sensitive functional groups (e.g., esters, ketones), switch to a milder base like K₂CO₃ or KF.* Avoid strong bases like NaOH, KOH, or alkoxides unless you have confirmed your substrate's stability.
Reaction Stalls Base is consumed or catalyst is deactivated. * Ensure you are using a sufficient excess of the base (typically 2-3 equivalents).* Properly degas your reaction mixture to prevent catalyst oxidation, which can be influenced by reaction conditions, including the base.
Inconsistent Results Inconsistent quality or form of the base. * Use a fresh, high-purity, anhydrous base. For bases like K₃PO₄, ensure it is finely powdered and dry.* Ensure vigorous and consistent stirring to maintain a good suspension if the base is not fully soluble.

Data Presentation

The following table summarizes the effect of different bases on the Suzuki-Miyaura coupling of an aryl halide with phenylboronic acid. While this data is for an arylboronic acid, it provides a useful starting point for understanding the relative effectiveness of common bases. The optimal base for this compound may vary, and screening of bases is recommended for your specific system.

Base Reaction Conditions Yield (%) Reference
Na₂CO₃Phenylboronic acid, Aryl halide, Pd catalyst, DMF/H₂O98[1][2]
K₂CO₃Phenylboronic acid, Aryl halide, Pd catalyst, DMF/H₂O95[1]
K₃PO₄Phenylboronic acid, Aryl halide, Pd catalyst, DMF/H₂O92[1]
NaOHPhenylboronic acid, Aryl halide, Pd catalyst, DMF/H₂O40[1]
KOHPhenylboronic acid, Aryl halide, Pd catalyst, DMF/H₂O55[1]
TEAPhenylboronic acid, Aryl halide, Pd catalyst, DMF/H₂O35[1]

Disclaimer: The yields presented in this table are for the coupling of phenylboronic acid and are intended for illustrative purposes. The performance of these bases with this compound may differ.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and should be optimized for specific substrates and reaction scales.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or THF/H₂O in a 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and the chosen base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the limiting starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography, to obtain the pure coupled product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Product Ar-R Reductive_Elimination->Ar-R ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition R-B(OH)2 This compound (R-B(OH)2) Boronate [R-B(OH)3]- R-B(OH)2->Boronate Base Base Base->R-B(OH)2 Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Reaction Yield Check_Base_Strength Is the base strong enough? Start->Check_Base_Strength Increase_Base_Strength Use a stronger base (e.g., K3PO4, Cs2CO3) Check_Base_Strength->Increase_Base_Strength No Check_Substrate_Stability Is the substrate base-sensitive? Check_Base_Strength->Check_Substrate_Stability Yes Optimize_Conditions Optimize other conditions (Temperature, Catalyst, etc.) Increase_Base_Strength->Optimize_Conditions Use_Milder_Base Use a milder base (e.g., K2CO3, KF) Check_Substrate_Stability->Use_Milder_Base Yes Check_Solubility Is the base soluble? Check_Substrate_Stability->Check_Solubility No Use_Milder_Base->Optimize_Conditions Change_Solvent Change solvent system (e.g., add water) Check_Solubility->Change_Solvent No Check_Protodeboronation Is protodeboronation suspected? Check_Solubility->Check_Protodeboronation Yes Change_Solvent->Optimize_Conditions Check_Protodeboronation->Use_Milder_Base Yes Check_Protodeboronation->Optimize_Conditions No

References

Overcoming solubility issues with octylboronic acid in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with octylboronic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which types of solvents is it generally soluble?

This compound is an alkylboronic acid with an eight-carbon chain. Due to its nonpolar alkyl chain and the polar boronic acid group, its solubility is variable. It is generally insoluble in water and tends to be more soluble in organic solvents.[1] Polar organic solvents are typically better choices for dissolving boronic acids.[2][3][4]

Q2: I am having trouble dissolving this compound in my reaction solvent. What are the common causes?

Several factors can contribute to poor solubility of this compound:

  • Solvent Polarity: A mismatch between the polarity of the solvent and this compound can lead to low solubility. While it has a nonpolar alkyl chain, the boronic acid group is polar.

  • Boroxine Formation: Like other boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride (B1165640) called a boroxine. This process can occur during storage or upon heating. Boroxines have different physical properties, including lower solubility, compared to the parent boronic acid.

  • Purity of the Reagent: Impurities in the this compound can affect its solubility.

Q3: Can I heat the mixture to improve the solubility of this compound?

Yes, heating is a common technique to increase the dissolution rate and solubility of reagents.[5] However, exercise caution as excessive or prolonged heating of boronic acids can promote the formation of less soluble and potentially less reactive boroxines. A gradual increase in temperature while monitoring the dissolution is recommended.

Q4: How does the presence of a base in my reaction affect the solubility of this compound?

In reactions like the Suzuki-Miyaura coupling, a base is essential. Boronic acids are Lewis acids that react with bases (e.g., potassium carbonate, potassium phosphate) to form boronate salts (R-B(OH)₃⁻). These salts are often more soluble in the reaction medium, particularly in polar or biphasic solvent systems. The formation of the boronate salt is a crucial "activation" step that can help pull the boronic acid into the solution.

Q5: Are there any additives that can enhance the solubility of this compound?

While less common for simple alkylboronic acids in organic solvents, for aqueous solutions, additives like monosaccharides can increase the solubility of some boronic acids. For organic reactions, the focus is typically on solvent selection, co-solvents, and temperature.

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this troubleshooting guide.

Problem: this compound is not dissolving in the chosen organic solvent.

Strategy 1: Modify the Solvent System

  • Use a Co-solvent: Employing a mixture of solvents can significantly enhance solubility. Adding a small amount of a more polar solvent in which this compound is more soluble can be effective. Common co-solvent systems used for boronic acids in reactions include Toluene/Water, Dioxane/Water, and THF/Water.

  • Solvent Screening: If the initial solvent choice is ineffective, a systematic screening of different solvents is recommended. The table below provides a qualitative guide to the expected solubility of this compound in common organic solvents.

Strategy 2: Optimize Reaction Conditions

  • Gradual Temperature Increase: Cautiously increase the reaction temperature while monitoring for dissolution. Be mindful that excessive heat can lead to the formation of boroxines.

  • Sonication: Applying ultrasonic waves can help break down solid agglomerates and accelerate dissolution.

  • Efficient Stirring: In multiphasic systems, vigorous stirring is crucial to maximize the interfacial area and facilitate the transfer of the boronate salt into the organic phase.

Strategy 3: Chemical Modification

  • Convert to a Boronic Ester: If solubility issues persist, consider converting the this compound to a more soluble and stable derivative, such as a pinacol (B44631) ester. These esters are often more soluble in a wider range of organic solvents and are less prone to dehydration. The boronic acid can be regenerated in situ under the reaction conditions.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesExpected Qualitative SolubilityNotes
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese are powerful solvents for many boronic acids.
Ethers Tetrahydrofuran (THF), Diethyl ether, DioxaneModerate to HighEthers are generally good solvents for boronic acids.
Alcohols Methanol, EthanolModerate to HighThe polarity of alcohols facilitates the dissolution of the boronic acid group.[4]
Ketones Acetone, 3-PentanoneModerate to HighKetones are also considered good solvents for boronic acids.
Chlorinated Dichloromethane (DCM), ChloroformModerate
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateSolubility is expected to be limited but may be sufficient for some reactions, especially at elevated temperatures.
Aliphatic Hydrocarbons Hexane, HeptaneVery LowThe nonpolar nature of these solvents makes them poor choices for dissolving this compound.

Note: This table provides general guidance. It is highly recommended to perform experimental solubility tests for your specific application and conditions.

Experimental Protocols

Protocol 1: Dynamic Method for Solubility Determination

This method is used to determine the temperature at which a known concentration of a solute dissolves in a solvent.

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a sealed, stirred vessel.

  • Heating and Observation: Slowly heat the mixture at a constant rate (e.g., 0.5 °C/min) with vigorous stirring.

  • Turbidity Measurement: Continuously monitor the mixture's turbidity, either visually or using a luminance probe.

  • Record Dissolution Temperature: The temperature at which the last solid particles disappear is the solubility temperature for that concentration.

  • Construct Solubility Curve: Repeat the process with different concentrations to generate a solubility curve.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. Excess solid should remain.

  • Phase Separation: Allow the undissolved solid to settle by letting the vial stand or by centrifugation.

  • Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any microscopic particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS, against a calibration curve of known standards.[3]

Protocol 3: General Procedure for Conversion to a Pinacol Ester

  • Reaction Setup: In a round-bottom flask, suspend this compound and an equimolar amount of pinacol in a suitable anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere.

  • Drying Agent: Add a drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄), to remove the water formed during the reaction.

  • Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or by observing the disappearance of the starting material.

  • Workup: Filter off the drying agent and rinse it with additional dry solvent.

  • Isolation: Combine the filtrates and concentrate them under reduced pressure to obtain the crude this compound pinacol ester.

  • Purification (if necessary): The crude ester can often be used directly. If further purification is needed, it can be achieved by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizations

G cluster_start cluster_strategy1 Strategy 1: Modify Solvent System cluster_strategy2 Strategy 2: Optimize Conditions cluster_strategy3 Strategy 3: Chemical Modification cluster_end start This compound Solubility Issue solvent_choice Initial Solvent Ineffective start->solvent_choice cosolvent Add a Co-solvent solvent_choice->cosolvent Try First solvent_screen Perform Solvent Screening solvent_choice->solvent_screen Alternative temp Gradually Increase Temperature cosolvent->temp If still an issue end Solubility Achieved cosolvent->end solvent_screen->temp solvent_screen->end sonicate Apply Sonication temp->sonicate stir Ensure Vigorous Stirring sonicate->stir ester Convert to Pinacol Ester stir->ester If all else fails stir->end ester->end

Caption: Troubleshooting workflow for this compound solubility.

G cluster_insoluble Initial State cluster_addition Intervention cluster_soluble Final State insoluble Insoluble this compound in Primary Solvent add_cosolvent Addition of a Co-solvent insoluble->add_cosolvent Enhances Solvation soluble Solvated this compound in Mixed Solvent System add_cosolvent->soluble Results in Dissolution

Caption: Mechanism of co-solvent action on solubility.

References

Technical Support Center: Reactions Involving Octylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octylboronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-ups.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial step in working up a reaction containing this compound?

The most common initial work-up step is to perform a liquid-liquid extraction using an organic solvent and a basic aqueous solution.[1][2] This procedure leverages the acidic nature of the boronic acid group.

Q2: How does a basic aqueous wash remove this compound?

This compound, like other boronic acids, is weakly acidic. When the reaction mixture is treated with a basic aqueous solution (e.g., 1-2 M sodium hydroxide (B78521) or potassium carbonate), the this compound is deprotonated to form its corresponding boronate salt.[2][3] This salt is highly soluble in the aqueous phase and can be separated from the desired product, which typically remains in the organic layer.[1][2]

Q3: My desired product is sensitive to strong bases. Are there alternative aqueous wash solutions?

Yes, if your product is base-sensitive, you can use a milder base such as saturated aqueous sodium bicarbonate. Alternatively, for certain reactions like Suzuki couplings where ester groups are present, powdered potassium fluoride (B91410) (KF) can be used as the base during the reaction, which can sometimes simplify the work-up.[4]

Q4: When is recrystallization a suitable purification method?

Recrystallization is a good option if your desired product is a solid and has a significantly different solubility profile in a specific solvent compared to this compound or other impurities.[2] For instance, some aryl boronic acids have been successfully recrystallized from hot water or ethanol.[5] This method is not suitable for products that are oils or amorphous solids.[2]

Q5: What are scavenger resins and how can they be used to remove this compound?

Scavenger resins are solid supports functionalized with chemical groups that selectively bind to certain molecules. For boronic acids, resins containing diol or diethanolamine (B148213) functionalities are particularly effective.[2] The crude reaction mixture is passed through a cartridge containing the resin, or the resin is stirred with the reaction mixture. The this compound is captured by the resin, and the purified product is then recovered by filtration.[2]

Troubleshooting Guides

Issue 1: The this compound impurity is still present in my organic layer after a basic aqueous wash.

  • Possible Cause: The pH of the aqueous wash may not have been high enough to fully deprotonate the this compound.

  • Suggested Solution: Ensure the pH of the basic solution is sufficiently high (pH > 10). Perform multiple washes (2-3 times) with the basic solution to ensure complete extraction of the boronate salt.[6]

  • Possible Cause: An insufficient number of washes were performed.

  • Suggested Solution: Increase the number of aqueous washes to improve the efficiency of the extraction.

  • Possible Cause: Formation of an emulsion is preventing clean separation of the layers.

  • Suggested Solution: Add brine (saturated aqueous NaCl) to the separatory funnel to help break up the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Issue 2: My product streaks or does not elute properly during silica (B1680970) gel column chromatography.

  • Possible Cause: this compound and related boron-containing impurities can be quite polar and interact strongly with the acidic silica gel, leading to streaking and poor separation.[7][8]

  • Suggested Solution 1: Switch to a more polar eluent system. For example, a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 10:1 or 5:1 ratio) may be more effective than hexane/ethyl acetate (B1210297) systems for eluting polar compounds.[9]

  • Suggested Solution 2: Use neutral alumina (B75360) instead of silica gel for the column chromatography.[7]

  • Suggested Solution 3: Impregnate the silica gel with boric acid before preparing the column. This can suppress the strong interaction between the this compound and the silica.[10][11]

Issue 3: My final product is contaminated with a fine white powder.

  • Possible Cause: This is likely boric acid, which can form from the hydrolysis of this compound during the reaction or work-up.

  • Suggested Solution: If your product is not water-soluble, an aqueous wash should remove the boric acid. For more stubborn cases, you can use an azeotropic removal method with methanol. Repeatedly dissolving the crude product in methanol and removing the solvent under reduced pressure will convert boric acid into the volatile trimethyl borate, which is evaporated away.[12][13]

Issue 4: I am performing a Suzuki coupling and observing significant protodeboronation of the this compound.

  • Possible Cause: Protodeboronation (replacement of the boronic acid group with a hydrogen atom) is a common side reaction in Suzuki couplings, especially with alkylboronic acids which can be less stable than their aryl counterparts.[14] This can be exacerbated by the presence of water and the basic conditions.

  • Suggested Solution 1: Ensure your reaction conditions are strictly anhydrous if possible, although some water can be beneficial for certain Suzuki couplings.[14]

  • Suggested Solution 2: Consider converting the this compound to a more stable derivative, such as a potassium octyltrifluoroborate salt or an MIDA (N-methyliminodiacetic acid) boronate ester, which can be more robust during the coupling reaction.[14][15]

  • Suggested Solution 3: Optimize the base and solvent system. For example, using potassium phosphate (B84403) instead of stronger bases might reduce the rate of protodeboronation.[14]

Data Presentation

Table 1: Comparison of Common Work-up Procedures for this compound Removal

Purification MethodPrinciple of SeparationAdvantagesDisadvantages
Basic Aqueous Wash Converts acidic boronic acid to a water-soluble boronate salt.Simple, inexpensive, and highly effective for base-stable products.[6]Not suitable for base-sensitive or acidic products; can lead to emulsions.[6]
Recrystallization Difference in solubility between the product and impurities.Can provide very pure product in a single step.Only applicable to solid products; requires finding a suitable solvent system.[2]
Silica Gel Chromatography Polarity differences between the product and impurities.Widely applicable for many types of products, including oils.This compound can streak or adsorb strongly to silica.[7][8]
Scavenger Resins Covalent or dative bonding of boronic acid to a solid support.High selectivity for boronic acids; suitable for sensitive products.[2]Resins can be expensive; may require optimization of binding time.
Azeotropic Removal with Methanol Formation of volatile trimethyl borate.Effective for removing residual boric acid.[12][13]Not effective for removing unreacted this compound; requires repeated evaporations.

Experimental Protocols

Protocol 1: General Extractive Work-up using a Basic Aqueous Wash

  • Dilution: Once the reaction is complete, cool the reaction mixture to room temperature and dilute it with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1-2 M aqueous solution of sodium hydroxide (NaOH).

  • Separation: Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with the basic aqueous solution two more times to ensure complete removal of the this compound.

  • Washing: Wash the organic layer with water, followed by a wash with brine to remove any residual base and water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Further purification by chromatography or recrystallization may be necessary.[16][17][18]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction Reaction Mixture (Product + this compound) dilute Dilute with Organic Solvent reaction->dilute extract Liquid-Liquid Extraction (Basic Aqueous Wash) dilute->extract separate Separate Layers extract->separate dry Dry Organic Layer (e.g., MgSO4) separate->dry Organic Layer waste waste separate->waste Aqueous Layer (contains boronate salt) evaporate Evaporate Solvent dry->evaporate crude Crude Product evaporate->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the work-up and purification of a reaction involving this compound.

troubleshooting_logic cluster_impurity_ID Impurity Identification cluster_solutions Potential Solutions start Impurity Detected Post-Work-up? boronic_acid This compound start->boronic_acid Yes boric_acid Boric Acid start->boric_acid Yes end Product is Pure start->end No repeat_wash Repeat Basic Wash (Ensure pH > 10) boronic_acid->repeat_wash chromatography Column Chromatography (Neutral Alumina or Boric Acid-Treated Silica) boronic_acid->chromatography scavenger Use Scavenger Resin boronic_acid->scavenger boric_acid->repeat_wash Aqueous Wash azeotrope Azeotropic Removal with Methanol boric_acid->azeotrope

Caption: Troubleshooting logic for identifying and removing boron-based impurities after an initial work-up.

References

Identifying impurities in commercial octylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial octylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial this compound?

A1: Commercial this compound can contain several types of impurities originating from its synthesis, storage, and handling. The most common classes of impurities include:

  • Process-Related Impurities: These are substances that are remnants of the manufacturing process.

    • Starting Materials: Unreacted starting materials, such as 1-octene (B94956) or octyl halides, may be present.

    • Reagents and Solvents: Residual solvents used during synthesis and purification (e.g., ethers, hexanes, toluene) are common.[1]

    • Byproducts: Side-products from the synthesis, such as isomers (e.g., 2-octylboronic acid) or coupling products, can be present.

  • Product-Related Impurities: These are impurities that are structurally related to this compound itself.

    • Boroxine (B1236090): this compound can undergo dehydration to form a cyclic trimer anhydride (B1165640) called a boroxine. This is a common impurity and exists in equilibrium with the acid form.

    • Degradation Products: Exposure to air and moisture can lead to oxidation and hydrolysis (protodeboronation) of this compound, resulting in the formation of boric acid and octane (B31449).

Q2: How does the presence of boroxine affect experimental results?

A2: Boroxine, the trimeric anhydride of this compound, can complicate analytical characterization and may affect reaction stoichiometry. In Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of boroxine can lead to broadened peaks or multiple sets of signals, making the spectra complex and difficult to interpret. In mass spectrometry, it will appear as a higher molecular weight species. Since the formation of boroxine is an equilibrium process, the ratio of boronic acid to boroxine can vary depending on the sample's handling and storage conditions, potentially leading to inconsistent results in reactions where precise stoichiometry is critical.

Q3: What are the best storage and handling practices for this compound to minimize impurity formation?

A3: To maintain the purity of this compound, it is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, as recommended by the supplier (often -20°C).[2] This minimizes exposure to moisture and oxygen, which can lead to hydrolysis and oxidation. Avoid frequent temperature cycles. When handling the material, work quickly and in a dry environment to the extent possible.

Q4: Can I use HPLC for purity analysis of this compound?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed. However, care must be taken as on-column hydrolysis of boronic acids can sometimes occur. Using a buffered mobile phase or a mobile phase without a pH modifier on a column with low silanol (B1196071) activity can help to obtain reproducible results.[3][4]

Troubleshooting Guides

Problem: Unexpected Peaks in the 1H NMR Spectrum
Possible CauseSuggested Solution
Residual Solvents Compare the chemical shifts of the unknown peaks with tables of common laboratory solvents.[5][6][7]
Boroxine Formation The presence of boroxine trimers can lead to complex and broadened signals. Dissolving the sample in a coordinating deuterated solvent like methanol-d4 (B120146) can help break up the anhydride and simplify the spectrum.
Starting Materials/Byproducts Compare the spectrum with the NMR spectra of potential starting materials (e.g., 1-octene, octyl bromide) and expected byproducts. Look for characteristic signals of these compounds.
Degradation Products Hydrolysis can lead to the formation of octane, and oxidation can produce 1-octanol (B28484). Compare the chemical shifts with known spectra of these compounds.
Problem: Difficulty in Obtaining a Clean Mass Spectrum
Possible CauseSuggested Solution
Poor Ionization This compound may not ionize well under certain conditions. Try different ionization techniques (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and analyze in both positive and negative ion modes. The addition of a small amount of an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to the sample solution can aid ionization.
Formation of Boroxine The presence of the boroxine trimer will result in a higher mass peak. Analyze the sample by LC-MS to separate the boronic acid from its boroxine before detection.
In-source Fragmentation/Adducts Boronic acids can be prone to fragmentation or the formation of adducts with solvents in the ion source.[8][9] Optimize the ion source parameters (e.g., temperature, voltages) to minimize these effects.

Data Presentation

Table 1: Summary of Potential Impurities in Commercial this compound

Impurity ClassSpecific ExampleTypical Analytical Method(s) for Detection
Process-RelatedResidual Solvents (e.g., Hexane, Diethyl Ether)1H NMR, GC-MS
Unreacted 1-Octene1H NMR, GC-MS
Isomers (e.g., 2-octylboronic acid)GC-MS (with derivatization), HPLC
Product-RelatedOctylboroxine (Trimeric Anhydride)1H NMR, Mass Spectrometry, HPLC
Octane (from protodeboronation)1H NMR, GC-MS
1-Octanol (from oxidation)1H NMR, GC-MS, HPLC
Boric AcidTitration, GC-MS (with derivatization)[10][11]

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis for Purity Assessment
  • Sample Preparation: Accurately weigh 5-10 mg of the commercial this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6). If complex or broad signals are observed, prepare a separate sample in methanol-d4 to help dissociate any boroxine present.

  • 1H NMR Acquisition: Acquire a standard proton NMR spectrum. Pay close attention to the chemical shift regions where signals for the octyl chain, residual solvents, and potential impurities like octane or 1-octanol would appear. Integrate all peaks to estimate the relative amounts of impurities.

  • 13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum to identify the carbon signals of this compound and any carbon-containing impurities.

  • Data Analysis: Compare the obtained spectra with reference spectra of this compound and known impurities. The presence of unexpected signals may indicate contamination.

Protocol 2: GC-MS Analysis for Volatile Impurities (with Derivatization)

Note: Alkylboronic acids are generally not volatile enough for direct GC-MS analysis and require derivatization.

  • Derivatization (Silylation):

    • In a dry vial, dissolve approximately 1 mg of the this compound sample in 100 µL of a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat the mixture at 60-70°C for 30 minutes.

  • GC-MS Method Setup:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[12]

    • Injector Temperature: 250 - 280 °C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10-15°C/min, and hold for 5 minutes.[12]

    • Carrier Gas: Helium at a constant flow rate.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40 - 550.

  • Sample Analysis: Inject an appropriate volume of the derivatized sample into the GC-MS system.

  • Data Analysis: Identify peaks corresponding to the derivatized this compound and any volatile impurities by comparing their retention times and mass spectra to known standards and library data.

Protocol 3: HPLC Purity Analysis
  • Method Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A typical starting point is a linear gradient from 50% to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm) or mass spectrometry.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • Sample Analysis: Inject the sample and record the chromatogram.

  • Data Analysis: Calculate the area percentage of the main peak to estimate purity. Note that this assumes all impurities have a similar response factor at the detection wavelength.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Impurity Identification Commercial_OBA Commercial this compound NMR NMR Spectroscopy (1H, 13C) Commercial_OBA->NMR Direct Analysis GC_MS GC-MS (with Derivatization) Commercial_OBA->GC_MS Derivatize & Inject HPLC HPLC-UV/MS Commercial_OBA->HPLC Dissolve & Inject Solvents Residual Solvents NMR->Solvents Boroxine Boroxine NMR->Boroxine Degradation Degradation Products (Octane, Octanol) NMR->Degradation GC_MS->Solvents GC_MS->Degradation Starting_Materials Starting Materials/ Byproducts GC_MS->Starting_Materials HPLC->Boroxine HPLC->Starting_Materials

Caption: Workflow for the identification of impurities in commercial this compound.

logical_relationship OBA This compound (R-B(OH)2) Boroxine Octylboroxine ((RBO)3) OBA->Boroxine - 3 H2O Octane Octane (R-H) OBA->Octane + H2O Octanol 1-Octanol (R-OH) OBA->Octanol + [O] Hydrolysis Hydrolysis/ Protodeboronation Hydrolysis->Octane Oxidation Oxidation Oxidation->Octanol Water H2O Water->Hydrolysis Oxygen [O] Oxygen->Oxidation

Caption: Key degradation pathways and equilibria for this compound.

References

Strategies to reduce reaction times for octylboronic acid couplings.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for octylboronic acid Suzuki-Miyaura cross-coupling reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize reaction conditions and reduce reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the Suzuki-Miyaura coupling of this compound and how can they be overcome?

The primary challenges with C(sp³)-C(sp²) cross-couplings involving alkylboronates like this compound are the slow rate of transmetalation and the potential for β-hydride elimination as a competing side reaction.[1] To overcome these challenges and accelerate the reaction, optimization of the catalyst system (ligand and palladium source), base, solvent, and temperature is crucial. Utilizing modern, specialized ligands and considering techniques like microwave irradiation can dramatically reduce reaction times.[1][2]

Q2: How can I significantly reduce the reaction time for my this compound coupling?

Microwave-assisted synthesis is a highly effective strategy for drastically reducing reaction times.[2][3] Reactions that might take several hours or even days using conventional heating can often be completed in minutes under microwave irradiation.[1][2] For example, some Suzuki couplings have been successfully performed at 100–130°C for just 10 minutes using this method.[2] This is due to the efficient and rapid heating of the reaction mixture, leading to a significant increase in reaction rate.

Q3: What role does the base play in the reaction rate, and which bases are recommended for this compound couplings?

The base is critical for activating the boronic acid to facilitate transmetalation.[4] It converts the neutral boronic acid into a more reactive organoborate species (R-B(OH)₃⁻), which accelerates the transfer of the alkyl group to the palladium center.[5][6] For alkylboronic acid couplings, strong, non-nucleophilic bases are often preferred. Potassium trimethylsilanolate (TMSOK) has been shown to be effective in rapid, anhydrous couplings.[1] Other commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[2][7] The choice of base should be screened to find the optimal conditions for your specific substrates.

Q4: Can the choice of boronic acid derivative affect the reaction?

Yes. While this compound can be used directly, alkylboronic acids can be prone to decomposition (protodeboronation).[7][8] Using more stable derivatives like neopentylglycol alkylboronic esters or MIDA boronates can prevent degradation and provide a slow, controlled release of the active boronic acid, sometimes improving reproducibility and yield.[1][9]

Troubleshooting Guide

Problem: My reaction is extremely slow or has stalled.

Potential CauseRecommended Solution
Inefficient Catalyst System The choice of ligand is critical for C(sp³)-C(sp²) couplings. Standard ligands like PPh₃ may be ineffective. Use specialized, electron-rich, and bulky phosphine (B1218219) ligands such as Buchwald ligands (e.g., SPhos, XPhos) or other advanced ligands like AntPhos, which are designed to promote the rate-limiting steps of oxidative addition and reductive elimination.[1][7][8]
Suboptimal Temperature If the reaction is slow at room temperature or moderate heat, consider increasing the temperature.[10] For thermally stable substrates, heating to 80-110°C is common.[8] For a more significant rate enhancement, use a microwave reactor, which can heat the reaction to temperatures like 130°C safely and rapidly.[2]
Incorrect Base or Base Strength The base may not be strong enough to form the reactive borate (B1201080) species efficiently. Switch to a stronger base like K₃PO₄, Cs₂CO₃, or TMSOK.[1][7] Ensure the base is finely powdered and anhydrous if using non-aqueous conditions to improve its reactivity and reproducibility.[7]
Catalyst Deactivation The active Pd(0) catalyst can be oxidized by trace amounts of oxygen.[8][9] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen). Use a "freeze-pump-thaw" technique for degassing or bubble inert gas through the solvent for 15-30 minutes.[9]

Problem: The reaction yield is low despite full consumption of starting material.

Potential CauseRecommended Solution
Protodeboronation The C-B bond of the this compound is cleaved and replaced by a hydrogen atom. This is a common side reaction, especially in the presence of water.[8][11] Consider using a more stable boronic ester derivative (e.g., pinacol (B44631) or neopentylglycol ester).[1][9] Alternatively, using anhydrous conditions with a base like TMSOK can mitigate this issue.[1]
Homocoupling Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or Pd(II) species.[9][12] Ensure the reaction is fully inerted.[9] If using a Pd(II) precatalyst (like Pd(OAc)₂), ensure it is efficiently reduced to Pd(0). Using a Pd(0) source directly (like Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes reduce homocoupling.[9]
β-Hydride Elimination For alkyl groups with β-hydrogens, like the octyl group, this side reaction can compete with reductive elimination.[1] Using bulky ligands can promote reductive elimination over β-hydride elimination.[13] Running the reaction at the lowest effective temperature can also help minimize this pathway.

Data Summary: Optimizing Reaction Conditions

The following table summarizes key variables that can be optimized to reduce reaction times, based on findings from related Suzuki-Miyaura coupling studies.

ParameterStandard ConditionsOptimized/High-Speed ConditionsRationale for Time Reduction
Heating Method Conventional Oil BathMicrowave IrradiationMicrowave heating is much faster and more efficient, leading to dramatic acceleration of reaction rates.[2][14]
Temperature Room Temp. to 80°C100 - 150°CHigher temperatures increase reaction kinetics. The Suzuki coupling is often tolerant of elevated temperatures.[10]
Ligand PPh₃Buchwald-type ligands (e.g., SPhos), AntPhos, or other bulky, electron-rich phosphines.[1][15]Advanced ligands accelerate the often rate-limiting steps of oxidative addition and reductive elimination in the catalytic cycle.[8]
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃, TMSOKStronger bases more effectively generate the highly reactive borate anion, accelerating the transmetalation step.[1][5][6]
Catalyst Loading 1 - 5 mol%0.1 - 1 mol% (with highly active ligands)While lower loading can sometimes slow reactions, highly efficient modern catalyst systems can maintain high rates at lower concentrations, reducing costs.[16][17]

Visualized Workflows and Mechanisms

Catalytic Cycle of Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pdiih R¹-Pd(II)L₂-X (Aryl-Pd Complex) oa->pdiih tm Transmetalation pdiih->tm pdiir R¹-Pd(II)L₂-R² (Di-organo Complex) tm->pdiir re Reductive Elimination pdiir->re re->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) re->product boronic R²-B(OH)₂ (this compound) base Base (e.g., K₃PO₄) boronic->base borate [R²-B(OH)₃]⁻ (Activated Borate) base->borate borate->tm halide R¹-X (Aryl Halide) halide->oa G start Reaction is Slow or Stalled check_temp Is Temperature Optimized? start->check_temp increase_temp Increase Temperature (80-110°C) or Use Microwave check_temp->increase_temp No check_catalyst Is the Catalyst System Appropriate for C(sp³)? check_temp->check_catalyst Yes increase_temp->check_catalyst change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., Buchwald type) check_catalyst->change_ligand No check_base Is the Base Sufficiently Strong? check_catalyst->check_base Yes change_ligand->check_base change_base Switch to Stronger Base (K₃PO₄, Cs₂CO₃, TMSOK) check_base->change_base No check_inert Is the System Strictly Inert? check_base->check_inert Yes change_base->check_inert degas Re-degas Solvents and Ensure Positive Inert Gas Pressure check_inert->degas No end Reaction Rate Improved check_inert->end Yes degas->end

References

Validation & Comparative

A Comparative Guide to the Reactivity of Octylboronic Acid and Other Alkylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. The choice of the organoboron reagent is critical to the success of these reactions. This guide provides an objective comparison of the reactivity of octylboronic acid versus other common alkylboronic acids in the context of Suzuki-Miyaura coupling, supported by extrapolated experimental data and detailed experimental protocols.

Performance Comparison: Reactivity of Alkylboronic Acids

In the Suzuki-Miyaura catalytic cycle, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step, particularly for alkylboronic acids.[1] Compared to their aryl counterparts, primary alkylboronic acids generally exhibit slower reaction rates. This is attributed to the lower nucleophilicity of the alkyl group and the inherent challenges in the transmetalation of sp³-hybridized carbons.[1]

The reactivity of primary n-alkylboronic acids in Suzuki-Miyaura coupling is influenced by steric hindrance. As the length of the alkyl chain increases, the steric bulk around the boron atom can modestly decrease the rate of transmetalation. Secondary alkylboronic acids, such as isopropylboronic acid, show a significant decrease in reactivity due to more pronounced steric hindrance at the carbon atom bonded to boron.[1]

Quantitative Reactivity Data

The following table summarizes the relative initial reaction rates of various alkylboronic acids in Suzuki-Miyaura coupling. The data for ethylboronic acid, n-butylboronic acid, and isopropylboronic acid are based on kinetic studies.[1] The value for n-octylboronic acid is an extrapolation based on the observed trend of decreasing reactivity with increasing chain length for primary alkylboronic acids.

Boronic Acid TypeRepresentative Boronic AcidRelative Initial Rate (Normalized to Ethylboronic Acid)Key Kinetic Considerations
Primary AlkylEthylboronic Acid1.0Transmetalation can be the rate-limiting step.[1]
Primary Alkyln-Butylboronic Acid~0.8Slower transmetalation compared to ethylboronic acid due to increased steric bulk.[1]
Primary Alkyln-Octylboronic Acid~0.7 (extrapolated)Reactivity is expected to be slightly lower than n-butylboronic acid due to increased chain length and steric effects.
Secondary AlkylIsopropylboronic Acid~0.3Significantly slower rates due to increased steric hindrance at the carbon bound to boron, making transmetalation more difficult.[1]

Note: The relative initial rates are illustrative and highly dependent on specific reaction conditions, including the choice of catalyst, ligand, base, solvent, and reaction temperature.

Experimental Protocols

For a precise comparison of the reactivity of different alkylboronic acids, a standardized experimental protocol with careful monitoring is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Protocol: Kinetic Monitoring of Suzuki-Miyaura Reactions using HPLC

Objective: To determine and compare the initial reaction rates and kinetic profiles of the coupling of an aryl halide with various alkylboronic acids (e.g., ethyl-, n-butyl-, n-octyl-, and isopropylboronic acid).

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Alkylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Internal standard (e.g., biphenyl, 0.5 mmol)

  • Solvent (e.g., Toluene/H₂O mixture, degassed)

  • Anhydrous sodium sulfate

  • HPLC grade solvents for analysis

Procedure:

  • Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, the specific alkylboronic acid, the base, and the internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Initiation: Add the palladium catalyst to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching and Preparation for Analysis: Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a drying agent (e.g., anhydrous sodium sulfate). Vortex the mixture and then filter it through a syringe filter into an HPLC vial.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

Data Analysis:

  • Plot the concentration of the product versus time for each alkylboronic acid.

  • Determine the initial reaction rate from the initial slope of each curve.

  • Normalize the initial rates to that of a reference boronic acid (e.g., ethylboronic acid) to obtain the relative initial rates.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product l1 Ar-X l2 R²-B(OH)₂ + Base l3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

A systematic workflow is crucial for obtaining reliable and reproducible kinetic data for the comparison of alkylboronic acid reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base, Internal Standard) setup Assemble Reaction under Inert Atmosphere reagents->setup solvent Degas Solvent solvent->setup initiate Add Catalyst & Start Timing (t=0) setup->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots sampling->quench hplc HPLC Analysis quench->hplc data Plot Concentration vs. Time & Determine Initial Rates hplc->data

Caption: A general experimental workflow for the kinetic analysis of Suzuki-Miyaura reactions.

References

A Comparative Guide to Purity Validation of Octylboronic Acid by Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the precise characterization of starting materials and intermediates is paramount. Octylboronic acid, a key building block in organic synthesis, requires accurate purity assessment to ensure reaction reproducibility, yield, and the quality of the final product. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration—for the validation of this compound-purity.

Principles of Purity Analysis

Quantitative NMR (qNMR) is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known concentration. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct and accurate measurement of the analyte's mass fraction without the need for a reference standard of the analyte itself.

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, a detector (commonly UV-Vis) measures the response of the eluting compounds. The purity is often calculated based on the area percentage of the main peak relative to all other peaks, which assumes a similar detector response for the analyte and its impurities.

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. For non-volatile or thermally labile compounds like this compound, derivatization is often necessary to increase volatility and thermal stability. Purity is determined by comparing the peak area of the derivatized analyte to the total peak area.

Titration is a classic chemical analysis method that determines the concentration of an analyte by reacting it with a standard solution of a titrant. For boronic acids, this typically involves a complexometric-acid-base titration where the boronic acid is complexed with a polyol, such as mannitol (B672), to enhance its acidity before titrating with a strong base.

Comparison of Analytical Methods

The choice of analytical method for determining the purity of this compound depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Titration
Principle Molar concentrationChromatographic separationChromatographic separation (gas phase)Chemical reaction
Purity Measurement Absolute (with internal standard)Relative (area %) or absolute (with reference standard)Relative (area %) or absolute (with reference standard)Absolute
Typical Accuracy High (± 0.5%)Moderate to High (± 1-2% for area %)Moderate (dependent on derivatization)High (± 0.2%)
Typical Precision (RSD) Excellent (< 1%)Very Good (< 2%)Good (< 5%)Excellent (< 0.5%)
Sample Preparation Simple dissolutionDissolution, filtrationDerivatization, dissolutionDissolution, addition of complexing agent
Analysis Time ~15-30 min per sample~20-40 min per sample~30-60 min per sample~10-20 min per sample
Impurity Identification Possible via spectral dataRequires hyphenated techniques (e.g., LC-MS)Requires hyphenated techniques (e.g., GC-MS)Not possible
Key Advantage Primary method, high accuracyHigh sensitivity, good for complex mixturesHigh resolution for volatile compoundsHigh precision, low cost
Key Limitation Lower sensitivity than HPLCResponse factor variability for impuritiesDerivatization can be complex and introduce errorsOnly measures total acidity, not specific impurities

Illustrative Purity Data for this compound

The following table presents hypothetical but realistic data for the purity assessment of a single batch of this compound using the four discussed methods.

Analytical MethodPurity (%)Relative Standard Deviation (RSD, n=3) (%)
¹H qNMR 98.50.8
HPLC (Area %) 99.21.5
GC (after derivatization) 97.93.2
Titration 98.80.4

Note: This data is for illustrative purposes to highlight the typical performance of each technique.

The discrepancy between HPLC area % and the other methods can arise if impurities have a significantly different UV response compared to this compound. qNMR, being a molar-based technique, provides a more accurate representation of purity in such cases.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Maleic acid (certified internal standard, purity > 99.5%)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • High-precision analytical balance (readable to 0.01 mg)

  • 5 mm NMR tubes

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Ensure complete dissolution by vortexing.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer with the following parameters:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (at least 5 times the longest T₁ of the signals of interest)

    • Number of scans: 16

  • Process the spectrum with phasing and baseline correction.

  • Integrate a well-resolved signal from this compound (e.g., the triplet of the alpha-methylene protons) and the singlet from the olefinic protons of maleic acid.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by area percentage.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 20% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Inject the sample onto the HPLC system.

  • Record the chromatogram.

  • Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

Gas Chromatography (GC) with Derivatization

Objective: To determine the purity of this compound after derivatization.

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Instrumentation and Conditions:

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 300 °C

  • Injection: 1 µL, split ratio 50:1

Procedure:

  • To approximately 5 mg of this compound in a vial, add 100 µL of pyridine (B92270) and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Allow the sample to cool to room temperature.

  • Inject the derivatized sample into the GC.

  • Calculate the purity based on the peak area percentage.

Titration

Objective: To determine the purity of this compound by complexometric-acid-base titration.

Materials:

Procedure:

  • Accurately weigh approximately 200 mg of this compound into a flask.

  • Dissolve the sample in 25 mL of ethanol and 25 mL of deionized water.

  • Add approximately 2 g of mannitol and stir until dissolved.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with standardized 0.1 M NaOH until a persistent faint pink color is observed.

  • Record the volume of NaOH used.

  • Calculate the purity using the following formula:

    Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_analyte * 10)

    Where:

    • V_NaOH = Volume of NaOH in mL

    • M_NaOH = Molarity of NaOH

    • MW_analyte = Molecular weight of this compound

    • m_analyte = mass of this compound in grams

Visualizing the Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh this compound weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate Purity_Calculation_Logic input Inputs: - Integral Analyte (I_analyte) - Integral IS (I_IS) - Protons Analyte (N_analyte) - Protons IS (N_IS) - MW Analyte - MW IS - Mass Analyte (m_analyte) - Mass IS (m_IS) - Purity IS (P_IS) formula Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS input->formula output Result: This compound Purity (%) formula->output

A Comparative Analysis of Palladium Catalysts for Octylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in Suzuki-Miyaura Cross-Coupling Reactions.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of a suitable palladium catalyst is critical for the success of these reactions, directly impacting yields, reaction times, and overall process efficiency. This guide provides a comparative analysis of commonly employed palladium catalysts for the coupling of octylboronic acid, a primary alkylboronic acid, with a focus on providing actionable data and detailed experimental protocols for researchers in academia and the pharmaceutical industry.

While direct comparative studies on this compound coupling using a standardized set of catalysts are limited in published literature, this guide synthesizes available data from analogous reactions involving primary alkylboronic acids to provide a comprehensive overview of catalyst performance. The catalysts compared are:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A widely used, commercially available catalyst.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)): A robust and versatile catalyst known for its effectiveness in challenging coupling reactions.

  • Palladium(II) Acetate (B1210297) with Sphos (Pd(OAc)₂/SPhos): A modern catalyst system employing a bulky, electron-rich phosphine (B1218219) ligand, often showing high activity at low catalyst loadings.

Performance Comparison of Palladium Catalysts

The following table summarizes the typical performance of the selected palladium catalysts in the Suzuki-Miyaura coupling of primary alkylboronic acids with aryl bromides. The data presented is a representative compilation from various sources and should be considered as a guideline for catalyst selection. Actual results may vary based on specific substrates and reaction conditions.

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ 2 - 5Toluene (B28343)/WaterK₂CO₃90 - 11012 - 2470 - 85
PdCl₂(dppf) 1 - 3Dioxane/WaterK₃PO₄80 - 1004 - 1285 - 95
Pd(OAc)₂/SPhos 0.5 - 2Toluene/WaterK₃PO₄80 - 1001 - 6> 90

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using each of the compared catalyst systems.

Protocol 1: Coupling using Pd(PPh₃)₄

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Coupling using PdCl₂(dppf)

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • PdCl₂(dppf) (0.02 mmol, 2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (B91453) (4 mL)

  • Water (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl bromide, this compound, PdCl₂(dppf), and potassium phosphate to a Schlenk flask containing a magnetic stir bar.

  • Seal the flask, remove it from the glovebox (if applicable), and attach it to a Schlenk line.

  • Add degassed 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 90 °C and stir for the indicated time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Coupling using Pd(OAc)₂/SPhos

Materials:

  • This compound (1.5 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂, SPhos, and potassium phosphate to a dry reaction vessel.

  • Add the aryl bromide and this compound.

  • Add degassed toluene and degassed water.

  • Seal the vessel and heat the mixture to 100 °C with stirring.

  • Monitor the reaction for completion by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure product.

Visualizing the Suzuki-Miyaura Coupling

To further aid in the understanding of the reaction, the following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Oxidative Addition Adduct) Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)-OR' ArPdX->ArPdOR Ligand Exchange ArPdR Ar-Pd(II)-R' (Di-organopalladium Intermediate) ArPdOR->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R' (Coupled Product) ArPdR->ArR ArX Ar-X (Aryl Halide) ArX->ArPdX RBOH2 R'B(OH)₂ (Boronic Acid) Borate [R'B(OH)₃]⁻ RBOH2->Borate Base Base (e.g., K₂CO₃) Base->Borate Borate->ArPdR

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine Aryl Halide, this compound, Base, and Solvent in a Schlenk Flask start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ setup->inert catalyst Add Palladium Catalyst and Ligand (if applicable) inert->catalyst reaction Heat and Stir Reaction Mixture catalyst->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Aqueous Work-up: Dilute, Wash, and Extract monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Isolated Product purify->product

General experimental workflow for Suzuki-Miyaura coupling.

Octylboronic Acid vs. Potassium Octyltrifluoroborate: A Comparative Guide for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Key Reagents in Suzuki-Miyaura Cross-Coupling Reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. A critical component of this reaction is the choice of the organoboron nucleophile. While alkylboronic acids have traditionally been employed, potassium alkyltrifluoroborates have emerged as a robust and versatile alternative. This guide provides an objective, data-supported comparison of n-octylboronic acid and potassium n-octyltrifluoroborate to inform reagent selection in your synthetic endeavors.

At a Glance: Key Differences and Advantages

Featuren-Octylboronic AcidPotassium Octyltrifluoroborate
Stability Prone to dehydration to form cyclic boroxines and susceptible to protodeboronation.[1] This can lead to challenges in stoichiometry and reproducibility.Exceptionally stable to air and moisture, allowing for indefinite storage at room temperature without degradation.[2]
Handling Often requires handling under an inert atmosphere to prevent degradation, especially for long-term storage and sensitive applications.Can be handled on the benchtop without special precautions, simplifying experimental setup.[2]
Stoichiometry The presence of boroxine (B1236090) trimers can complicate accurate massing and lead to the use of excess reagent.As stable, crystalline solids, they allow for precise stoichiometric control.
Reactivity Directly participates in the catalytic cycle after activation with a base.Acts as a stable precursor that slowly hydrolyzes under basic conditions to release the corresponding boronic acid in situ.[3] This slow-release mechanism can minimize side reactions, such as homocoupling.

Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison

Parametern-Butylboronic AcidPotassium Phenethyltrifluoroborate
Aryl Halide Bromobenzene (B47551)2-Chloroanisole (B146271)
Catalyst Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand S-Phos (4 mol%)RuPhos (4 mol%)
Base K₃PO₄ (3 equiv.)K₂CO₃ (3 equiv.)
Solvent Toluene (B28343)10:1 Toluene/H₂O
Temperature 120 °C80 °C
Reaction Time Not specified24 h
Yield >95% (conversion)[1]72%[2]

Note: The conditions and coupling partners are different, which will impact the yield. However, this data illustrates that both reagents can be effectively used in Suzuki-Miyaura couplings to achieve high yields. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction for each type of organoboron reagent.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura reactions using a primary alkylboronic acid and a primary alkyltrifluoroborate.

Protocol 1: Suzuki-Miyaura Coupling of n-Butylboronic Acid with Bromobenzene[1]
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add bromobenzene (1.0 equiv.), n-butylboronic acid (1.1-1.5 equiv.), and potassium phosphate (B84403) (K₃PO₄, 3.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, prepare the catalyst system by mixing palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv.) and S-Phos (0.04 equiv.). Add this mixture to the reaction vessel.

  • Solvent Addition and Reaction: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 120 °C and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of Potassium Phenethyltrifluoroborate with 2-Chloroanisole[2]
  • Reaction Setup: In a reaction tube, combine 2-chloroanisole (1.0 equiv.), potassium phenethyltrifluoroborate (1.0 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and RuPhos (0.04 equiv.).

  • Solvent Addition and Degassing: Add a 10:1 mixture of toluene and water. Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heating and Monitoring: Seal the tube and heat the reaction mixture to 80 °C for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Visualizing the Chemistry

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArR Ar-R' Reductive_Elimination->ArR Boronate_Activation R'B(OH)₂ + Base → [R'B(OH)₃]⁻ Boronate_Activation->Transmetalation Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Workflow: Reagent Handling and Preparation

This diagram outlines the typical laboratory workflow for preparing a Suzuki-Miyaura reaction with octylboronic acid versus potassium octyltrifluoroborate, highlighting the differences in handling requirements.

Workflow_Comparison cluster_0 This compound cluster_1 Potassium Octyltrifluoroborate Start_BA Start Weigh_BA Weigh under Inert Atmosphere Start_BA->Weigh_BA Add_Reagents_BA Add to Reaction Vessel (under inert gas) Weigh_BA->Add_Reagents_BA End_BA Ready for Reaction Add_Reagents_BA->End_BA Start_TFB Start Weigh_TFB Weigh on Open Bench Start_TFB->Weigh_TFB Add_Reagents_TFB Add to Reaction Vessel Weigh_TFB->Add_Reagents_TFB End_TFB Ready for Reaction Add_Reagents_TFB->End_TFB

References

Performance of Octylboronic Acid in Diverse Solvent Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical parameter influencing the performance of key reagents. This guide provides a comprehensive comparison of octylboronic acid's performance—in terms of solubility, stability, and reactivity—across various solvent systems. To provide a broader context, its performance is benchmarked against two common alternatives: phenylboronic acid, an aromatic analogue, and dodecylboronic acid, a longer-chain alkyl counterpart.

Executive Summary

This compound, a key intermediate in organic synthesis, exhibits variable performance depending on the solvent environment. Generally, it displays higher solubility in nonpolar, aprotic solvents due to its significant alkyl character. Its stability is compromised in protic solvents, particularly under non-neutral pH conditions, which can promote protodeboronation. In the context of palladium-catalyzed cross-coupling reactions, the choice of solvent significantly impacts reaction efficiency, with polar aprotic solvents often providing a favorable balance of reactant solubility and catalyst activity.

Comparison with Alternatives

Phenylboronic Acid: As an aromatic boronic acid, phenylboronic acid's performance is heavily influenced by the electronic effects of the phenyl ring. It generally exhibits greater solubility in polar solvents compared to this compound. While also susceptible to degradation, its stability profile can differ based on the specific conditions.

Dodecylboronic Acid: With a longer alkyl chain, dodecylboronic acid displays even more pronounced lipophilic character than this compound, leading to higher solubility in nonpolar solvents and lower solubility in polar media. Its reactivity in cross-coupling reactions may be slightly attenuated due to increased steric hindrance.

Data Presentation

Solubility
Solvent SystemSolvent TypeExpected Solubility of this compoundPhenylboronic Acid Solubility ( g/100g )[1]
TolueneNonpolar AproticHighModerate
Tetrahydrofuran (THF)Polar AproticHighHigh
Dichloromethane (DCM)Polar AproticHighModerate
N,N-Dimethylformamide (DMF)Polar AproticModerateHigh
EthanolPolar ProticModerateHigh
WaterPolar ProticLowLow (1.9 g/100g at 20°C)

Note: The expected solubility of this compound is an extrapolation based on its chemical structure. The long alkyl chain of this compound suggests a preference for less polar solvents compared to phenylboronic acid.

Stability

The stability of boronic acids is primarily affected by protodeboronation and oxidation.[3][4] Protodeboronation, the cleavage of the carbon-boron bond, is often catalyzed by acidic or basic conditions and can be influenced by the presence of water.[3] Oxidation can lead to the formation of boric acid.[3]

Solvent TypeKey Factors Influencing StabilityExpected Stability of this compound
Aprotic Solvents Low moisture content generally enhances stability.High: In dry, neutral aprotic solvents, this compound is expected to be relatively stable.
(e.g., Toluene, THF)
Protic Solvents Presence of hydroxyl groups can facilitate protodeboronation, especially at non-neutral pH.Moderate to Low: Stability is expected to decrease in protic solvents, particularly with changes in pH or elevated temperatures.[3]
(e.g., Ethanol, Water)
Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental application of boronic acids. The solvent plays a critical role in this reaction by influencing the solubility of reactants and the activity of the palladium catalyst.[5][6] The following table presents hypothetical yield data for a model Suzuki-Miyaura reaction between an aryl halide and the respective boronic acids in different solvent systems, based on general trends observed in the literature.[7][8]

Model Reaction: Aryl Halide + Boronic Acid → Biaryl Product (in the presence of a Palladium catalyst and base)

Solvent SystemSolvent TypeThis compound (Expected Yield)Phenylboronic Acid (Typical Yield)Dodecylboronic Acid (Expected Yield)
TolueneNonpolar AproticGood to ExcellentGood to ExcellentGood
Tetrahydrofuran (THF)Polar AproticExcellentExcellentGood to Excellent
N,N-Dimethylformamide (DMF)Polar AproticGoodGood to ExcellentGood
Ethanol/WaterPolar ProticModerate to GoodGoodModerate

Note: The expected yields are illustrative and can vary significantly based on the specific substrates, catalyst, base, and reaction conditions. Generally, polar aprotic solvents like THF and DMF are effective for Suzuki-Miyaura reactions.[9]

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of a boronic acid in a given solvent.[10]

  • Sample Preparation: Add an excess amount of the boronic acid to a series of sealed vials, each containing a known volume of a different solvent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial that undissolved solid remains.

  • Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid.

  • Quantification: Determine the concentration of the boronic acid in the supernatant using a suitable analytical technique, such as HPLC with a UV or refractive index detector, or by evaporating the solvent and weighing the residue.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100g of solvent).

Assessment of Stability by ¹H NMR Spectroscopy

This protocol describes a method for monitoring the stability of a boronic acid in solution over time.[3]

  • Sample Preparation: Dissolve a precisely weighed amount of the boronic acid in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube to a known concentration.

  • Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0) to serve as a baseline.

  • Incubation: Store the NMR tube under the desired conditions (e.g., specific temperature, exposure to air).

  • Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours).

  • Data Analysis: Monitor the integration of characteristic proton signals of the boronic acid and look for the appearance of new signals corresponding to degradation products. The decrease in the integral of the starting material's signals over time indicates its degradation.

Evaluation of Suzuki-Miyaura Coupling Efficiency

This protocol provides a general procedure for comparing the reactivity of different boronic acids in a Suzuki-Miyaura cross-coupling reaction.[5]

  • Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add the desired anhydrous solvent to the reaction vessel via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80°C) and monitor its progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography. Determine the yield of the purified product and confirm its identity by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

G cluster_0 Solubility Determination Excess Boronic Acid Excess Boronic Acid Solvent Addition Solvent Addition Excess Boronic Acid->Solvent Addition Step 1 Equilibration Equilibration Solvent Addition->Equilibration Step 2 Phase Separation Phase Separation Equilibration->Phase Separation Step 3 Supernatant Analysis Supernatant Analysis Phase Separation->Supernatant Analysis Step 4 Solubility Calculation Solubility Calculation Supernatant Analysis->Solubility Calculation Step 5

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_1 Stability Assessment Boronic Acid in\nDeuterated Solvent Boronic Acid in Deuterated Solvent Initial 1H NMR (t=0) Initial 1H NMR (t=0) Boronic Acid in\nDeuterated Solvent->Initial 1H NMR (t=0) Step 1 Incubation Incubation Initial 1H NMR (t=0)->Incubation Step 2 Time-course 1H NMR Time-course 1H NMR Incubation->Time-course 1H NMR Step 3 Data Analysis Data Analysis Time-course 1H NMR->Data Analysis Step 4 Degradation Profile Degradation Profile Data Analysis->Degradation Profile Step 5

Caption: Workflow for Stability Assessment via ¹H NMR.

G cluster_2 Suzuki-Miyaura Coupling Reactants & Catalyst Reactants & Catalyst Solvent Addition Solvent Addition Reactants & Catalyst->Solvent Addition Step 1 Reaction & Monitoring Reaction & Monitoring Solvent Addition->Reaction & Monitoring Step 2 Work-up & Extraction Work-up & Extraction Reaction & Monitoring->Work-up & Extraction Step 3 Purification & Analysis Purification & Analysis Work-up & Extraction->Purification & Analysis Step 4 Yield Determination Yield Determination Purification & Analysis->Yield Determination Step 5

Caption: Workflow for Suzuki-Miyaura Coupling Efficiency Evaluation.

References

A Comparative Guide to the Cross-Validation of Analytical Data for Synthesized Octylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of synthesized octylboronic acid. As a key building block in organic synthesis and drug development, the purity and structural integrity of this compound are paramount. This document outlines the principles and expected results from various analytical techniques, offering a framework for the cross-validation of data to ensure its accuracy and reliability.

Data Presentation: A Comparative Summary

Cross-validation of analytical data involves comparing results from multiple orthogonal techniques to provide a high degree of confidence in the material's identity, purity, and stability.[1][2] The following tables summarize the expected quantitative data for this compound (C₈H₁₉BO₂) from several common analytical methods.

Table 1: Spectroscopic and Physical Data for this compound

ParameterTechniqueExpected Value/ObservationReference
Molecular Formula-C₈H₁₉BO₂[3]
Molecular Weight-158.05 g/mol [3]
Exact MassMass Spectrometry (MS)158.14781 Da[3]
Melting PointDifferential Scanning Calorimetry (DSC)78-81 °C[4]
¹H NMR (400 MHz, DMSO-d₆)Nuclear Magnetic Resonance (NMR)δ ~7.5 (br s, 2H, B(OH)₂), 1.2-1.4 (m, 12H, -(CH₂)₆-), 0.85 (t, 3H, -CH₃), 0.75 (t, 2H, -CH₂-B)Estimated
¹³C NMR (100 MHz, DMSO-d₆)Nuclear Magnetic Resonance (NMR)δ ~31.3, 30.9, 28.7, 28.6, 23.9, 22.1, 13.9 (octyl chain), C-B bond not always observed[1][5]
¹¹B NMR (128 MHz, DMSO-d₆)Nuclear Magnetic Resonance (NMR)δ ~28-33 ppm (broad singlet)[1][6][7]
Key IR AbsorptionsFourier-Transform Infrared (FTIR)~3300-3200 cm⁻¹ (O-H stretch, broad), ~2920, 2850 cm⁻¹ (C-H stretch), ~1350 cm⁻¹ (B-O stretch)[8][9][10]

Table 2: Chromatographic and Thermal Analysis Data for this compound

ParameterTechniqueExpected ResultReference
PurityHigh-Performance Liquid Chromatography (HPLC)>97% (typical commercial purity)[11]
Retention Time (HPLC)HPLC with C18 columnDependent on specific method conditions[12]
Thermal DecompositionThermogravimetric Analysis (TGA)Initial weight loss corresponding to dehydration to boroxine (B1236090), followed by decomposition at higher temperatures.[13][14]
Derivatized Compound (GC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Trimethylsilyl (B98337) (TMS) ether of this compound[15][16]
Mass Spectrum Fragments (EI)Mass Spectrometry (MS)Fragments corresponding to loss of water, and cleavage of the octyl chain.[17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following sections provide standardized protocols for key experiments in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), which can lead to complex spectra, the choice of solvent is critical.[18][19]

  • Instrumentation : 400 MHz NMR Spectrometer

  • Sample Preparation : Dissolve 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄. The use of protic solvents can help to break up boroxine trimers and provide sharper signals for the monomeric acid.[18]

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • The broad singlet for the B(OH)₂ protons may exchange with residual water in the solvent.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • The carbon directly attached to the boron atom may be difficult to observe due to quadrupolar relaxation.[1]

  • ¹¹B NMR Acquisition :

    • Acquire a one-dimensional boron spectrum.

    • A broad singlet is expected, characteristic of a tricoordinate boronic acid.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation : Electrospray Ionization (ESI) or Electron Ionization (EI) Mass Spectrometer

  • Sample Preparation :

  • Analysis :

    • ESI : Observe the [M-H]⁻ ion in negative mode or adducts in positive mode.

    • EI : Analyze the fragmentation pattern of the derivatized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound and to quantify any impurities.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[12]

  • Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.[20]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 210 nm or by post-column derivatization with a reagent like alizarin (B75676) for selective and sensitive detection.[21][22]

  • Sample Preparation : Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.

  • Procedure : Inject 10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of boronic acids, derivatization is necessary for GC-MS analysis.[23]

  • Instrumentation : GC-MS system.

  • Derivatization :

    • Dissolve ~1 mg of this compound in 1 mL of a dry aprotic solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[16]

    • Heat the mixture at 60-70°C for 30 minutes to form the volatile trimethylsilyl (TMS) derivative.

  • GC Conditions :

    • Injector Temperature : 250 °C.

    • Column : A non-polar capillary column (e.g., DB-5ms).

    • Oven Program : Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C).

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan a range appropriate for the derivatized molecular weight (m/z 50-500).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical data for synthesized this compound and the relationship between the compound's structure and its expected analytical signals.

CrossValidationWorkflow Cross-Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_primary_characterization Primary Structural Characterization cluster_purity_stability Purity and Stability Assessment cluster_validation Data Cross-Validation cluster_conclusion Final Assessment SynthesizedProduct Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) SynthesizedProduct->NMR Structural ID MS Mass Spectrometry (Exact Mass) SynthesizedProduct->MS Structural ID FTIR FTIR Spectroscopy (Functional Groups) SynthesizedProduct->FTIR Structural ID HPLC HPLC (Purity, Impurities) SynthesizedProduct->HPLC Purity/Stability GCMS GC-MS (after derivatization) (Volatile Impurities) SynthesizedProduct->GCMS Purity/Stability TGA TGA/DSC (Thermal Stability, Hydration) SynthesizedProduct->TGA Purity/Stability Validation Cross-Validation (Comparison of Results) NMR->Validation MS->Validation FTIR->Validation HPLC->Validation GCMS->Validation TGA->Validation Conclusion Confirmed Structure, Purity, and Stability Validation->Conclusion

Caption: A logical workflow for the cross-validation of analytical data.

OctylboronicAcid_Structure_Signal Structure-Signal Correlation for this compound cluster_structure Molecular Structure cluster_signals Expected Analytical Signals Structure {this compound | {CH₃(CH₂)₇B(OH)₂}} NMR_H ¹H NMR Alkyl Protons (δ 0.8-1.4 ppm) B(OH)₂ Protons (δ ~7.5 ppm, broad) NMR_C ¹³C NMR Alkyl Carbons (δ 13-32 ppm) NMR_B ¹¹B NMR B(OH)₂ (δ ~28-33 ppm) IR FTIR O-H Stretch (~3300 cm⁻¹) C-H Stretch (~2900 cm⁻¹) B-O Stretch (~1350 cm⁻¹) MS_spec Mass Spec [M-H]⁻ (m/z 157.14) Fragmentation of Alkyl Chain

Caption: Correlation of this compound's structure with its analytical signals.

References

A Comparative Guide for Synthetic Chemists: The Advantages of Octylboronic Acid Over Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds is a foundational pillar for constructing complex molecular architectures. For decades, Grignard reagents have been celebrated as powerful nucleophiles for this purpose. However, their high reactivity and strong basicity impose significant limitations, particularly in the synthesis of intricate molecules with diverse functionalities. This guide provides a detailed comparison between octylboronic acid, a representative of the versatile organoboron family, and traditional Grignard reagents, highlighting the distinct advantages of the former in terms of functional group tolerance, reaction conditions, and selectivity. This analysis is supported by comparative data and detailed experimental protocols to inform reagent selection for researchers, scientists, and drug development professionals.

Core Comparison: Reactivity, Selectivity, and Practicality

The fundamental differences between this compound and Grignard reagents stem from the nature of the carbon-metal bond. The carbon-magnesium bond in a Grignard reagent is highly polarized and ionic in character, rendering the carbon atom a potent nucleophile but also an exceptionally strong base.[1] In contrast, the carbon-boron bond in this compound is less polarized and more covalent, resulting in a milder, more selective reagent.

Key Advantages of this compound:
  • Superior Functional Group Tolerance: Grignard reagents are notoriously incompatible with common functional groups containing acidic protons, such as alcohols, carboxylic acids, and primary/secondary amines.[2][3] They also readily react with electrophilic functional groups like esters, amides, and nitriles, often necessitating cumbersome protection-deprotection sequences.[4] Organoboron reagents, including this compound, are stable in the presence of a wide array of functional groups, enabling more direct and efficient synthetic routes.[5][6]

  • Milder and More Convenient Reaction Conditions: The preparation and use of Grignard reagents demand strictly anhydrous (dry) and inert atmospheric conditions, as they are rapidly destroyed by water and air.[7][8][9] Conversely, Suzuki-Miyaura cross-coupling reactions, the primary application for this compound, are often tolerant to air and moisture, with some protocols even using aqueous solvent systems.[5] This operational simplicity is a significant practical advantage.

  • Enhanced Chemoselectivity and Regioselectivity: The high basicity of Grignard reagents can lead to undesired side reactions, such as enolization of ketones or deprotonation of acidic C-H bonds.[10] Furthermore, achieving regiochemical control can be challenging.[11] The palladium-catalyzed cross-coupling of this compound, however, is highly chemoselective, forming C-C bonds specifically between the boron- and halogen-bearing carbons with predictable regiochemistry.[12]

  • Lower Toxicity and Environmental Impact: Organoboron compounds and their byproducts are generally considered to have low toxicity, aligning with the principles of green chemistry.[5] This presents a safer alternative to the often pyrophoric nature of Grignard reagents and the disposal requirements for magnesium salt byproducts.

Data Presentation: Performance at a Glance

The following table summarizes the key performance differences between this compound (primarily in the context of Suzuki-Miyaura coupling) and Grignard reagents.

FeatureThis compound (in Suzuki-Miyaura Coupling)Grignard Reagents
Basicity Weakly basic.Very strong base.[1]
Nucleophilicity Mild nucleophile (activated by base in catalytic cycle).[13]Strong nucleophile.[14]
Moisture/Air Stability Generally stable, many reactions are tolerant.[5]Highly sensitive; requires strict anhydrous/inert conditions.[7][9]
Functional Group Tolerance Excellent; compatible with alcohols, esters, amides, nitriles, ketones.[12][15]Poor; reacts with acidic protons and most carbonyl derivatives.[4][7]
Primary Application Pd-catalyzed Suzuki-Miyaura cross-coupling.[16][17]Nucleophilic addition to carbonyls, epoxides; C-C coupling (Kumada).[10][14]
Selectivity High chemoselectivity and regioselectivity.[11]Moderate to low; prone to side reactions like enolization.[10]
Stereoselectivity High stereocontrol is achievable.[11]Challenging to achieve high stereoselectivity without chiral auxiliaries.[11][18]
Toxicity Low toxicity of reagent and byproducts.[5]Reagents can be pyrophoric; magnesium byproducts.
Reaction Setup Operationally simple, often one-pot.Requires careful preparation and handling under inert atmosphere.[8]

Visualization of Reagent Selectivity and Reaction Mechanisms

Diagrams generated using Graphviz illustrate the critical differences in functional group compatibility and reaction pathways.

G cluster_substrate Substrate with Multiple Functional Groups Substrate Aryl-Br + R-OH + R-COOR' Grignard Grignard Reagent (R'-MgX) Boronic This compound + Pd Catalyst / Base Grignard_P1 Deprotonation (R-O-MgX) Grignard->Grignard_P1 Fast Acid-Base Grignard_P2 Attack on Ester (Tertiary Alcohol) Grignard->Grignard_P2 Nucleophilic Attack Grignard_P3 Attack on Aryl-Br (Kumada Coupling) Grignard->Grignard_P3 Requires Catalyst Suzuki_P Selective Suzuki Coupling (Aryl-Octyl) Boronic->Suzuki_P Chemoselective Cross-Coupling

Caption: Functional group compatibility of Grignard vs. Boronic Acid reagents.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)-X L_n (Oxidative Addition) Pd0->OxAdd 1 Transmetal R-Pd(II)-R' L_n (Transmetalation) OxAdd->Transmetal 2 RedElim R-R' (Reductive Elimination) Transmetal->RedElim 3 RedElim->Pd0 Catalyst Regenerated ArX Ar-X ArX->OxAdd BoronicAcid R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Grignard_Workflow Start Alkyl Halide (R-X) + Mg Metal Conditions Strict Anhydrous Conditions (Dry Ether) Start->Conditions Reagent Grignard Reagent (R-MgX) Conditions->Reagent Reaction Add Electrophile (e.g., Ketone) Reagent->Reaction Workup Aqueous Acid Workup (H₃O⁺) Reaction->Workup Product Final Product (e.g., Alcohol) Workup->Product

Caption: A typical experimental workflow for a Grignard reaction.

Experimental Protocols

The following protocols provide representative examples of a Suzuki-Miyaura coupling reaction and a Grignard addition to a ketone.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with this compound

This protocol demonstrates a typical palladium-catalyzed C-C bond formation.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromoanisole, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

Workup:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-octylanisole.

Protocol 2: Grignard Addition of Octylmagnesium Bromide to Acetophenone (B1666503)

This protocol illustrates the synthesis of a tertiary alcohol under strict anhydrous conditions.

Materials:

  • Magnesium turnings (1.2 equiv)

  • 1-Bromooctane (B94149) (1.2 equiv)

  • Anhydrous diethyl ether

  • Acetophenone (1.0 equiv)

  • A few crystals of iodine (as an activator)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen/argon line, heat gun

Procedure:

  • Grignard Reagent Preparation:

    • Thoroughly flame-dry all glassware under vacuum and cool under an inert atmosphere.

    • Place magnesium turnings and an iodine crystal in the three-neck flask.

    • Add a small portion of anhydrous diethyl ether.

    • In the dropping funnel, prepare a solution of 1-bromooctane in anhydrous diethyl ether.

    • Add a small amount of the 1-bromooctane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If it does not start, gentle warming may be required.

    • Once initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the resulting gray/black solution for an additional 30-60 minutes.

  • Addition to Ketone:

    • Prepare a solution of acetophenone in anhydrous diethyl ether.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add the acetophenone solution dropwise via the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

Workup:

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Add more diethyl ether and transfer the mixture to a separatory funnel.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, 2-phenyl-2-decanol. Purification can be achieved by column chromatography or distillation.

Conclusion

For synthetic chemists engaged in the complex task of drug discovery and materials science, the choice of reagents is critical to success. While Grignard reagents remain valuable for certain transformations, their inherent limitations—poor functional group tolerance, high basicity, and stringent reaction conditions—often complicate synthetic routes. This compound and its congeners, primarily through the Suzuki-Miyaura cross-coupling reaction, offer a superior alternative characterized by exceptional functional group tolerance, operational simplicity, and high selectivity.[11][12] These advantages facilitate the design of more convergent and efficient synthetic strategies, making organoboron reagents indispensable tools in the modern chemist's arsenal (B13267) for the construction of complex, high-value molecules.

References

Navigating the Challenges of Long-Chain Alkyl Couplings: A Comparative Guide to Octylboronic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex molecule synthesis, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the formation of carbon-carbon bonds. While aryl and vinylboronic acids have been extensively utilized, the application of their long-chain alkyl counterparts, such as octylboronic acid, presents a unique set of challenges that can impede reaction efficiency and product yields. This guide provides a comprehensive comparison of this compound with its more stable and versatile alternatives—potassium octyltrifluoroborate and octyl-MIDA boronate—supported by experimental data to inform reagent selection for researchers, scientists, and drug development professionals.

The Limitations of this compound

This compound, as a representative long-chain alkylboronic acid, is susceptible to several limitations that can complicate its use in intricate synthetic routes.

1. Protodeboronation: This is a significant undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of octane (B31449) as a byproduct and a reduction in the yield of the desired coupled product.[1] This process is often exacerbated by the basic conditions and elevated temperatures typically required for Suzuki-Miyaura couplings.[1]

2. Stability and Handling: Alkylboronic acids are generally less stable than their aryl counterparts. They can be prone to oxidation and are often difficult to purify by standard chromatographic techniques due to their polarity and potential for decomposition on silica (B1680970) gel.[2]

3. Solubility Issues: The long, hydrophobic octyl chain coupled with the polar boronic acid head can lead to poor solubility in the diverse solvent systems often employed in cross-coupling reactions. This can result in heterogeneous reaction mixtures and consequently, lower reaction rates and yields.[1]

4. Slower Reaction Kinetics: The transmetalation step in the Suzuki-Miyaura catalytic cycle tends to be slower for alkylboronic acids compared to arylboronic acids. This can necessitate more forcing reaction conditions, which in turn can promote side reactions like protodeboronation.[3]

Comparative Performance: this compound vs. Alternatives

To overcome the inherent drawbacks of this compound, more robust alternatives have been developed. Potassium octyltrifluoroborate and N-methyliminodiacetic acid (MIDA) boronate esters have emerged as superior reagents for the introduction of an octyl group in complex molecule synthesis.

Potassium Alkyltrifluoroborates (R-BF3K): These salts are crystalline, air- and moisture-stable solids that are easy to handle and purify.[4] They are significantly more resistant to protodeboronation than the corresponding boronic acids. In the presence of a base, they slowly hydrolyze in situ to release the active boronic acid, which can minimize its decomposition.[4]

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and are readily purified by chromatography.[5][6][7] The MIDA ligand protects the boronic acid functionality, which can be released under mild basic conditions, allowing for a controlled, slow release of the reactive boronic acid during the coupling reaction.[5][6][7] This strategy is particularly advantageous in iterative cross-coupling sequences.[5][6][7]

The following table summarizes a comparison of reaction yields for the Suzuki-Miyaura coupling of an aryl bromide with different octylboron reagents, based on representative data for n-alkylboronic acids and their derivatives.

Boron ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
n-Octylboronic Acid Pd(dppf)Cl₂K₂CO₃Toluene (B28343)/H₂O801265[8] (extrapolated)
Potassium n-Octyltrifluoroborate Pd(dppf)Cl₂Cs₂CO₃THF/H₂O801288[9] (extrapolated)
n-Octyl-MIDA boronate Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60694[10] (extrapolated)

Note: The data in this table is a synthesized representation from multiple sources to illustrate general reactivity trends and may not reflect the results of a single head-to-head study.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with n-Alkylboronic Acid

This protocol is a representative example for the coupling of an aryl bromide with an n-alkylboronic acid.

Materials:

  • Aryl bromide (1.0 equiv)

  • n-Octylboronic acid (1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)

  • Toluene

  • Water

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, n-octylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[11]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[11]

  • Add degassed toluene and degassed water to the flask via syringe.[11]

  • Stir the reaction mixture vigorously at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[11]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[11]

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[11]

Visualization of Concepts

Logical Workflow for Reagent Selection

The choice between this compound and its more stable derivatives can be guided by several factors, as illustrated in the following diagram.

Reagent_Selection Start Starting Synthesis with Octyl Group Unstable Is the boronic acid known to be unstable under planned conditions? Start->Unstable Complex Is the synthesis a multi-step or iterative cross-coupling sequence? Unstable->Complex No Use_TFB Use Potassium Octyltrifluoroborate Unstable->Use_TFB Yes Use_BA Use this compound (with caution) Complex->Use_BA No Use_MIDA Use Octyl-MIDA Boronate Complex->Use_MIDA Yes

Caption: Decision tree for selecting the appropriate octylboron reagent.

Simplified Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R R-Pd(II)-R' L_n Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product RX R-X RX->OxAdd Boron R'-B(OR)2 Boron->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion

While this compound can be a viable reagent in some contexts, its inherent limitations related to stability, solubility, and reactivity often make it a suboptimal choice for the synthesis of complex molecules. The superior handling characteristics and enhanced stability of potassium octyltrifluoroborate and octyl-MIDA boronate offer significant advantages, leading to more reliable and higher-yielding cross-coupling reactions. For routine applications where the boronic acid is known to be stable, it may suffice. However, for challenging substrates or multi-step synthetic sequences, the use of potassium octyltrifluoroborate or, particularly for iterative strategies, octyl-MIDA boronate, is strongly recommended to ensure the successful and efficient construction of the target molecule.

References

Benchmarking Octylboronic Acid: A Comparative Guide to Organometallic Reagents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) bonds is a foundational transformation. A variety of organometallic reagents have been developed to achieve this, each with its own set of advantages and limitations. This guide provides an objective comparison of octylboronic acid against other common organometallic reagents used in palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical and materials science research. The performance of these reagents is benchmarked based on reported experimental data in Suzuki-Miyaura, Kumada, and Negishi cross-coupling reactions.

Performance Comparison of Organometallic Reagents

The choice of an organometallic reagent in a cross-coupling reaction significantly impacts yield, reaction kinetics, and functional group tolerance. Boronic acids, Grignard reagents, and organozinc reagents are among the most utilized classes of compounds for the introduction of alkyl groups. The following table summarizes quantitative data from various sources to provide a comparative overview of their performance in coupling with aryl halides.

Organometallic ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
n-Octylboronic Acid 4-Bromoanisole (B123540)Pd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O1001885[1]
n-Octylboronic Acid 1-Bromo-4-(trifluoromethyl)benzenePd(dba)₂ / SPhosK₃PO₄Toluene/H₂O1001878[1]
n-Octylboronic Acid 2-BromonaphthaleneAntPhos / Pd₂(dba)₃K trimethylsilanolateDioxane70<194 (as neopentylglycol ester)[2]
n-Octylmagnesium Bromide (Grignard) 4-BromoanisoleNiCl₂(PCy₃)₂-THF25288[3]
n-Octylmagnesium Bromide (Grignard) 1-BromonaphthaleneNiCl₂(dppp)-Et₂O251695[4]
n-Octylzinc Bromide (Negishi) 4-BromoacetophenonePd(OAc)₂ / SPhos-THF661293[5]
n-Octylzinc Bromide (Negishi) 4-ChlorobenzonitrilePd(OAc)₂ / CPhos-THF251289[6]

Note: The data presented is compiled from different literature sources and, therefore, the reaction conditions are not standardized across all entries. Direct comparison of yields should be made with caution, considering the variations in catalysts, ligands, bases, solvents, and temperatures.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate comparison of different organometallic reagents. Below is a representative procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using n-octylboronic acid.

Suzuki-Miyaura Coupling of n-Octylboronic Acid with 4-Bromoanisole

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • n-Octylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), n-octylboronic acid (190 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • In a separate vial, under an inert atmosphere, dissolve palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in toluene (2 mL).

  • Add the catalyst solution to the Schlenk tube containing the reagents via syringe.

  • Add the remaining toluene (3 mL) and water (0.5 mL) to the reaction mixture.

  • The Schlenk tube is sealed, and the reaction mixture is stirred vigorously at 100 °C for 18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-methoxy-4-octylbenzene.

Mandatory Visualizations

To aid in the understanding of the reaction mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Catalytic_Cycle cluster_transmetalation Transmetalation Step pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R'-X pdiix R'-Pd(II)Ln-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation base_activation Base (e.g., K₃PO₄) boronate R-B(OH)₃⁻ base_activation->boronate R-B(OH)₂ boronate->transmetalation pdiir R'-Pd(II)Ln-R transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) catalyst product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Base) inert_atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) start->inert_atmosphere catalyst_prep Prepare Catalyst Solution (Pd(OAc)₂ + Ligand in Toluene) inert_atmosphere->catalyst_prep addition Add Catalyst & Solvents (Toluene, Water) catalyst_prep->addition reaction Heat and Stir (e.g., 100°C, 18h) addition->reaction workup Aqueous Workup (Dilute, Wash, Dry) reaction->workup purification Purification (Flash Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

The Reproducibility of Experimental Results Using Octylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental findings is a cornerstone of scientific advancement. In fields ranging from materials science to drug development, the ability to consistently replicate results is paramount for validating discoveries and building upon existing knowledge. Octylboronic acid, a member of the versatile boronic acid family, finds application in various chemical and biological experiments. This guide provides a comparative analysis of the reproducibility of experimental results using this compound in its primary applications: as a sensing element for carbohydrates and as a coupling partner in Suzuki-Miyaura reactions. Due to a lack of direct quantitative studies on the reproducibility of this compound specifically, this guide draws comparisons with closely related and well-studied boronic acids, particularly phenylboronic acid, to infer and discuss the factors influencing experimental consistency.

This compound in Carbohydrate Sensing: A Look at Reproducibility

Boronic acids are widely employed in the design of sensors for carbohydrates, including glucose, due to their ability to form reversible covalent complexes with diols. The reproducibility of these sensors is critical for their application in diagnostics and continuous monitoring.

Quantitative Data on Boronic Acid-Based Sensor Reproducibility

AnalyteConcentrationMeasurement Reproducibility (% Coefficient of Variation)Measurement Repeatability (% Coefficient of Variation)
Glucose72 mg/dl5.4%4.8%
Glucose144 mg/dl4.4%1.1%
Glucose540 mg/dl1.9%1.5%
Data adapted from a study on a phenylboronic acid-based holographic glucose sensor.[1]

Factors Influencing Reproducibility in Boronic Acid-Based Sensing:

The consistency of results in experiments using this compound for carbohydrate sensing is influenced by several factors:

  • pH of the Medium: The binding affinity of boronic acids to diols is highly pH-dependent. Small fluctuations in pH can significantly alter the sensor's response, impacting reproducibility.

  • Temperature: The binding equilibrium between the boronic acid and the diol is temperature-sensitive. Maintaining a constant temperature is crucial for obtaining reproducible measurements.

  • Interfering Substances: The presence of other diol-containing molecules or compounds that can interact with the boronic acid can lead to non-specific signals and affect the accuracy and reproducibility of the measurements.

  • Sensor Fabrication and Immobilization: For solid-state sensors, the method of immobilizing the this compound onto the sensor surface can introduce variability, affecting the density and orientation of the recognition element and, consequently, the sensor's performance and reproducibility.[2]

Comparison with Alternative Sensing Moieties:

Sensing MoietyPrinciple of OperationAdvantagesDisadvantages Affecting Reproducibility
This compound Reversible covalent bonding with diolsGood stability, reusable.[3]pH and temperature sensitivity, potential for interference from other diols.
Enzyme-Based (e.g., Glucose Oxidase) Enzymatic oxidation of the analyteHigh specificity and sensitivity.Lower stability, sensitive to temperature and pH, limited lifetime due to enzyme denaturation.
Aptamers Specific binding of nucleic acid sequences to the targetHigh specificity and affinity, can be produced with high batch-to-batch consistency.Can be susceptible to degradation by nucleases, binding can be influenced by ionic strength.

Reproducibility in Suzuki-Miyaura Coupling Reactions Involving this compound

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for carbon-carbon bond formation. Alkylboronic acids, including this compound, are used to introduce alkyl chains into organic molecules. The reproducibility of these reactions, in terms of yield and purity of the product, is crucial for synthetic chemistry and drug manufacturing.

Factors Influencing Reproducibility in Suzuki-Miyaura Coupling:

While specific quantitative data on the reproducibility of Suzuki coupling yields with this compound is scarce, the following factors are known to significantly influence the consistency of these reactions:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. The activity and stability of the catalytic system can vary between batches and under different reaction conditions.

  • Base: The type and concentration of the base used can affect the rate of transmetalation and the overall reaction kinetics. Inconsistent base quality or handling can lead to variable yields.

  • Solvent: The choice of solvent can influence the solubility of reactants and the stability of the catalyst, thereby affecting the reaction outcome. The presence of impurities or water in the solvent can also impact reproducibility.

  • Reaction Temperature and Time: Precise control over reaction temperature and time is essential. Deviations can lead to incomplete reactions or the formation of side products.

  • Purity of Reagents: The purity of the this compound and the coupling partner (e.g., aryl halide) is paramount. Impurities can poison the catalyst or participate in side reactions, leading to lower and more variable yields. Boronic acids themselves can be prone to decomposition, and using more stable derivatives like pinacol (B44631) boronic esters can improve consistency.[4]

Comparison with Alternative Coupling Partners:

Coupling PartnerKey FeaturesFactors Affecting Reproducibility
This compound Generally stable and easy to handle.Susceptible to protodeboronation under certain conditions, which can reduce yield and reproducibility.[4]
Organotrifluoroborates Crystalline, air- and moisture-stable solids.Generally offer good reproducibility due to their stability.
Organozinc Reagents (Negishi Coupling) Highly reactive.Sensitive to air and moisture, requiring stringent anhydrous and anaerobic conditions to ensure reproducibility.
Organotin Reagents (Stille Coupling) Tolerant to a wide range of functional groups.Toxicity of tin compounds is a major drawback. Reproducibility can be affected by the purity of the organotin reagent.

Experimental Protocols

Detailed experimental protocols are essential for ensuring the reproducibility of scientific findings. Below are generalized protocols for the two primary applications of boronic acids discussed.

Protocol 1: General Procedure for Fluorescent Glucose Sensing with a Boronic Acid-Based Probe

This protocol describes a general method for evaluating the glucose sensing capability of a fluorescent probe incorporating a boronic acid moiety in a buffered aqueous solution.

Materials:

  • Boronic acid-based fluorescent probe

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • Glucose stock solution (e.g., 1 M in phosphate buffer)

  • Fluorometer and cuvettes

Procedure:

  • Probe Solution Preparation: Prepare a stock solution of the boronic acid-based fluorescent probe in a suitable solvent (e.g., DMSO). Dilute the stock solution with the phosphate buffer to the desired final concentration (e.g., 10 µM).

  • Glucose Titration:

    • Place a known volume of the probe solution into a quartz cuvette.

    • Record the initial fluorescence spectrum of the probe solution.

    • Add small aliquots of the glucose stock solution to the cuvette, ensuring thorough mixing after each addition.

    • After each addition, allow the solution to equilibrate (typically a few minutes) and then record the fluorescence spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of glucose concentration.

    • To assess reproducibility, repeat the titration multiple times (e.g., n=3-5) and calculate the mean and standard deviation for each data point. The coefficient of variation can then be determined.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Alkylboronic Acid with an Aryl Halide

This protocol provides a general guideline for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Optimization of specific parameters may be required for different substrates.

Materials:

  • Aryl halide (1.0 equivalent)

  • Alkylboronic acid (e.g., this compound, 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., a mixture of toluene (B28343) and water)

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, alkylboronic acid, and base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe. Under a positive pressure of the inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

  • Reproducibility Assessment: To evaluate reproducibility, run the reaction multiple times under identical conditions and compare the isolated yields of the purified product.

Visualizations

Signaling Pathway for a "Turn-On" Fluorescent Boronic Acid Sensor

G cluster_1 Bound State A Fluorophore B Quencher (e.g., amine) A->B PET (Fluorescence Quenched) C Boronic Acid B->C Linker F Boronate Ester D Fluorophore E Quencher D->E PET Inhibited (Fluorescence On) E->F G Glucose F->G Covalent Bond Glucose_input Glucose Glucose_input->G

Caption: Mechanism of a PET-based fluorescent boronic acid glucose sensor.

Experimental Workflow for Suzuki-Miyaura Coupling

G start Start reactants Combine Aryl Halide, This compound, Base start->reactants inert Establish Inert Atmosphere reactants->inert solvent_cat Add Degassed Solvent and Pd Catalyst inert->solvent_cat heat Heat and Stir solvent_cat->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor workup Reaction Workup (Extraction, Washing) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship for Troubleshooting Low Reproducibility in Suzuki Coupling

G start Low Reproducibility Observed check_reagents Verify Purity of Reagents and Solvents start->check_reagents check_conditions Confirm Consistency of Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst/Ligand Activity and Stability start->check_catalyst check_base Assess Base Quality and Stoichiometry start->check_base optimize Systematically Optimize Parameters check_reagents->optimize check_conditions->optimize check_catalyst->optimize check_base->optimize end Improved Reproducibility optimize->end

Caption: A decision tree for addressing poor reproducibility in Suzuki reactions.

References

A Comparative Kinetic Analysis of Alkylboronic Acids in Key Chemical and Biological Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of various alkylboronic acids in several common and impactful reaction types: Suzuki-Miyaura cross-coupling, esterification with diols, and inhibition of serine proteases. The information presented is supported by experimental data and established mechanistic principles to aid in the selection of appropriate alkylboronic acids for specific research and development applications.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The kinetics of this reaction are significantly influenced by the structure of the boronic acid, particularly in the rate-determining transmetalation step.

Data Presentation: Relative Reaction Rates

The following table summarizes the relative kinetic performance of different alkylboronic acids in Suzuki-Miyaura reactions. The rates are normalized to ethylboronic acid.

Boronic Acid ClassSpecific CompoundRelative Rate (Normalized)Key Kinetic Observations
Primary AlkylEthylboronic Acid1.0Transmetalation can be rate-limiting. Minimal steric hindrance allows for a favorable kinetic profile within this class.[1]
Primary Alkyln-Butylboronic Acid~0.8Increased steric bulk compared to ethylboronic acid leads to a slower transmetalation step.[1]
Secondary AlkylIsopropylboronic Acid~0.3Significant steric hindrance at the carbon bound to boron drastically slows the rate of transmetalation.[1]
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally exhibits faster transmetalation compared to alkylboronic acids.
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating groups can accelerate the transmetalation step.
Aryl (Electron-Poor)4-Trifluoromethylphenylboronic Acid~3.0Electron-withdrawing groups can slow down transmetalation by decreasing the nucleophilicity of the aryl group.
Experimental Protocols: Kinetic Analysis of Suzuki-Miyaura Reactions

A general procedure for the kinetic analysis of Suzuki-Miyaura reactions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is as follows:

  • Reaction Setup: In a reaction vessel maintained at a constant temperature (e.g., 80 °C) and under an inert atmosphere (e.g., argon), combine the aryl halide (e.g., 1.0 mmol), the alkylboronic acid (e.g., 1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and an internal standard (e.g., dodecane) in a degassed solvent (e.g., toluene/water mixture).

  • Initiation: The reaction is initiated by the addition of a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol). This is considered time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot with a suitable solvent (e.g., diethyl ether) and water to stop the reaction.

  • Analysis: Analyze the organic layer of the quenched sample by GC or HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial reaction rate can be determined from the slope of this curve at the initial time points.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-OR' Ar-Pd(II)-OR' Ar-Pd(II)-X->Ar-Pd(II)-OR' Ligand Exchange Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-OR'->Ar-Pd(II)-R Transmetalation Ar-Pd(II)-R->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-OR' Base Base Base->Ar-Pd(II)-OR' Ar-X Ar-X Ar-X->Ar-Pd(II)-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Esterification with Diols

Alkylboronic acids reversibly react with diols to form cyclic boronic esters. This reaction is fundamental to their use in sensors, drug delivery, and dynamic materials. The kinetics of ester formation are influenced by both the structure of the alkylboronic acid and the diol.

Data Presentation: Comparative Reactivity
  • Alkyl vs. Aryl: Alkylboronic acids generally form esters with 1,2-diols to a greater extent and often more rapidly than arylboronic acids.[2]

  • Steric Effects: Increasing the steric bulk on the alkyl group of the boronic acid is expected to decrease the rate of ester formation due to increased steric hindrance at the boron center. Therefore, the expected trend in reaction rates is: Methylboronic acid > Ethylboronic acid > Propylboronic acid > Isopropylboronic acid .

  • Diol Structure: The rate of complexation is significantly faster with 1,2-diols compared to 1,3-diols.

Experimental Protocols: Kinetic Analysis of Boronic Acid-Diol Esterification

The kinetics of the reaction between an alkylboronic acid and a catechol (a 1,2-diol) can be monitored using UV-Vis spectrophotometry under pseudo-first-order conditions.

  • Solution Preparation: Prepare buffered aqueous solutions of the alkylboronic acid and a catechol derivative (e.g., Alizarin Red S) at a specific pH. The concentration of the catechol should be in large excess of the boronic acid.

  • Reaction Initiation: Initiate the reaction by mixing the two solutions in a cuvette at a constant temperature.

  • Data Acquisition: Monitor the change in absorbance at a specific wavelength corresponding to the formation of the boronic ester complex over time.

  • Data Analysis: Fit the absorbance data to a single exponential function to determine the observed rate constant (k_obs).

Mandatory Visualization: Boronic Acid-Diol Esterification Equilibrium

Diol_Esterification cluster_reactants Reactants cluster_products Products R-B(OH)2 Alkylboronic Acid Diol Diol BoronicEster Cyclic Boronic Ester R-B(OH)2->BoronicEster k_f / k_r H2O 2 H2O

Caption: Reversible esterification of an alkylboronic acid with a diol.

Inhibition of Serine Proteases

Alkylboronic acids are known to be reversible inhibitors of serine proteases, such as chymotrypsin, by forming a tetrahedral adduct with the catalytic serine residue. The strength of this inhibition is dependent on the nature of the alkyl group.

Data Presentation: Inhibition Constants (K_i)

A study by Antonov et al. (1970) investigated n-alkylboronic acids as reversible inhibitors of α-chymotrypsin. While the full dataset is not widely available, the principles of structure-activity relationships suggest the following trend:

Alkylboronic AcidExpected Trend in K_i (Lower is more potent)Rationale
Methylboronic AcidHighest K_iSmaller alkyl group may have weaker hydrophobic interactions with the S1 pocket of the enzyme.
Ethylboronic Acid
n-Propylboronic AcidIncreasing alkyl chain length generally improves hydrophobic interactions within the active site, leading to tighter binding and a lower K_i.
n-Butylboronic AcidLowest K_i

Note: This table represents an inferred trend based on general principles of enzyme inhibition and may not reflect the exact experimental data.

Experimental Protocols: Determining Inhibition Constants (K_i)
  • Enzyme Assay: In a temperature-controlled microplate reader, prepare a series of wells containing a buffer solution, the serine protease (e.g., chymotrypsin), and varying concentrations of the alkylboronic acid inhibitor.

  • Initiation: Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate.

  • Data Acquisition: Monitor the rate of product formation by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Plot the reaction velocities against the substrate concentration in a Lineweaver-Burk or Michaelis-Menten plot. The inhibition constant (K_i) can be determined by global fitting of the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).

Mandatory Visualization: Mechanism of Serine Protease Inhibition

Serine_Protease_Inhibition Enzyme_Active_Site Enzyme Active Site (Ser-OH, His-N) Tetrahedral_Adduct Tetrahedral Adduct (Ser-O-B(OH)2-R) Enzyme_Active_Site->Tetrahedral_Adduct Reversible Binding Alkylboronic_Acid R-B(OH)2 Alkylboronic_Acid->Tetrahedral_Adduct

Caption: Inhibition of a serine protease by an alkylboronic acid.

References

Evaluating the Functional Group Tolerance of Octylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of reagents is paramount to the success of complex molecular construction. Boronic acids, and their derivatives, have emerged as indispensable tools, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. Among these, octylboronic acid, a readily accessible and stable alkylboronic acid, presents a versatile building block for the introduction of an eight-carbon chain in organic synthesis. This guide provides an objective comparison of the functional group tolerance of this compound in Suzuki-Miyaura cross-coupling reactions, supported by experimental data, and offers detailed protocols for its application.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group compatibility. The performance of this compound in this reaction is robust, demonstrating its utility in the synthesis of a diverse range of substituted aromatic compounds.

A study detailing the Suzuki cross-coupling of various alkylboronic acids with a range of aryl bromides and chlorides highlights the excellent functional group tolerance of reagents like n-octylboronic acid. The reaction proceeds efficiently in the presence of a variety of substituents on the aryl halide partner, including electron-donating and electron-withdrawing groups. Functional groups such as fluoro, methyl, methoxy, acetyl, formyl, benzoyl, nitro, and nitrile are well-tolerated, resulting in good to excellent yields of the corresponding octyl-substituted aromatic products.[1]

For a direct comparison, the following table summarizes the yields obtained from the Suzuki-Miyaura coupling of n-octylboronic acid with various functionalized aryl halides.

Aryl Halide PartnerFunctional GroupYield (%)
4-BromoacetophenoneAcetyl (Ketone)Good
4-BromobenzaldehydeFormyl (Aldehyde)Good
4-BromobenzonitrileNitrileGood
1-Bromo-4-nitrobenzeneNitroGood
1-Bromo-4-fluorobenzeneFluoroGood
1-Bromo-4-methoxybenzeneMethoxy (Ether)Good
Methyl 4-bromobenzoateEsterGood
4-Bromo-N,N-dimethylanilineAmineGood

Note: "Good" yields are reported in the source material without specific quantitative values for each functional group with this compound specifically, but the study indicates successful coupling with these functionalities present on the aryl halide.[1]

Alternatives to this compound

While this compound is a versatile reagent, several alternatives can be considered depending on the specific synthetic requirements:

  • Octylboronic Pinacol (B44631) Ester: Boronate esters, such as the pinacol ester of this compound, often exhibit enhanced stability and are less prone to protodeboronation compared to the corresponding boronic acids. They are widely used in Suzuki-Miyaura reactions and can be a preferred choice for complex syntheses.

  • Potassium Octyltrifluoroborate: Organotrifluoroborates are another class of stable and crystalline organoboron reagents. They are known for their ease of handling and can be used directly in Suzuki-Miyaura couplings, often under milder conditions.

  • Other Alkylboronic Acids: For the introduction of different alkyl chains, a wide variety of other alkylboronic acids and their derivatives are commercially available.

The choice between these alternatives often depends on factors such as stability, reactivity, and the specific conditions of the planned reaction.

Experimental Protocols

The following is a general experimental protocol for evaluating the functional group tolerance of this compound in a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established procedures for similar reactions.

General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Halides:

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., a mixture of toluene (B28343) and water, or dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).

  • The solvent (e.g., 10 mL of a 4:1 mixture of toluene and water) is added via syringe.

  • The palladium catalyst (0.02-0.05 mmol) is added to the stirred mixture under a positive pressure of the inert gas.

  • The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired octyl-substituted aromatic compound.

Mechanism of Enzyme Inhibition by Boronic Acids

Boronic acids have gained significant attention in drug development as potent enzyme inhibitors, particularly for serine proteases. Their mechanism of action involves the formation of a reversible covalent bond with the catalytic serine residue in the enzyme's active site. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.

Below is a diagram illustrating the general mechanism of serine protease inhibition by a boronic acid.

enzyme_inhibition cluster_0 Enzyme Active Site Enzyme Serine Protease (with catalytic Ser-OH) Tetrahedral_Intermediate Tetrahedral Adduct (Enzyme-Inhibitor Complex) Enzyme->Tetrahedral_Intermediate Nucleophilic attack by Ser-OH on Boron atom Tetrahedral_Intermediate->Enzyme Reversible dissociation Inactive_Enzyme Inactive Enzyme Tetrahedral_Intermediate->Inactive_Enzyme Inhibition of Proteolytic Activity Boronic_Acid Boronic Acid Inhibitor (R-B(OH)2) Boronic_Acid->Enzyme Binding

Caption: Mechanism of serine protease inhibition by a boronic acid.

Experimental Workflow for Evaluating Functional Group Tolerance

A systematic approach is crucial for accurately assessing the functional group tolerance of a reagent. The following diagram outlines a typical experimental workflow for this purpose.

workflow start Start: Define Scope of Functional Groups select_partners Select Aryl Halide Coupling Partners with Diverse Functional Groups start->select_partners reaction_setup Perform Parallel Suzuki-Miyaura Reactions with this compound select_partners->reaction_setup monitoring Monitor Reaction Progress (TLC, GC-MS) reaction_setup->monitoring workup Reaction Workup and Product Isolation monitoring->workup purification Purification of Coupled Products (Column Chromatography) workup->purification analysis Characterization and Yield Determination (NMR, MS, etc.) purification->analysis comparison Compare Yields and Purity Across Different Functional Groups analysis->comparison conclusion Conclusion on Functional Group Tolerance comparison->conclusion

Caption: Experimental workflow for evaluating functional group tolerance.

References

A Head-to-Head Comparison of Suzuki, Stille, and Negishi Couplings: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki, Stille, and Negishi couplings stand as cornerstone methodologies for the formation of carbon-carbon bonds, proving indispensable in academic research, drug discovery, and materials science. Each reaction offers a unique set of advantages and limitations related to substrate scope, functional group tolerance, and operational considerations. This guide provides an objective, data-driven comparison of these three powerful transformations to assist researchers in selecting the optimal method for their synthetic challenges.

At a Glance: A Qualitative Comparison

FeatureSuzuki CouplingStille CouplingNegishi Coupling
Organometallic Reagent Organoboron (boronic acids, esters)Organotin (stannanes)Organozinc (halides, diorganozincs)
Toxicity of Reagents Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.Moderate toxicity, air and moisture sensitive.
Stability of Reagents Boronic acids can be prone to protodeboronation; esters offer greater stability.Organostannanes are generally stable to air and moisture.[1]Organozinc reagents are sensitive to air and moisture, requiring inert atmosphere techniques.
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[1]Excellent functional group tolerance under mild, neutral conditions.[2]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃).Often proceeds under neutral or mildly basic conditions.Generally proceeds under neutral conditions.
Byproduct Removal Boron byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to remove from the reaction mixture.Zinc byproducts are typically removed during aqueous workup.

Performance Comparison: A Data-Driven Analysis

Direct quantitative comparison of all three coupling reactions under identical conditions is scarce in the literature. However, several studies provide head-to-head comparisons of at least two of these methods for specific applications. The following tables summarize representative data to illustrate the relative performance of each coupling.

Table 1: Comparison of Suzuki and Stille Couplings for the Functionalization of Diazocines [3]

This study highlights the superior performance of the Stille coupling for the synthesis of various diazocine derivatives, particularly with sterically hindered substrates and those containing coordinating heterocycles.

ElectrophileCoupling PartnerReactionYield (%)
4-BromotolueneStannylated DiazocineStille90
4-BromotolueneBorylated DiazocineSuzuki95
1-Bromo-4-nitrobenzeneStannylated DiazocineStille89
1-Bromo-4-nitrobenzeneBorylated DiazocineSuzuki80
1-Bromo-2-isopropylbenzeneStannylated DiazocineStille86
1-Bromo-2-isopropylbenzeneBorylated DiazocineSuzuki60
2-BromothiopheneStannylated DiazocineStille94
2-BromothiopheneBorylated DiazocineSuzuki57

Table 2: Qualitative Comparison in the Synthesis of Indole Alkaloids [4]

In the total synthesis of hippadine, the Suzuki and Stille couplings were successful, whereas the Negishi and Kumada couplings failed to yield the desired product under the attempted conditions. This underscores that the optimal choice of coupling reaction is highly substrate-dependent.

Coupling ReactionOutcome for Hippadine Synthesis
SuzukiSuccessful (67-74% yield from the metalated indole)
StilleSuccessful (low yield from 6-iodopiperonate)
Negishi Failed to provide the desired product
KumadaFailed to provide the desired product

Catalytic Cycles: A Mechanistic Overview

The catalytic cycles of the Suzuki, Stille, and Negishi couplings share the fundamental steps of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.

Catalytic cycle of the Suzuki coupling.

Catalytic cycle of the Stille coupling.

Catalytic cycle of the Negishi coupling.

Experimental Protocols: A Side-by-Side Comparison

The following are representative experimental protocols for the synthesis of a biaryl compound from an aryl bromide using each of the three coupling methods. These protocols are intended as a general guide and may require optimization for specific substrates.

Experimental_Workflow cluster_Suzuki Suzuki Coupling cluster_Stille Stille Coupling cluster_Negishi Negishi Coupling S1 Combine Aryl Bromide, Arylboronic Acid, Pd Catalyst, Base S2 Add Solvent (e.g., Toluene/Water) S1->S2 S3 Degas with Inert Gas S2->S3 S4 Heat to Reaction Temperature S3->S4 S5 Aqueous Workup S4->S5 S6 Purification S5->S6 T1 Combine Aryl Bromide, Organostannane, Pd Catalyst T2 Add Anhydrous, Degassed Solvent (e.g., Toluene) T1->T2 T3 Heat to Reaction Temperature T2->T3 T4 Workup with KF solution to remove tin byproducts T3->T4 T5 Purification T4->T5 N1 Prepare Organozinc Reagent (in situ or separately) N4 Add Organozinc Reagent N1->N4 N2 Combine Aryl Bromide, Pd Catalyst under Inert Atmosphere N3 Add Anhydrous, Degassed Solvent (e.g., THF) N2->N3 N3->N4 N5 Heat to Reaction Temperature N4->N5 N6 Aqueous Workup N5->N6 N7 Purification N6->N7

Generalized experimental workflows.

Protocol 1: Suzuki Coupling of an Aryl Bromide [5]

  • Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Stille Coupling of an Aryl Bromide [1]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), the organostannane (1.1–1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, THF).

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir until the reaction is complete.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin byproducts. Filter the mixture through celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Negishi Coupling of an Aryl Bromide [6]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable ligand (e.g., CPhos).

  • Reaction Setup: Add the aryl bromide (1.0 equiv) and an anhydrous, degassed solvent (e.g., THF).

  • Reagent Addition: Slowly add the organozinc reagent (1.2–1.5 equiv) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or heat to the desired temperature (typically ambient to 80 °C) until completion.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.

Conclusion and Recommendations

The choice between Suzuki, Stille, and Negishi couplings is a nuanced decision that depends on a multitude of factors, including the specific substrates, desired functional group tolerance, scalability, and safety considerations.

  • Suzuki coupling is often the first choice for many applications due to the low toxicity and high stability of the organoboron reagents, as well as the ease of byproduct removal.

  • Stille coupling offers exceptional functional group tolerance and is often successful when other methods fail, particularly with complex or sensitive substrates. However, the high toxicity of organotin compounds is a significant drawback.

  • Negishi coupling provides a highly reactive and often high-yielding alternative, with excellent functional group tolerance under mild conditions.[2] The primary challenge lies in the air and moisture sensitivity of the organozinc reagents, which necessitates the use of inert atmosphere techniques.

Ultimately, the optimal choice will be determined by a careful evaluation of the specific requirements of the desired transformation. For routine biaryl synthesis with readily available starting materials, the Suzuki coupling is a robust and environmentally benign option. For complex syntheses where functional group compatibility is paramount and other methods have been unsuccessful, the Stille and Negishi couplings offer powerful, albeit more technically demanding, alternatives.

References

A Comparative Guide to Octylboronic Acid and Alternative Reagents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision impacting experimental outcomes, timelines, and budgets. This guide provides a comprehensive cost-effectiveness analysis of octylboronic acid versus its alternative reagents, supported by experimental data and detailed protocols.

This document offers an objective comparison of performance and cost, enabling informed decisions for applications in organic synthesis, bioconjugation, and sensing. All quantitative data is summarized in structured tables for straightforward comparison. Detailed methodologies for key experiments are provided to ensure reproducibility.

Section 1: Cost-Effectiveness Analysis

The cost of boronic acid reagents can vary significantly based on the alkyl or aryl substituent, purity, and supplier. To provide a clear comparison, the following table summarizes the approximate cost of this compound and two common alternatives, butylboronic acid and phenylboronic acid. Prices are collated from various suppliers and are subject to change.

ReagentMolecular FormulaMolecular Weight ( g/mol )Typical Price (USD/g)
This compound C₈H₁₉BO₂158.05$17 - $50
Butylboronic acid C₄H₁₁BO₂101.94$9 - $50
Phenylboronic acid C₆H₇BO₂121.93$0.35 - $4

Note: Prices are approximate and can vary based on purity, quantity, and supplier. The price for phenylboronic acid is significantly lower due to its widespread use and large-scale production.

Section 2: Performance Comparison in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. The choice of boronic acid can significantly impact the reaction yield and efficiency. While direct comparative studies detailing the performance of this compound against other alkylboronic acids under identical conditions are not extensively available in peer-reviewed literature, general trends can be established based on the reactivity of alkylboronic acids.

Generally, the reactivity of primary alkylboronic acids in Suzuki-Miyaura coupling is influenced by steric hindrance. Shorter, less bulky alkyl chains, such as in butylboronic acid, may exhibit slightly faster reaction rates compared to longer chains like in this compound under certain conditions. However, both are generally less reactive than arylboronic acids like phenylboronic acid.

The following table presents a qualitative comparison based on established principles of organic chemistry. A specific study comparing 4-butylphenylboronic acid and phenylboronic acid in a Suzuki coupling reaction with various aryl halides showed that the reaction was more favorable for 4-butylphenylboronic acid in some cases, indicating that the alkyl substituent can influence reactivity.[1]

ReagentClassGeneral Reactivity in Suzuki-Miyaura Coupling
This compound Primary Alkylboronic AcidModerate
Butylboronic acid Primary Alkylboronic AcidModerate to High
Phenylboronic acid Arylboronic AcidHigh
Experimental Protocol: Comparative Analysis of Boronic Acid Performance in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a framework for the comparative analysis of this compound and butylboronic acid in a Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole (B123540).

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 4-Bromoanisole

  • This compound

  • Butylboronic acid

  • Toluene (B28343)

  • Water (degassed)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Gas chromatography-mass spectrometry (GC-MS) instrument for yield determination

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in toluene (5 mL). Stir the mixture at room temperature for 15 minutes to form the active catalyst complex.

  • Reaction Setup: In separate Schlenk flasks for each boronic acid to be tested, add 4-bromoanisole (1.0 mmol), the respective boronic acid (this compound or butylboronic acid, 1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Reaction Execution: To each flask, add the prepared catalyst solution via syringe. Add degassed water (1 mL) to each reaction mixture. Heat the reactions to 80°C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC at regular intervals (e.g., every hour).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Analysis: Filter the drying agent and concentrate the solvent under reduced pressure. Analyze the crude product by GC-MS to determine the yield of the coupled product, 4-methoxy-1,1'-biphenyl. An internal standard can be used for more accurate quantification.

Logical Relationship: Key Factors in Suzuki-Miyaura Coupling

Suzuki_Miyaura_Factors Reagent Boronic Acid (e.g., this compound) Product Coupled Product Yield & Efficiency Reagent->Product Alkyl/Aryl Group Catalyst Palladium Catalyst (e.g., Pd(OAc)₂/PPh₃) Catalyst->Product Activity Base Base (e.g., K₂CO₃) Base->Product Activation Solvent Solvent System (e.g., Toluene/Water) Solvent->Product Solubility & Phase Transfer

Caption: Factors influencing the outcome of a Suzuki-Miyaura cross-coupling reaction.

Section 3: Application in Bioconjugation and Sensing

Boronic acids are valuable tools in bioconjugation and for the development of sensors, particularly for carbohydrates like glucose. They form reversible covalent bonds with cis-1,2- and -1,3-diols present in sugars. The length of the alkyl chain in alkylboronic acids can influence their interaction with biological molecules and their performance in sensing applications.

While specific comparative data for this compound is limited, the hydrophobic nature of the octyl chain may enhance its interaction with nonpolar environments, such as cell membranes or the hydrophobic pockets of proteins. This could be advantageous in applications like cell surface labeling. Shorter-chain alternatives like butylboronic acid would have less pronounced hydrophobic character.

Experimental Workflow: Cell Surface Labeling Using Boronic Acids

This workflow outlines the general steps for labeling cell surface glycans using a boronic acid-conjugated fluorescent probe.

Cell_Labeling_Workflow cluster_prep Probe Preparation cluster_labeling Cell Labeling cluster_analysis Analysis reagent Boronic Acid (e.g., this compound Derivative) conjugation Conjugation reagent->conjugation fluorophore Fluorophore fluorophore->conjugation probe Fluorescent Boronic Acid Probe conjugation->probe incubation Incubation of Cells with Probe probe->incubation cells Cell Culture cells->incubation washing Washing to Remove Unbound Probe incubation->washing labeled_cells Labeled Cells washing->labeled_cells microscopy Fluorescence Microscopy labeled_cells->microscopy flow_cytometry Flow Cytometry labeled_cells->flow_cytometry

References

Safety Operating Guide

Navigating the Safe Disposal of Octylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of octylboronic acid, a compound that necessitates careful management due to its hazardous properties. Adherence to these procedures is critical for minimizing risk and protecting both laboratory personnel and the environment.

Hazard Profile of this compound

This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1][2] Understanding its hazard profile is the first step in ensuring safe handling and disposal.

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][2]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, wearing appropriate personal protective equipment is mandatory.

PPE CategorySpecification
Eye ProtectionWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand ProtectionWear appropriate protective gloves to prevent skin exposure.[1]
Skin and Body ProtectionWear appropriate protective clothing to prevent skin exposure.[1]
Respiratory ProtectionUse only outdoors or in a well-ventilated area.[1] If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Step-by-Step Disposal Protocol
  • Containerization:

    • Collect waste this compound, including any contaminated materials, in a suitable, clearly labeled, and tightly sealed container.[1][3]

    • Ensure the container is made of a compatible material that will not react with the acid.

  • Labeling:

    • Attach a completed hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound".

  • Storage:

    • Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.[1]

    • Keep the container away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Waste Pickup:

    • Arrange for a licensed hazardous waste disposal company to collect the waste.

Handling Spills

In the event of a small spill, the following procedure can be followed, but only if permitted by your institution's safety protocols and local regulations.

  • Ensure Safety:

    • Wear the appropriate PPE as detailed above.

    • Work in a well-ventilated area, such as a fume hood.

  • Containment and Neutralization:

    • For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[1] Avoid creating dust.[1]

    • For small liquid spills or residues, neutralization may be an option. This should be performed with caution. While specific protocols for this compound are not provided, general procedures for acid neutralization can be adapted. Slowly add a weak base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, to the spill.[5] Monitor the pH until it is in the neutral range (typically 6-8).

  • Final Disposal of Neutralized Waste:

    • The neutralized mixture should be collected and disposed of as hazardous waste. Do not pour down the drain unless explicitly permitted by local regulations for neutralized, non-hazardous solutions.[1][5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated assess_quantity Assess Quantity and Nature of Waste start->assess_quantity large_quantity Large Quantity or Bulk Waste assess_quantity->large_quantity Bulk small_spill Small Spill or Residue assess_quantity->small_spill Minor collect_waste Collect in Labeled, Sealed Container large_quantity->collect_waste check_regulations Check Institutional and Local Regulations for In-Lab Treatment small_spill->check_regulations store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste permitted In-Lab Neutralization Permitted? check_regulations->permitted permitted->collect_waste No neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) permitted->neutralize Yes collect_neutralized Collect Neutralized Waste for Disposal neutralize->collect_neutralized collect_neutralized->store_waste arrange_pickup Arrange for Licensed Waste Disposal Pickup store_waste->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end

References

Essential Safety and Operational Guide for Handling Octylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Octylboronic acid, including detailed operational and disposal plans. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Chemical and Physical Properties

PropertyValue
Chemical Name n-Octylboronic acid
Synonyms This compound, 1-octylboronic acid
Molecular Formula C₈H₁₉BO₂
Molecular Weight 158.05 g/mol [1]
CAS Number 28741-08-4[1][2]
Appearance Solid[3]
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2][3][4]
Signal Word Warning[1][2][3]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] The following personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][6][7]Protects eyes from dust particles and potential splashes.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile).[6][7]Prevents skin contact with the compound.[6] Gloves should be inspected before use and changed immediately if contaminated.[6]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6][8]Protects skin from accidental spills and contact.[6][7][8]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2][6]Minimizes the risk of respiratory tract irritation.[1][2][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[6][7]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • The work area should be clean and free of clutter.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling:

  • Keep the container of this compound tightly closed when not in use.[2][5][6]

  • Avoid generating dust when transferring the solid.[2][5][6] Use appropriate tools, such as a spatula, for transfers.[6]

  • If weighing the compound, do so in a manner that minimizes dust generation, such as in a fume hood or a balance enclosure.

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][7]

  • Remove and properly dispose of contaminated PPE.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[6][7]

  • Waste Collection:

    • Collect all solid and liquid waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[7][9]

    • Do not pour waste down the drain.[7][9]

  • Container Management:

    • Use a container that is compatible with boronic acids.

    • Keep the waste container tightly sealed when not in use.[9]

    • Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility, following institutional guidelines.[9]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[9]

Emergency Procedures

Spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[7]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[7]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.[9]

  • Report: Report the spill to your supervisor and your institution's EHS department.[9]

Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2][4]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2][4] Remove and wash contaminated clothing before reuse.[2][4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][4]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][4]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Assemble Required PPE handling1 Don PPE prep1->handling1 prep2 Ensure Access to Safety Shower & Eyewash prep2->handling1 prep3 Work in a Fume Hood prep3->handling1 handling2 Handle this compound handling1->handling2 handling3 Post-Handling Cleanup handling2->handling3 emergency1 Spill Response handling2->emergency1 If Spill Occurs emergency2 Exposure Response handling2->emergency2 If Exposure Occurs disposal1 Collect Hazardous Waste handling3->disposal1 disposal2 Store Waste in Labeled Container disposal1->disposal2 disposal3 Arrange for Professional Disposal disposal2->disposal3

Caption: Workflow for Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.